molecular formula C6H9BrN2 B567971 4-bromo-2-isopropyl-1H-imidazole CAS No. 1256643-65-8

4-bromo-2-isopropyl-1H-imidazole

Cat. No.: B567971
CAS No.: 1256643-65-8
M. Wt: 189.056
InChI Key: QAXBJSJPKAAQRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-1H-imidazole (CAS 1256643-65-8) is a brominated heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 6 H 9 BrN 2 , with a molecular weight of 189.05 g/mol . The compound features a reactive bromo substituent at the 4-position of the imidazole ring, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. This makes it a valuable precursor for generating more complex, functionalized imidazole derivatives and for constructing polyheterocyclic systems often found in active pharmaceutical ingredients. The secondary amine of the 1H-imidazole ring allows for N-alkylation or N-arylation, providing additional avenues for molecular diversification. Furthermore, the isopropyl group at the 2-position confers distinct steric and electronic properties that can influence the compound's overall lipophilicity and metabolic stability, which are critical parameters in drug design. Researchers primarily utilize this scaffold in the synthesis of potential kinase inhibitors, enzyme modulators, and other biologically active molecules where the imidazole core acts as a metal-binding pharmacophore. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information. The product requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

5-bromo-2-propan-2-yl-1H-imidazole
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InChI

InChI=1S/C6H9BrN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QAXBJSJPKAAQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282416
Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
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Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-65-8
Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
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Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
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Record name 5-bromo-2-(propan-2-yl)-1H-imidazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a reliable and efficient synthetic pathway for 4-bromo-2-isopropyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented in two main stages: the initial construction of the 2-isopropyl-1H-imidazole precursor followed by its regioselective bromination. This document delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses potential challenges and optimization strategies. The content is structured to offer both a practical laboratory guide and a deeper understanding of the reaction mechanisms and strategic considerations inherent in heterocyclic synthesis.

Introduction

The imidazole moiety is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The specific substitution pattern of the imidazole ring can profoundly influence a molecule's pharmacological profile. This compound (CAS 1256643-65-8) is a key intermediate, offering a versatile scaffold for further chemical elaboration.[2][3] The bromine atom at the 4-position serves as a convenient handle for cross-coupling reactions, while the isopropyl group at the 2-position can modulate lipophilicity and steric interactions with biological targets.[3] This guide details a robust pathway for the synthesis of this important intermediate, beginning with the formation of the 2-isopropyl-1H-imidazole core.

Part 1: Synthesis of the Precursor: 2-isopropyl-1H-imidazole

The initial phase of the synthesis focuses on the construction of the 2-isopropyl-1H-imidazole ring. A well-established and efficient method for this is the reaction of isobutyraldehyde, glyoxal, and ammonia.[4] This multicomponent reaction, a variation of the Debus-Radziszewski imidazole synthesis, provides a direct route to the desired 2-substituted imidazole.[5]

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Initially, isobutyraldehyde reacts with ammonia to form an imine. Concurrently, glyoxal and ammonia react to form a di-imine intermediate. These intermediates then react with each other, followed by cyclization and subsequent aromatization through loss of water to yield the stable 2-isopropyl-1H-imidazole ring.

Experimental Protocol: Synthesis of 2-isopropyl-1H-imidazole

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
IsobutyraldehydeC₄H₈O72.11
40% Aqueous Glyoxal SolutionC₂H₂O₂58.04
25% Aqueous Ammonia SolutionNH₃17.03
Methanol (optional)CH₃OH32.04

Procedure:

  • To a reaction vessel, add a 25% aqueous ammonia solution.

  • With stirring, slowly add isobutyraldehyde to the ammonia solution at room temperature. An intermediate product will form.[4]

  • To the resulting mixture, add a 40% aqueous glyoxal solution dropwise, maintaining the temperature at or below 25 °C.[4]

  • After the addition is complete, continue to stir the mixture for several hours at room temperature to ensure the reaction goes to completion.

  • The product, 2-isopropyl-1H-imidazole, may precipitate from the reaction mixture as a white solid.[4]

  • Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2-isopropyl-1H-imidazole.

Note: In some variations of this procedure, a water-soluble organic solvent like methanol may be added to create a more homogeneous reaction mixture, as isobutyraldehyde has limited water solubility.[4]

Part 2: Regioselective Bromination of 2-isopropyl-1H-imidazole

The second stage of the synthesis involves the electrophilic bromination of the 2-isopropyl-1H-imidazole precursor to introduce a bromine atom at the 4-position of the imidazole ring. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS).[6][7] The regioselectivity of this reaction is a critical consideration, as bromination can potentially occur at both the C4 and C5 positions.[2]

Controlling Regioselectivity

The C4 and C5 positions of the imidazole ring have similar electron densities, which can lead to a mixture of 4-bromo and 5-bromo isomers.[2] However, the steric bulk of the isopropyl group at the C2 position can influence the regioselectivity of the bromination, favoring the formation of the 4-bromo isomer. Reaction conditions, such as the choice of solvent and temperature, also play a crucial role in directing the substitution.[2] Using a polar aprotic solvent like N,N-dimethylformamide (DMF) can enhance the selectivity for the 4-position.[2]

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2-isopropyl-1H-imidazoleC₆H₁₀N₂110.16
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl AcetateC₄H₈O₂88.11
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
BrineNaCl58.44
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Dissolve 2-isopropyl-1H-imidazole in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the cooled solution in portions, ensuring the temperature remains below 5 °C.[2]

  • Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_precursor Part 1: Precursor Synthesis cluster_bromination Part 2: Bromination Isobutyraldehyde Isobutyraldehyde Precursor 2-isopropyl-1H-imidazole Isobutyraldehyde->Precursor Multicomponent Condensation Glyoxal Glyoxal Glyoxal->Precursor Multicomponent Condensation Ammonia Ammonia Ammonia->Precursor Multicomponent Condensation NBS N-Bromosuccinimide (NBS) Final_Product This compound NBS->Final_Product Precursor_ref 2-isopropyl-1H-imidazole Precursor_ref->Final_Product Electrophilic Bromination

Caption: Overall synthetic workflow for this compound.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
2-isopropyl-1H-imidazoleC₆H₁₀N₂110.1636947-68-9
This compoundC₆H₉BrN₂189.061256643-65-8

Troubleshooting and Optimization

  • Low Yield in Precursor Synthesis: Ensure the dropwise addition of aldehydes to the ammonia solution to control the exothermic reaction. The use of a co-solvent like methanol can improve homogeneity and yield.[4]

  • Formation of Di-brominated Byproducts: Use a stoichiometric amount of NBS (1.0-1.1 equivalents) and maintain a low reaction temperature to minimize over-bromination.[2]

  • Poor Regioselectivity: While the isopropyl group provides some steric hindrance, a mixture of 4- and 5-bromo isomers may still form. Careful control of reaction conditions, particularly the use of a polar aprotic solvent like DMF, can improve the desired 4-bromo isomer ratio.[2] For highly selective synthesis, a protecting group strategy on one of the imidazole nitrogens can be employed to direct the bromination.[2]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development. The provided protocols and troubleshooting advice serve as a practical resource for chemists in the pharmaceutical and related industries.

References

  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.

  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. Benchchem.

  • This compound | CAS 1256643-65-8. Benchchem.

  • N-Bromosuccinimide. Wikipedia.

  • Method for producing 2-alkylimidazole. Google Patents.

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health.

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

Sources

synthesis of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-2-isopropyl-1H-imidazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound (CAS No: 1256643-65-8), a heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1] The document delves into the primary synthetic route via direct electrophilic bromination of 2-isopropyl-1H-imidazole, exploring the critical parameters that govern regioselectivity. Furthermore, it discusses alternative strategies to overcome common challenges such as the formation of isomeric and poly-brominated byproducts. Detailed experimental protocols, troubleshooting insights, and characterization data are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the efficient and selective synthesis of this valuable molecular scaffold.

Introduction: The Significance of this compound

This compound is a halogenated imidazole derivative that has emerged as a crucial building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its structure, featuring an imidazole core, is a common motif in many biologically active compounds due to the ring's stability, water solubility, and hydrogen bonding capabilities.[2]

The key chemical features of this compound are:

  • Molecular Formula: C₆H₉BrN₂[1]

  • Molecular Weight: 189.05 g/mol [1]

  • CAS Number: 1256643-65-8[1]

The strategic placement of the substituents dictates its utility. The isopropyl group at the 2-position provides distinct steric and electronic properties that can influence the lipophilicity and metabolic stability of derivative compounds, which are critical parameters in drug design.[1] The bromine atom at the 4-position is the most significant feature for synthetic chemists; it acts as a versatile functional handle for introducing further molecular diversity.[1] This reactive site is amenable to a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations, enabling the construction of complex active pharmaceutical ingredients (APIs).[1][3] Consequently, this scaffold is frequently utilized in the development of novel kinase inhibitors, enzyme modulators, and other therapeutic agents.[1]

Despite its utility, the is not without challenges, the foremost being the control of regioselectivity during the crucial bromination step. This guide aims to elucidate the principles and practicalities of its synthesis.

Primary Synthetic Strategy: Direct Electrophilic Bromination

The most direct and commonly employed method for synthesizing this compound is the electrophilic bromination of the commercially available precursor, 2-isopropyl-1H-imidazole.[1][4][5]

Mechanistic Rationale and Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles like Br⁺. The C4 and C5 positions of the imidazole ring possess similar high electron densities, rendering both sites vulnerable to electrophilic attack.[6] The tautomeric nature of the N-H proton further complicates selectivity, as the proton can reside on either nitrogen, blurring the distinction between the 4- and 5-positions.[6]

The challenge, therefore, is to selectively introduce a single bromine atom at the C4 position while avoiding substitution at the C5 position and preventing the formation of the 4,5-dibromo byproduct.[6] The choice of brominating agent, solvent, and temperature are critical experimental variables that must be carefully controlled to achieve the desired outcome.

Diagram: Mechanism of Direct Bromination

Electrophilic Bromination of 2-isopropyl-1H-imidazole cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Potential Products Imidazole 2-isopropyl-1H-imidazole Sigma_Complex Sigma Complex (Wheland Intermediate) Imidazole->Sigma_Complex Electrophilic Attack by Br+ NBS N-Bromosuccinimide (NBS) NBS->Sigma_Complex Product_4_Bromo This compound (Desired Product) Sigma_Complex->Product_4_Bromo Deprotonation (Path A) Product_5_Bromo 5-bromo-2-isopropyl-1H-imidazole (Isomeric Byproduct) Sigma_Complex->Product_5_Bromo Deprotonation (Path B) Product_Dibromo 4,5-dibromo-2-isopropyl-1H-imidazole (Over-bromination Byproduct) Product_4_Bromo->Product_Dibromo Further Bromination

Caption: Mechanism of electrophilic bromination on the 2-isopropyl-1H-imidazole ring.

Key Experimental Choices & Their Impact
  • Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for selective monobromination of electron-rich heterocycles.[6][7] NBS is a solid that is easier to handle than liquid bromine and provides a slow, controlled concentration of the Br⁺ electrophile, which helps to minimize over-bromination.[6] Using a precise stoichiometric amount (typically 1.0 to 1.1 equivalents) is crucial.[6]

  • Solvent: The choice of solvent can significantly influence regioselectivity. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are known to enhance selectivity in similar bromination reactions.[6] Other solvents like tetrahydrofuran (THF) or chloroform may also be employed.

  • Temperature: The reaction is highly exothermic. Maintaining low temperatures (e.g., 0 °C to room temperature) is paramount to control the reaction rate, prevent the formation of di- and tri-brominated products, and improve regioselectivity.[6] Reactions are typically initiated at 0 °C and allowed to warm slowly.

Detailed Experimental Protocol: Direct Bromination with NBS

This protocol is a representative methodology based on established principles for imidazole bromination and should be adapted and optimized.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropyl-1H-imidazole (1.0 eq.) in anhydrous DMF.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Critically, ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm slowly to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Data Summary
ParameterRecommended ConditionRationale
Starting Material 2-isopropyl-1H-imidazolePrecursor for direct bromination.[1]
Brominating Agent N-Bromosuccinimide (NBS)Milder, controlled source of Br⁺; minimizes over-bromination.[6]
Stoichiometry 1.0 - 1.1 eq. of NBSPrevents formation of poly-brominated byproducts.[6]
Solvent Anhydrous DMFPolar aprotic solvent, can enhance regioselectivity.[6]
Temperature 0 °C to Room TemperatureControls reaction rate and improves selectivity.[6]
Purification Column ChromatographyTo separate the desired product from isomers and byproducts.

Advanced Strategies for Enhanced Regioselectivity

When direct bromination yields an inseparable mixture of isomers or significant amounts of di-bromo byproduct, more advanced synthetic strategies may be required.

Strategy 2: Protection-Bromination-Deprotection

This multi-step approach involves temporarily "blocking" one of the imidazole nitrogens with a protecting group. This can sterically hinder one face of the molecule, directing the incoming electrophile to the desired C4 position with high selectivity.

A patent for the synthesis of the related 4-bromo-2-nitro-1H-imidazole successfully employs a protection strategy to ensure bromination occurs at the desired position before deprotection yields the final product.[8] A similar logic can be applied here.

Diagram: Protection-Bromination-Deprotection Workflow

Protection_Strategy_Workflow Start 2-isopropyl-1H-imidazole Protected N-Protected Intermediate (e.g., N-Trityl or N-SEM) Start->Protected Step 1: Protection Brominated 4-bromo-N-Protected Intermediate Protected->Brominated Step 2: Regioselective Bromination Final_Product This compound Brominated->Final_Product Step 3: Deprotection

Caption: Workflow for the synthesis via a protection group strategy.

Strategy 3: Di-bromination Followed by Selective Mono-de-bromination

An alternative, counter-intuitive strategy involves first pushing the reaction to completion to form the 4,5-dibromo-2-isopropyl-1H-imidazole. Subsequently, a selective de-bromination reaction is performed to remove a single bromine atom. This method can provide access to a single isomer that is difficult to obtain directly.[6] This approach has been successfully applied in the synthesis of related 4-bromo-1,2-dimethyl-1H-imidazole, where isopropyl magnesium chloride was used as the selective de-brominating agent.[3] The success of this step relies on the differential reactivity of the bromine atoms at the C4 and C5 positions.

Conclusion

The is a critical process for advancing drug discovery programs that utilize this versatile scaffold. The primary route via direct electrophilic bromination of 2-isopropyl-1H-imidazole is the most straightforward approach. However, achieving high yields of the desired C4-bromo isomer requires meticulous control over experimental conditions, particularly the choice of a mild brominating agent like NBS, precise stoichiometry, and low reaction temperatures. For syntheses where regioselectivity remains a challenge, advanced strategies such as protection-deprotection or di-bromination/selective de-bromination offer robust alternatives. This guide provides the foundational knowledge and practical insights necessary for chemists to confidently and efficiently produce this key synthetic intermediate.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • Benchchem. This compound|CAS 1256643-65-8.
  • Benchchem. 2-Bromo-1-isopropyl-1H-imidazole hydrochloride | 1609396-67-9.
  • Hossaini Sadr, M., et al. Bromidotetrakis(2-isopropyl-1H-imidazole-κN 3)copper(II) bromide. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 3):m335. Available from: [Link]

  • Chem-Impex. 2-Isopropyl-1H-imidazole.
  • Guidechem. How to prepare and apply 4-Bromo-1H-imidazole?.
  • Pharmaffiliates. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery.
  • Vetrichelvan, M., et al. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett. 2023.
  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Chem-Impex. 4-Bromo-1H-imidazole.
  • National Center for Biotechnology Information. 1H-Imidazole, 4-bromo-. PubChem Compound Database. Available from: [Link]

  • Pharmaffiliates. The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals.
  • Wiley-VCH. 4-Bromo-1H-imidazole - SpectraBase. Available from: [Link]

  • Benchchem. Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole.
  • Asian Journal of Pharmaceutical and Clinical Research. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available from: [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

4-bromo-2-isopropyl-1H-imidazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-2-isopropyl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1256643-65-8), a heterocyclic compound of significant interest in medicinal and synthetic chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, explore its chemical reactivity and synthetic utility, and discuss its current and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules and its unique physicochemical properties.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, allows it to act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions, making it a frequent component of enzyme inhibitors and receptor antagonists.[1][2][3]

Within this important class of heterocycles, This compound emerges as a particularly valuable building block. Its structure is strategically functionalized:

  • The imidazole core provides the foundational pharmacophoric features.[4]

  • The isopropyl group at the 2-position confers distinct steric and electronic properties, which can influence the molecule's lipophilicity and metabolic stability—critical parameters in drug design.[4]

  • The bromo substituent at the 4-position is the key to its synthetic versatility. It serves as a reactive handle for a wide range of metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4]

This guide will elucidate the technical details necessary to effectively synthesize and utilize this potent intermediate in research and development settings.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. This compound is a distinct chemical entity whose characteristics are summarized below.[4]

PropertyValueSource
CAS Number 1256643-65-8[4][5]
Molecular Formula C₆H₉BrN₂[4][5]
Molecular Weight 189.05 g/mol [4]
IUPAC Name This compound
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N[4][5]
Appearance Powder or crystals[5]
Purity Typically ≥95%[5]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[4][5]
Structural Analysis and Causality

The molecule's utility is a direct result of its tripartite structure. The isopropyl group provides lipophilicity, potentially enhancing membrane permeability, while its steric bulk can direct binding interactions. The secondary amine of the imidazole ring (the "1H") allows for N-alkylation or N-arylation, offering another point for molecular diversification.[4] The bromine atom's true value lies in its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[4]

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a primary and reliable method for preparing this compound involves the direct electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole. This approach is favored for its straightforwardness and efficiency.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound via electrophilic bromination.

Materials:

  • 2-isopropyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon/nitrogen inlet, add 2-isopropyl-1H-imidazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The use of NBS is a key experimental choice; it is a solid, easier-to-handle source of electrophilic bromine compared to liquid Br₂, enhancing laboratory safety and control.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining electrophilic bromine.

  • Work-up: Remove the acetonitrile under reduced pressure. To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The washing steps are critical for removing inorganic byproducts and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start_mat 2-isopropyl-1H-imidazole N-Bromosuccinimide (NBS) Acetonitrile (Solvent) reaction 1. Dissolve & Cool to 0°C 2. Add NBS portion-wise 3. Stir for 2-4h, warm to RT start_mat->reaction Step 1 quench Quench with Na₂S₂O₃ reaction->quench Step 2 extract Extract with EtOAc quench->extract Step 3 wash Wash with NaHCO₃ & Brine extract->wash Step 3 purify Column Chromatography wash->purify Step 3 product This compound (CAS: 1256643-65-8) purify->product Step 3

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity as a versatile synthetic intermediate. Its reactivity is dominated by the bromo substituent and the ring nitrogen.

  • Cross-Coupling Reactions: The C4-bromo group is an excellent handle for introducing molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Stille Coupling: Reaction with organostannanes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Negishi Coupling: Reaction with organozinc reagents.

  • N-Functionalization: The "1H" nitrogen atom is a nucleophilic secondary amine and can be readily alkylated or arylated using appropriate electrophiles under basic conditions.

These orthogonal reaction sites allow for a stepwise and controlled elaboration of the molecular structure, making it a highly sought-after precursor for creating libraries of complex imidazole derivatives for screening.[4]

Diagram of Synthetic Potential

G cluster_coupling C4 Cross-Coupling Reactions cluster_n_alkylation N1 Functionalization center_node This compound suzuki Suzuki (R-B(OH)₂) center_node->suzuki buchwald Buchwald-Hartwig (R₂NH) center_node->buchwald stille Stille (R-SnBu₃) center_node->stille alkylation N-Alkylation (R'-X, Base) center_node->alkylation arylation N-Arylation (Ar-X, Catalyst) center_node->arylation

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted imidazoles are integral to many approved drugs and clinical candidates. This compound serves as a key starting point for novel therapeutic agents, particularly in oncology and inflammatory diseases.

  • Kinase Inhibitors: The imidazole scaffold is well-suited for targeting the ATP-binding site of kinases, a major class of drug targets.[3] The ability to functionalize both the C4 and N1 positions allows for the systematic exploration of structure-activity relationships (SAR) to achieve potency and selectivity. Closely related scaffolds, like 4-bromo-1,2-dimethyl-1H-imidazole, are crucial building blocks for inhibitors of casein kinase, CDK8/19, and RIP1 kinase.[6]

  • Enzyme Modulators: Researchers utilize this scaffold to develop modulators of various enzymes where the imidazole core can act as a metal-binding pharmacophore.[4]

  • Anticancer Properties: While specific data on this exact molecule is limited, structural isomers and related compounds have shown promise. For instance, research on 2-bromo-5-isopropyl-1H-imidazole has indicated its ability to suppress DUX4 expression, a target in certain cancers.[4] This suggests the bromo-isopropyl-imidazole motif is a promising starting point for developing new anticancer agents.[4]

Conceptual Role as a Kinase Inhibitor

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket imidazole Imidazole Core imidazole->hinge H-Bond Acceptor isopropyl Isopropyl Group isopropyl->hydrophobic_pocket Hydrophobic Interaction r_group R-Group (from C4-Bromo) r_group->gatekeeper Steric/Electronic Interaction

Caption: Hypothetical binding mode of an imidazole-based kinase inhibitor.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified with GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[5][7]

    • Response: If swallowed, call a POISON CENTER or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[5][7]

  • Storage: The compound's stability is best maintained when stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined structural components provide a robust platform for synthetic elaboration, enabling the creation of novel molecules with tailored biological activities. The combination of a privileged imidazole core, a reactivity-directing isopropyl group, and a versatile bromine handle ensures its continued relevance in the quest for new therapeutic agents. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this valuable building block into their research programs.

References

  • This compound | CAS 1256643-65-8 - Benchchem. (n.d.).
  • This compound | 1256643-65-8. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.).
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett.
  • This compound | 1256643-65-8 - Sigma-Aldrich. (n.d.).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Journal of Drug Delivery and Therapeutics.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules.

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4-bromo-2-isopropyl-1H-imidazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Bromo-2-isopropyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The document details its fundamental physicochemical properties, including its molecular weight, and delves into the strategic importance of its structural features. A detailed, field-proven synthesis protocol is presented, alongside methodologies for purification and characterization. Furthermore, this guide explores the compound's versatile applications as a key building block in drug discovery, particularly its utility in metal-catalyzed cross-coupling reactions for the development of complex pharmaceutical agents. Safety, handling, and storage protocols are also outlined to ensure laboratory best practices.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with nitrogen-containing rings being particularly prominent due to their ability to engage in various biological interactions. Among these, the imidazole ring is a fundamental structural motif found in essential biomolecules like the amino acid histidine and plays a critical role in the catalytic activity of many enzymes.[1] Consequently, imidazole derivatives have been a focal point in medicinal chemistry, leading to the development of numerous drugs with antifungal, antibacterial, and anticancer properties.[1][2][3]

The strategic functionalization of the imidazole core is a key tactic in drug design. The introduction of a bromine atom, as seen in this compound, creates a highly versatile synthetic handle, enabling chemists to construct complex molecular architectures essential for targeting specific biological pathways.[4]

Physicochemical and Structural Properties

This compound is a distinct chemical entity whose structure is foundational to its reactivity and utility.[4] Its key properties are summarized below.

PropertyValueSource
Molecular Weight 189.05 g/mol [4]
Molecular Formula C₆H₉BrN₂[4]
CAS Number 1256643-65-8[4]
IUPAC Name This compound[5]
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N[4][5]
Appearance Off-white powder (typical for related compounds)[6]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[4]

The Strategic Rationale of Molecular Design

The utility of this compound in drug development is not arbitrary; it is a direct consequence of the specific electronic and steric properties conferred by its substituents.

  • The Bromo Group (C4 Position): The bromine atom at the 4-position is the molecule's primary reactive site for diversification.[4] It is an excellent leaving group and a versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations.[4] This allows for the precise and efficient introduction of new aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern library synthesis for screening against biological targets.

  • The Isopropyl Group (C2 Position): The isopropyl substituent provides distinct steric bulk and electronic properties.[4] This group significantly influences the compound's overall lipophilicity, which is a critical parameter affecting its solubility, membrane permeability, and metabolic stability—all key factors in drug design and pharmacokinetic profiling.[4]

  • The Imidazole Core (N1-H): The secondary amine of the 1H-imidazole ring offers an additional site for functionalization.[4] It can undergo N-alkylation or N-arylation, providing another vector for molecular diversification and allowing chemists to fine-tune the molecule's properties or attach it to other scaffolds.[4]

Synthesis, Purification, and Characterization

The synthesis of this compound is logically approached via direct electrophilic bromination of its readily available precursor, 2-isopropyl-1H-imidazole.[4] This method is efficient and avoids the formation of regioisomers that can complicate syntheses starting from other precursors.[7]

cluster_synthesis Synthesis Workflow cluster_purification Purification & Validation Precursor 2-isopropyl-1H-imidazole Reaction Electrophilic Bromination (e.g., NBS in DMF) Precursor->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure this compound Purification->Pure Validation Spectroscopic Analysis (NMR, MS, HPLC) Pure->Validation

Caption: General workflow for synthesis and validation.

Recommended Synthesis Protocol

Causality: This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source. NBS is a solid, making it easier and safer to handle than liquid bromine. N,N-Dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve the imidazole precursor and facilitate the electrophilic substitution reaction. The aqueous workup is designed to remove the DMF and succinimide byproduct.

  • Preparation: To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous DMF, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The slight excess of NBS ensures complete consumption of the starting material.

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into water. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate. The organic extracts contain the desired product.

  • Washing: Combine the organic layers and wash with brine. This step helps to remove any remaining water and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

Trustworthiness: A multi-step validation process ensures the identity and purity of the final compound, which is critical for its use in subsequent, often costly, drug development stages.

  • Purification: The crude residue should be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product with high purity.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the bromine and isopropyl groups are at the correct positions on the imidazole ring.

    • Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the compound, which should correspond to 189.05 g/mol .[4] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

    • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, which should typically be ≥98% for use in medicinal chemistry applications.[6]

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecules with potential therapeutic value.[4][7]

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Imidazoles start 4-Bromo-2-isopropyl- 1H-imidazole suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki stille Stille Coupling + R-Sn(Bu)₃ start->stille buchwald Buchwald-Hartwig + R₂-NH start->buchwald prod_suzuki 4-Aryl-imidazole suzuki->prod_suzuki prod_stille 4-Alkenyl-imidazole stille->prod_stille prod_buchwald 4-Amino-imidazole buchwald->prod_buchwald

Caption: Versatility in cross-coupling reactions.

This compound is a precursor for potential kinase inhibitors, enzyme modulators, and other biologically active molecules where the imidazole core can serve as a metal-binding pharmacophore.[4] While specific biological activity data for this compound itself is not widely published, its structural motifs are present in compounds investigated for a range of therapeutic areas.[7] For instance, substituted bromo-imidazoles have been explored as inhibitors of enzymes like cathepsin K and casein kinase, and as modulators for various receptors.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

  • Safety: This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.[4] A full Safety Data Sheet (SDS) should be consulted before use. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.

  • Storage: To ensure stability and prevent degradation, the compound must be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C).[4]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile platform for innovation in drug discovery. Its precise molecular weight of 189.05 g/mol and well-defined structure, featuring three distinct points for functionalization, make it an invaluable tool. The robust synthesis and purification protocols, combined with its proven utility in powerful C-C and C-N bond-forming reactions, solidify its importance for researchers and scientists dedicated to developing the next generation of therapeutics.

References

  • Benchchem. (n.d.). This compound | CAS 1256643-65-8.
  • PharmaBlock. (2026, January 7). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
  • PharmaBlock. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research.
  • CymitQuimica. (n.d.). 4-Bromo-1H-imidazole.
  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole?.
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-.
  • MDPI. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
  • Thieme. (2023, September 14). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
  • Chem-Impex. (n.d.). 4-Bromo-1H-imidazole.
  • Sigma-Aldrich. (n.d.). This compound | 1256643-65-8.
  • KazNMU. (2022, April 28). Review of pharmacological effects of imidazole derivatives.
  • ResearchGate. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Aoc-chemicals. (n.d.). The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals.

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4-bromo-2-isopropyl-1H-imidazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-2-isopropyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated heterocyclic compound of significant strategic importance in medicinal and synthetic chemistry. Its unique structural architecture, featuring a reactive bromine atom, a sterically influential isopropyl group, and a versatile imidazole core, positions it as a highly valuable building block for the synthesis of complex pharmaceutical agents. The bromine atom at the C4 position serves as a key functional handle for a variety of metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Concurrently, the isopropyl group at the C2 position modulates the compound's lipophilicity and metabolic stability, critical parameters in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in nature—most notably in the amino acid histidine—underpins its role in numerous biological processes, including enzyme catalysis and protein structure. The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus make it a sought-after component in the design of therapeutic agents targeting a wide range of diseases.[1]

Within this class, this compound (CAS: 1256643-65-8) emerges as a particularly useful synthetic intermediate.[2] It provides a pre-functionalized core, allowing chemists to bypass otherwise challenging regioselectivity issues associated with the direct functionalization of the parent imidazole ring. This guide will delineate the core attributes of this compound, providing a technical foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. While some experimental data for this compound is not publicly documented, its properties can be reliably inferred from its structure and data from analogous compounds.

Core Chemical Attributes

The key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1256643-65-8[3][4]
Molecular Formula C₆H₉BrN₂[3][4]
Molecular Weight 189.05 g/mol [3]
Physical Form Powder or crystals[4]
Purity ≥95%[4]
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N[3][4]
Storage 2-8°C, inert atmosphere, dark place[3][4]
Spectroscopic Profile

A definitive spectroscopic analysis is crucial for structure verification and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the lone proton on the imidazole ring (C5-H). The isopropyl group will present as a septet for the CH proton and a doublet for the two CH₃ groups. The N-H proton will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the three imidazole ring carbons and the two carbons of the isopropyl group. The C4 carbon, bonded to bromine, will be significantly influenced by the halogen's electronegativity and will appear in a characteristic region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the signature of a molecule containing one bromine atom. The primary fragment would likely result from the loss of the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (typically broad, around 3100-3300 cm⁻¹), C-H stretching from the isopropyl and aromatic ring moieties, and C=N and C=C stretching vibrations within the imidazole ring.

Synthesis and Purification

The most direct and common route to this compound is the electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole.[3] This reaction leverages the electron-rich nature of the imidazole ring, which is susceptible to attack by electrophiles.

Primary Synthetic Route: Electrophilic Bromination

The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity and yield, minimizing the formation of di-brominated or other isomeric byproducts. N-Bromosuccinimide (NBS) is often a preferred reagent over elemental bromine for its milder nature and ease of handling.

Representative Experimental Protocol: Synthesis via Electrophilic Bromination

  • 1. Pre-reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropyl-1H-imidazole (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.

  • 2. Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction and enhance selectivity.

  • 3. Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Maintaining a low temperature during addition is critical to prevent over-bromination.

  • 4. Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • 5. Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product 2-isopropyl-1H-imidazole 2-isopropyl-1H-imidazole dissolve 1. Dissolve in THF (0 °C) 2-isopropyl-1H-imidazole->dissolve NBS N-Bromosuccinimide (NBS) add_nbs 2. Add NBS (Portion-wise) NBS->add_nbs dissolve->add_nbs stir 3. Stir & Monitor (TLC) add_nbs->stir quench 4. Quench (Na₂S₂O₃) stir->quench extract 5. Extraction (Ethyl Acetate) quench->extract purify 6. Column Chromatography extract->purify product This compound purify->product G cluster_n_alkylation N-Functionalization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination center This compound n_reagents R-X Base (e.g., NaH) center->n_reagents N-H Reactivity suzuki_reagents R-B(OH)₂ Pd Catalyst, Base center->suzuki_reagents C-Br Reactivity buchwald_reagents R₂NH Pd Catalyst, Base center->buchwald_reagents C-Br Reactivity n_product N-Alkyl/Aryl Product n_reagents->n_product suzuki_product C4-Aryl/Alkyl Product suzuki_reagents->suzuki_product buchwald_product C4-Amino Product buchwald_reagents->buchwald_product

Caption: Key reaction pathways for this compound.

Role in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an exemplary scaffold for drug design.

  • Pharmacophore Element: The imidazole core itself can act as a metal-binding pharmacophore or a key hydrogen bond donor/acceptor, interacting with residues in enzyme active sites or receptor binding pockets. [3]* Lipophilicity and Metabolic Stability: The isopropyl group at the C2 position adds steric bulk and increases lipophilicity. This can enhance cell membrane permeability and shield the imidazole ring from metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate. [3]* Halogen Bonding: The bromine atom is not just a synthetic handle; it can also participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom (like oxygen or nitrogen) on a biological target. This interaction can significantly contribute to binding affinity and selectivity. [3] Given these attributes, this compound is frequently utilized in the synthesis of kinase inhibitors, enzyme modulators, and other biologically active molecules. [3]Its role as a key building block for various active pharmaceutical ingredients (APIs) is well-established. [3]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place (2-8°C) under an inert atmosphere to prevent degradation. [3][4]* Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. [4] The compound is classified with the following GHS hazards:

PictogramGHS CodeHazard StatementSource
GHS07H302Harmful if swallowed[4]
GHS07H315Causes skin irritation[4]
GHS07H319Causes serious eye irritation[4]
GHS07H335May cause respiratory irritation[4]

Conclusion

This compound is a high-value, versatile chemical intermediate with a unique combination of reactive sites and structurally important substituents. Its utility in facilitating complex molecular construction through robust cross-coupling chemistry, combined with the inherent drug-like properties of the substituted imidazole scaffold, cements its role as a critical tool for professionals in drug discovery and synthetic chemistry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). This compound | CAS 1256643-65-8.
  • Sigma-Aldrich. (n.d.). This compound | 1256643-65-8.
  • Benchchem. (n.d.). This compound | CAS 1256643-65-8.
  • Benchchem. (n.d.). Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole.
  • ResearchGate. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

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An In-Depth Technical Guide to 4-bromo-2-isopropyl-1H-imidazole: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-isopropyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1] Its unique structural features, including a reactive bromine atom and a sterically influential isopropyl group on the imidazole scaffold, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and versatile applications in drug discovery, with a focus on its role as a precursor to potent kinase inhibitors and other biologically active molecules.

Molecular Structure and Properties

The IUPAC name for the compound is This compound . It is characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[1] A bromine atom is substituted at the 4-position, and an isopropyl group is at the 2-position. The presence of a hydrogen atom on one of the nitrogen atoms is denoted by the "1H" prefix.

PropertyValue
CAS Number 1256643-65-8
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.06 g/mol [1]
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N

The isopropyl group at the 2-position imparts distinct steric and electronic properties that can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.[1] The bromine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions.

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination (Adapted)

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-isopropyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-1H-imidazole (1.0 equivalent) in anhydrous DMF.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 equivalents) to the cooled solution in small portions over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

G 2-isopropyl-1H-imidazole 2-isopropyl-1H-imidazole Reaction Mixture Reaction Mixture 2-isopropyl-1H-imidazole->Reaction Mixture DMF Quenching Quenching Reaction Mixture->Quenching Ice Water NBS NBS NBS->Reaction Mixture 0 °C to RT Extraction Extraction Quenching->Extraction Ethyl Acetate Washing & Drying Washing & Drying Extraction->Washing & Drying Na2S2O3, Brine, Na2SO4 Purification Purification Washing & Drying->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the imidazole ring. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbons of the imidazole ring and the two unique carbons of the isopropyl group. The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts for imidazole carbons typically appear in the range of 115-140 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of imidazole derivatives typically shows a characteristic N-H stretching absorption in the region of 3200-3500 cm⁻¹.[1][3] Other significant bands include C-H stretching of the aromatic ring and the isopropyl group, as well as C=N and C=C stretching vibrations of the imidazole ring.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to display a characteristic isotopic pattern for a molecule containing one bromine atom. This will be observed as two major peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[4] The primary fragmentation pathway is likely the loss of the bromine atom.[5]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its bromo substituent, which serves as a versatile handle for functionalization via metal-catalyzed cross-coupling reactions.[1] This makes it a valuable precursor for generating more complex and functionalized imidazole derivatives, which are often found in active pharmaceutical ingredients.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the imidazole ring and various aryl or heteroaryl groups using boronic acids or their esters.[6][7][8]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add an anhydrous solvent such as 1,4-dioxane, toluene, or DME.

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Workup and Purification: After cooling, the reaction is worked up by extraction and purified by column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product

Caption: Key components of the Suzuki-Miyaura coupling reaction.

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the imidazole ring.[9][10][11][12][13]

Experimental Protocol: Buchwald-Hartwig Amination (General)

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Solvent: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Workup and Purification: After cooling, the reaction is quenched, worked up by extraction, and purified by column chromatography.

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds, offering an alternative to the Suzuki-Miyaura reaction with a different substrate scope and reactivity profile.[14][15][16][17]

Experimental Protocol: Negishi Coupling (General)

  • Organozinc Formation: Prepare the organozinc reagent from the corresponding organohalide and activated zinc or by transmetalation from an organolithium or Grignard reagent.

  • Coupling: In a separate flask under an inert atmosphere, combine this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Reaction: Add the prepared organozinc reagent to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Role in Kinase Inhibitor Synthesis

The imidazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[18] The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding site of kinases. This compound serves as a key starting material for the synthesis of various kinase inhibitors. For instance, bromo-pyrimidine analogues have been synthesized and shown to possess potent Bcr/Abl tyrosine kinase inhibitory activity.[19][20] Although specific examples starting directly from this compound are not prevalent in publicly accessible literature, the synthetic strategies are readily applicable. The general approach involves using the bromo-imidazole as a scaffold and employing cross-coupling reactions to introduce various substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. Indazole-based compounds, structurally related to imidazoles, have also been developed as potent PLK4 inhibitors.[21][22]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is intended for research use only. For detailed hazard information, refer to the Safety Data Sheet (SDS). The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability.[1]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis and drug discovery. Its strategic placement of a reactive bromine atom and a modulating isopropyl group on the biologically relevant imidazole core provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The application of robust and predictable cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, allows for the systematic exploration of the chemical space around the imidazole scaffold. This, in turn, facilitates the development of novel and potent therapeutic agents, particularly in the realm of kinase inhibitors for oncology and other disease areas. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in enabling innovative drug design and development is set to increase.

References

Please note that while I have provided a comprehensive guide based on the available information, direct experimental protocols and spectroscopic data for the specific compound of interest, this compound, are not widely published. The provided protocols are generalized based on similar compounds and reactions and should be adapted and optimized in a laboratory setting.

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A Comprehensive Guide to the NMR Spectroscopic Analysis of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-bromo-2-isopropyl-1H-imidazole (CAS 1256643-65-8). As a versatile heterocyclic building block in medicinal and synthetic chemistry, definitive structural elucidation is paramount for its application in drug development and materials science.[1] This document synthesizes theoretical predictions, data from analogous structures, and established NMR principles to present a detailed interpretation of the ¹H NMR, ¹³C NMR, and 2D correlation spectra for this compound. Furthermore, we provide a validated, step-by-step experimental protocol for acquiring high-quality NMR data, designed to ensure reproducibility and accuracy for researchers in the field.

Introduction: Structural and Chemical Context

This compound is a substituted imidazole featuring two key functional groups that dictate its chemical reactivity and spectroscopic properties.[1] The isopropyl group at the C2 position introduces steric bulk and electron-donating character, while the bromine atom at the C4 position acts as an electron-withdrawing group and provides a reactive site for cross-coupling reactions.[1] The imidazole core itself is a crucial pharmacophore, and understanding its tautomeric nature is essential for interpreting its NMR spectra. The N-H proton can exist on either nitrogen, leading to two tautomeric forms, although in solution, a time-averaged spectrum is typically observed.

The accurate assignment of all proton and carbon signals is critical for confirming the regiochemistry of synthesis and for tracking subsequent chemical transformations. This guide serves as a foundational reference for scientists working with this and structurally related molecules.

Predicted NMR Spectral Data and Interpretation

The following spectral predictions are derived from the analysis of parent structures, including 4-bromo-1H-imidazole and 2-isopropyl-1H-imidazole, and established principles of NMR spectroscopy.[2][3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the organic region and one broad, exchangeable proton signal for the N-H.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration
N-H10.0 - 13.0broad singlet (br s)-1H
H57.0 - 7.5singlet (s)-1H
CH (isopropyl)3.0 - 3.4septet (sept)~6.9 Hz1H
CH₃ (isopropyl)1.2 - 1.4doublet (d)~6.9 Hz6H

Interpretation and Rationale:

  • N-H (δ 10.0 - 13.0 ppm): The imidazole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[4] A D₂O exchange experiment can be performed to confirm its assignment; the signal will disappear upon addition of a drop of D₂O.[4]

  • H5 (δ 7.0 - 7.5 ppm): This is the sole proton on the imidazole ring. Its chemical shift is influenced by the adjacent bromine and the C2-isopropyl group. In the parent 4-bromo-1H-imidazole, the corresponding proton (H5) appears around 7.0 ppm, while the H4/H5 protons in 2-isopropyl-1H-imidazole appear around 6.9 ppm.[2][3] The singlet multiplicity arises from the absence of adjacent protons for coupling.

  • Isopropyl CH (δ 3.0 - 3.4 ppm): This methine proton is adjacent to the electron-withdrawing imidazole ring, causing it to be shifted downfield. It is coupled to the six equivalent methyl protons, resulting in a septet multiplicity according to the n+1 rule (6+1=7).

  • Isopropyl CH₃ (δ 1.2 - 1.4 ppm): These six protons of the two methyl groups are equivalent. They are coupled to the single methine proton, resulting in a doublet (1+1=2) with a typical vicinal coupling constant (³J) of around 6-8 Hz.[5]

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals corresponding to the five unique carbon environments in the molecule.

Assignment Predicted δ (ppm)
C2155 - 160
C4115 - 120
C5120 - 125
CH (isopropyl)25 - 30
CH₃ (isopropyl)20 - 25

Interpretation and Rationale:

  • C2 (δ 155 - 160 ppm): This carbon is situated between two nitrogen atoms and is bonded to the isopropyl group. It is expected to be the most deshielded carbon in the imidazole ring.

  • C4 (δ 115 - 120 ppm): The carbon atom directly attached to bromine. The heavy atom effect of bromine typically results in a significant upfield (shielding) shift for the attached carbon compared to a protonated carbon. For reference, the C4/C5 carbons in unsubstituted imidazole appear around 122 ppm.[6]

  • C5 (δ 120 - 125 ppm): This is the only CH carbon in the aromatic ring and is expected to have a chemical shift similar to that of unsubstituted imidazoles.[7]

  • Isopropyl CH & CH₃ (δ 25-30 & 20-25 ppm): These aliphatic carbons appear in the expected upfield region of the spectrum. The methine carbon will be further downfield than the methyl carbons.

2D NMR Correlation for Structural Verification

To unambiguously assign the predicted signals, a suite of 2D NMR experiments is essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the H5 signal to the C5 carbon, the isopropyl CH proton to its carbon, and the isopropyl CH₃ protons to their carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). The key expected correlations are visualized below. This experiment provides the definitive link between the aliphatic isopropyl group and the heterocyclic ring.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A strong cross-peak would be observed between the isopropyl CH septet and the isopropyl CH₃ doublet, confirming they are part of the same spin system.

Caption: Key HMBC correlations for structural assignment.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust methodology for acquiring high-quality 1D and 2D NMR data for this compound.

3.1. Sample Preparation

  • Analyte Quantity: Weigh 10-15 mg for ¹H NMR and 50-75 mg for ¹³C and 2D NMR experiments. Higher concentration is crucial for obtaining a good signal-to-noise ratio in natural abundance ¹³C experiments.

  • Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for nitrogen-rich heterocycles due to its high polarity, which aids in solubilization.[4] It also shifts the residual water peak away from the regions of interest and often results in sharper N-H signals compared to protic solvents.

  • Dissolution: Transfer the weighed sample to a clean, dry vial. Add the DMSO-d₆ and vortex gently for 30-60 seconds until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's coil (typically ~4 cm).

3.2. NMR Instrument Setup & Data Acquisition

The following workflow is recommended on a standard 400 MHz (or higher) NMR spectrometer.

NMR_Workflow cluster_setup Instrument Setup cluster_acq Data Acquisition Sequence Lock Lock on DMSO-d₆ signal Shim Shim Gradients (Automated) Lock->Shim Tune Tune & Match Probe Shim->Tune Temp Set Temperature (e.g., 298 K) Tune->Temp H1 1. Acquire ¹H Spectrum Temp->H1 C13 2. Acquire ¹³C{¹H} Spectrum H1->C13 COSY 3. Acquire COSY Spectrum C13->COSY HSQC 4. Acquire HSQC Spectrum COSY->HSQC HMBC 5. Acquire HMBC Spectrum HSQC->HMBC Prep Sample Preparation Prep->Lock Insert Sample

Caption: Recommended workflow for NMR data acquisition.

  • 1. Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • 2. ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm centered around 8 ppm is typically sufficient.

  • 3. ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a spectral width of ~240 ppm. An adequate number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are recommended to ensure proper signal averaging and quantification of all carbon types.

  • 4. 2D Experiments: Utilize standard, gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC experiments to minimize artifacts and acquisition time. Optimize the HMBC experiment for a long-range coupling of 8 Hz, which is a good starting point for detecting 2- and 3-bond correlations.[8]

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a systematic NMR analysis. This guide provides a robust framework for researchers, detailing the predicted ¹H and ¹³C chemical shifts, multiplicities, and the critical 2D correlations necessary for unambiguous assignment. By following the outlined experimental protocol, scientists can reliably acquire high-quality data, ensuring the identity and purity of this important chemical intermediate, thereby accelerating research and development in synthetic and medicinal chemistry.

References

  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Marzilli, L. G., et al. (1994). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 33(21), 4641–4650. [Link]

  • Claramunt, R. M., et al. (2020). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Request PDF. Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. Retrieved from [Link]

  • Puiatti, M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. Retrieved from [Link]

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4-bromo-2-isopropyl-1H-imidazole characterization techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 4-bromo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 1256643-65-8) is a substituted imidazole that represents a valuable scaffold in medicinal and synthetic chemistry.[1] Its structure, featuring an isopropyl group at the 2-position and a bromine atom at the 4-position, provides a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Negishi), enabling the construction of more complex molecular architectures, while the isopropyl group influences lipophilicity and metabolic stability—key parameters in drug design.[1]

Given its potential as a key building block for novel therapeutic agents, a rigorous and multi-faceted characterization is imperative to confirm its identity, purity, and stability. This guide provides a comprehensive overview of the core analytical techniques employed to fully characterize this compound, synthesizing technical protocols with field-proven insights to ensure scientific integrity.

Physicochemical and Structural Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are summarized below.

PropertyValueSource
CAS Number 1256643-65-8[1][2]
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]
IUPAC Name This compound[2]
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N[2]

Part 1: Primary Structural Elucidation

The initial phase of characterization focuses on unequivocally determining the molecule's covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this effort, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful non-destructive technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Expertise & Experience: A key challenge in imidazole NMR is the potential for tautomeric equilibrium, which can average the signals for the C4 and C5 positions.[3] However, the substitution pattern in this molecule simplifies the spectrum, as there is only one proton directly on the imidazole ring. Temperature-dependent NMR studies can be employed if peak broadening suggests dynamic exchange processes.[4]

Predicted ¹H and ¹³C NMR Data

While specific experimental spectra for this exact compound are not widely published, data can be reliably predicted based on its structure and known values for similar imidazole derivatives.[1][5]

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
NH ~12.0 - 13.0Broad Singlet1HImidazole N-H
C5-H ~7.0 - 7.2Singlet1HImidazole Ring Proton
CH (CH₃)₂~3.0 - 3.3Septet1HIsopropyl Methine
CH(C H₃)₂~1.2 - 1.4Doublet6HIsopropyl Methyls
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C 2~155 - 160C-isopropyl
C 5~120 - 125C-H
C 4~110 - 115C-Br
C H(CH₃)₂~28 - 32Isopropyl Methine
CH(C H₃)₂~21 - 24Isopropyl Methyls

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazoles as it helps in observing the exchangeable N-H proton.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of 0-15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly diagnostic due to the characteristic isotopic patterns of halogens.

Trustworthiness: The presence of a single bromine atom provides a self-validating feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This signature is a definitive indicator of a monobrominated compound.[7]

Expected Fragmentation

The primary fragmentation pathway for imidazoles involves the cleavage of the ring.[8] For this compound, the molecular ion (m/z 188/190) is expected, along with fragments corresponding to the loss of the isopropyl group or bromine atom.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this compound due to its likely volatility.[9][10]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: Start with an initial temperature of ~100 °C, hold for 1-2 minutes, then ramp up to ~280 °C at a rate of 10-20 °C/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temperature: Set to ~230 °C.

    • Ionization Energy: Use a standard 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze its mass spectrum, paying close attention to the molecular ion region to confirm the M⁺/M+2 isotopic pattern for bromine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

Expertise & Experience: For imidazole derivatives, the N-H stretching vibration is particularly informative. It typically appears as a broad band in the 3200-2800 cm⁻¹ region due to extensive hydrogen bonding in the solid state. The C=N and C-N stretching vibrations within the ring are also key identifiers.[11][12]

Key Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3150 - 2800N-H Stretch (broad)Imidazole N-H
~2970 - 2870C-H StretchIsopropyl group
~1650 - 1550C=N StretchImidazole ring
~1470 - 1450C-H BendIsopropyl group
~1250 - 1050C-N StretchImidazole ring
~700 - 600C-Br StretchBromo-substituent

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted. Label the major absorption bands and assign them to the corresponding functional groups.

Part 2: Purity, Stability, and Advanced Confirmation

Once the primary structure is confirmed, the focus shifts to assessing purity, thermal stability, and, if required, obtaining the definitive three-dimensional structure.

Chromatographic Techniques

Chromatography is essential for determining the purity of the compound and separating it from any starting materials, byproducts, or potential regioisomers, such as 5-bromo-2-isopropyl-1H-imidazole.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of non-volatile or thermally sensitive compounds.[13] A reversed-phase method is typically the first choice for molecules of this polarity.

Experimental Protocol: Reversed-Phase HPLC-UV

  • System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of ~210 nm or ~254 nm.

  • Sample Preparation: Prepare a stock solution in methanol or acetonitrile (~1 mg/mL) and dilute to an appropriate concentration (~0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Thermal Analysis (TGA/DSC)

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information on melting point, purity, and thermal stability.[14]

  • DSC measures heat flow and can precisely determine the melting point. A sharp melting peak is indicative of high purity.

  • TGA measures mass change as a function of temperature, revealing the decomposition temperature and identifying the presence of residual solvents or water.[15][16]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic crucible.

  • Instrument Setup:

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 30 °C to 500 °C) at a constant rate of 10 °C/min.[17]

  • Data Analysis:

    • DSC Curve: Determine the onset and peak temperature of the melting endotherm.

    • TGA Curve: Identify the onset temperature of decomposition, defined as the temperature at which significant weight loss begins (e.g., 5% weight loss).

X-ray Crystallography

Experimental Workflow: X-ray Crystallography

G

Integrated Characterization Strategy

No single technique is sufficient for complete characterization. An integrated approach is necessary, where the results from each method corroborate one another to build a complete and trustworthy data package for the compound.

G

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Spectroscopic methods including NMR, MS, and IR are fundamental for initial structural identification, with the bromine isotopic pattern in mass spectrometry serving as a key confirmatory element. Chromatographic techniques, particularly HPLC, are crucial for accurately assessing purity and resolving potential isomers. Finally, thermal analysis provides vital data on stability and melting point, while X-ray crystallography remains the ultimate tool for definitive three-dimensional structural elucidation. Following this integrated approach ensures a robust and reliable characterization essential for advancing the use of this versatile building block in research and drug development.

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  • BenchChem (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem Technical Guide.
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  • ResearchGate (2005). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate Publication. Available at: [Link]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • ResearchGate (2020). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate Figure. Available at: [Link]

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A Comprehensive Technical Guide to 4-Bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Heterocyclic Building Block in Modern Drug Discovery

Executive Summary

4-Bromo-2-isopropyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1] With the molecular formula C₆H₉BrN₂, this molecule serves as a versatile and highly functionalized scaffold for the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a reactive bromo substituent and a sterically influential isopropyl group, offers multiple avenues for molecular diversification, making it a valuable precursor in the development of targeted therapeutics, particularly kinase inhibitors and enzyme modulators.[1] This guide provides an in-depth review of its physicochemical properties, synthesis, characterization, applications in drug development, and essential safety and handling protocols.

Introduction: Structural Significance and Classification

This compound is chemically classified as a substituted imidazole, a five-membered aromatic ring containing two nitrogen atoms.[1] Its nomenclature precisely describes its key features: a bromine atom at the 4-position, an isopropyl group at the 2-position, and a hydrogen atom on a ring nitrogen, designated by "1H".[1]

The strategic placement of these substituents is critical to its utility:

  • The Imidazole Core: This moiety is a common pharmacophore that can act as a metal-binding group in enzymes.[1]

  • The 4-Bromo Group: This reactive handle is ideal for further functionalization. It readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, allowing for the covalent linkage of diverse molecular fragments.[1] Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction that may enhance binding affinity to biological targets.[1]

  • The 2-Isopropyl Group: This group provides distinct steric bulk and electronic properties. It can influence the compound's overall lipophilicity and metabolic stability, which are critical parameters in optimizing the pharmacokinetic profile of a drug candidate.[1]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its key properties can be summarized from available supplier data and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256643-65-8[1]
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N[1]
Appearance Solid (Typical for similar compounds)Inferred
Melting Point Data not available in public literature. For reference, the melting point of the parent compound, 4-bromo-1H-imidazole, is 131-135 °C.
Storage 2-8°C, in a dark place under an inert atmosphere.[1]

Synthesis and Purification

The primary synthetic route to this compound involves the direct electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole. This approach is favored for its atom economy and straightforward execution.

Synthetic Workflow

The diagram below outlines the typical laboratory-scale synthesis.

G cluster_0 Synthesis of this compound start Start with 2-isopropyl-1H-imidazole reagents Dissolve in appropriate solvent (e.g., Chloroform, Acetic Acid) start->reagents bromination Add Brominating Agent (e.g., NBS or Br₂) Control temperature (e.g., 0°C to RT) reagents->bromination reaction Stir for several hours Monitor by TLC/LC-MS bromination->reaction workup Quench reaction (e.g., with aq. Na₂S₂O₃) Neutralize with base (e.g., NaHCO₃) reaction->workup extraction Extract with organic solvent (e.g., Ethyl Acetate) workup->extraction purification Dry organic layer (e.g., Na₂SO₄) Concentrate under reduced pressure Purify by column chromatography extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) or a solution of bromine (Br₂) (1.0-1.1 eq) dropwise while maintaining the temperature. The choice of brominating agent can affect selectivity and reaction conditions; NBS is often preferred for its milder nature and solid form, which simplifies handling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite to consume any excess bromine.[2]

  • Neutralization & Extraction: Neutralize the mixture with a weak base, such as saturated aqueous sodium bicarbonate, and extract the product into an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its capacity to be elaborated into more complex, high-value molecules.

The structural features of this compound make it an ideal scaffold for generating diverse chemical libraries for screening against various biological targets. The bromo- and N-H positions are orthogonal handles for introducing molecular diversity.

G cluster_reactions Functionalization Reactions cluster_products Target Therapeutic Classes center_node This compound (Versatile Scaffold) suzuki Suzuki Coupling (C-C Bond Formation) center_node->suzuki [Br] buchwald Buchwald-Hartwig (C-N Bond Formation) center_node->buchwald [Br] n_alkylation N-Alkylation / N-Arylation (At Ring Nitrogen) center_node->n_alkylation [N-H] negishi Negishi Coupling (C-C Bond Formation) center_node->negishi [Br] kinase Kinase Inhibitors suzuki->kinase enzyme Enzyme Modulators buchwald->enzyme receptor Receptor Antagonists n_alkylation->receptor other Other Biologically Active Molecules negishi->other

Caption: Role as a versatile scaffold in constructing bioactive molecules.

Research on structurally related compounds indicates that the bromo-isopropyl-imidazole motif may be a promising starting point for developing repressors of specific gene targets, highlighting its potential in oncology and genetic disease research.[1]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is proprietary to suppliers, the hazard profile can be inferred from related bromo-imidazole compounds.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Toxicological Hazards: Similar compounds are classified as toxic if swallowed and can cause skin and serious eye irritation. May cause respiratory irritation.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: If swallowed, call a poison control center or doctor immediately.

    • Inhalation: Remove the person to fresh air.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed building block for modern synthetic and medicinal chemistry. Its combination of a reactive bromine handle, a sterically significant isopropyl group, and the versatile imidazole core provides chemists with a powerful tool for constructing novel molecules with therapeutic potential. While a full experimental characterization, including its melting point, is not yet available in public literature, its synthetic accessibility and clear utility in creating diverse molecular libraries ensure its continued importance in the pipeline of drug discovery and development.

References

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. PubChem - NIH. [Link]

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A Technical Guide to the Synthesis of 4-Bromo-2-isopropyl-1H-imidazole: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-isopropyl-1H-imidazole is a heterocyclic compound of significant value in medicinal and synthetic chemistry. Its structure is distinguished by an imidazole core, substituted with an isopropyl group at the 2-position and a bromine atom at the 4-position. This arrangement provides two key reactive sites for molecular diversification: the bromo substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), while the secondary amine of the imidazole ring allows for N-alkylation or N-arylation.[1] The isopropyl group at the 2-position imparts specific steric and electronic properties that can influence the molecule's lipophilicity and metabolic stability, critical parameters in drug design.[1] Consequently, this scaffold is a crucial building block for constructing a wide array of active pharmaceutical ingredients (APIs), including kinase inhibitors and enzyme modulators.[1][2]

This guide provides an in-depth examination of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the experimental protocols. We will dissect the synthesis into two core stages: the construction of the 2-isopropyl-1H-imidazole precursor, followed by its regioselective bromination.

Part 1: Synthesis of the Core Intermediate: 2-isopropyl-1H-imidazole

The most direct and industrially scalable approach to synthesizing the imidazole core is through a multi-component condensation reaction, a variant of the well-established Debus-Radziszewski imidazole synthesis.

Strategy 1.1: One-Pot Condensation of Isobutyraldehyde, Glyoxal, and Ammonia

This method leverages readily available and cost-effective bulk chemicals to construct the imidazole ring in a single pot. A Japanese patent outlines a high-yield procedure that avoids the need for organic solvents, which simplifies product isolation and enhances the process's green credentials.[3]

Mechanism and Rationale: The reaction proceeds by first reacting isobutyraldehyde with an excess of aqueous ammonia. This in-situ formation of an imine or related adduct is then reacted with a glyoxal solution. The glyoxal, a 1,2-dicarbonyl compound, acts as the C2 unit that closes the imidazole ring with the ammonia serving as the nitrogen source. The choice to avoid water-soluble organic solvents like methanol is a key process optimization; 2-isopropyl-1H-imidazole is not highly soluble in water, allowing it to precipitate from the reaction mixture as a high-purity solid that can be isolated by simple filtration.[3]

Experimental Protocol: Synthesis of 2-isopropyl-1H-imidazole

  • Reaction Setup: Charge a suitable reaction vessel with a 25% aqueous ammonia solution (2.2 molar equivalents).

  • Aldehyde Addition: While maintaining the temperature at approximately 25°C, add isobutyraldehyde (1.0 molar equivalent) dropwise to the ammonia solution over 30 minutes.

  • Glyoxal Addition: To the resulting mixture, add a 40% aqueous glyoxal solution (1.0 molar equivalent) dropwise over 2 hours, again maintaining a temperature of 25°C.

  • Reaction and Isolation: Stir the resulting white suspension for an additional 2 hours.

  • Workup: Collect the precipitated solid by filtration (e.g., using a centrifugal filter) and dry the solid to yield 2-isopropyl-1H-imidazole as a white crystalline product.[3]

Starting Material/ReagentMolar Eq.Purity/ConcentrationRole
Isobutyraldehyde1.0≥99%Aldehyde component
Glyoxal1.040% aq. solutionDicarbonyl component
Ammonia2.225% aq. solutionNitrogen source/catalyst

Diagram: Synthetic Workflow for 2-isopropyl-1H-imidazole

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product Isolation A Isobutyraldehyde Proc One-Pot Condensation (Debus-Radziszewski) Temp: 25°C A->Proc B Glyoxal (40% aq.) B->Proc C Ammonia (25% aq.) C->Proc Filt Filtration & Drying Proc->Filt Prod 2-isopropyl-1H-imidazole Filt->Prod

Caption: One-pot synthesis of the imidazole core.

Part 2: Regioselective Bromination of 2-isopropyl-1H-imidazole

With the 2-isopropyl-1H-imidazole precursor in hand, the next critical step is the introduction of a bromine atom onto the imidazole ring. This is an electrophilic aromatic substitution reaction. The primary challenge is achieving mono-bromination selectively at the C4 position, as the imidazole ring is highly activated and can be susceptible to over-bromination, yielding the 4,5-dibromo adduct.[4][5]

Strategy 2.1: Controlled Mono-bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6] Unlike elemental bromine (Br₂), which can lead to multiple brominations, NBS provides a low, steady-state concentration of electrophilic bromine in the reaction medium.[7] This controlled delivery is paramount for achieving high selectivity for the mono-brominated product.

Mechanism and Rationale: The reaction is typically performed in an aprotic polar solvent, such as N,N-Dimethylformamide (DMF), which helps to solubilize the imidazole substrate.[4] The temperature is kept low (e.g., 0°C to room temperature) to moderate the reaction rate and enhance regioselectivity. Adding NBS portion-wise prevents a localized excess of the brominating agent, further suppressing the formation of the di-brominated byproduct.[4] Upon completion, the reaction is quenched, and an aqueous workup is performed to remove the water-soluble succinimide byproduct.[8]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterConditionRationale
Brominating AgentN-Bromosuccinimide (NBS)Provides a low concentration of Br₂ to prevent over-bromination.[7]
Stoichiometry~1.05 equivalents of NBSA slight excess ensures full conversion of the starting material while minimizing di-bromination.[4]
SolventAnhydrous DMFA polar aprotic solvent that solubilizes the reactants.[4]
Temperature0 °C to Room Temp.Controls reaction rate and improves selectivity for mono-bromination.[4]

Diagram: Electrophilic Bromination of 2-isopropyl-1H-imidazole

G cluster_reactants Reactants cluster_products Potential Products Reactant 2-isopropyl-1H-imidazole NBS NBS (in DMF, 0°C) Prod_4_Bromo This compound (Major Product) NBS->Prod_4_Bromo Electrophilic Aromatic Substitution Prod_5_Bromo 5-bromo-2-isopropyl-1H-imidazole (Minor Product) NBS->Prod_5_Bromo Prod_Di_Bromo 4,5-dibromo-2-isopropyl-1H-imidazole (Byproduct) NBS->Prod_Di_Bromo

Caption: Regioselectivity in the bromination step.

Conclusion

The synthesis of this compound is a well-defined, two-stage process that relies on fundamental organic chemistry principles. The most efficient pathway begins with the one-pot condensation of isobutyraldehyde, glyoxal, and ammonia to form the 2-isopropyl-1H-imidazole core. This precursor is then subjected to a controlled electrophilic bromination using N-Bromosuccinimide under carefully managed temperature conditions to selectively yield the desired 4-bromo isomer. By understanding the causality behind the choice of reagents and reaction conditions, researchers can reliably produce this valuable synthetic building block for applications in drug discovery and development.

References

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0947. [Link]

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  • PubMed. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • Institute of Metal Physics. Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [Link]

  • Google Patents. (JP5111787B2) Method for producing 2-alkylimidazole.
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  • ResearchGate. Synthesis of imidazole from amidine. [Link]

  • ResearchGate. How to do workup after doing bromination with NBS?. [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • ResearchGate. Synthesis of imidazoles from amidines. [Link]

  • National Institutes of Health (NIH). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC. [Link]

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Structural Elucidation of 4-bromo-2-isopropyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical exploration of the structural elucidation of 4-bromo-2-isopropyl-1H-imidazole, a halogenated heterocyclic compound with significant potential in medicinal and synthetic chemistry.[1] Its imidazole core, substituted with a reactive bromine atom and a lipophilic isopropyl group, makes it a valuable scaffold for the synthesis of complex molecular architectures with potential therapeutic applications.[1]

This document deviates from a rigid template, instead adopting a fluid structure that mirrors the logical workflow of structural analysis. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that each step is part of a self-validating system. While extensive searches of publicly available literature did not yield a complete set of experimental spectra for this compound, this guide will proceed with a rigorous, predictive elucidation based on established spectroscopic principles and comparative analysis with its immediate precursor, 2-isopropyl-1H-imidazole.

Synthesis and Physicochemical Properties

The primary route for synthesizing this compound is through the direct electrophilic bromination of 2-isopropyl-1H-imidazole.[1] This reaction leverages the electron-rich nature of the imidazole ring, allowing for the introduction of a bromine atom. The resulting compound is a solid with a molecular formula of C₆H₉BrN₂ and a molecular weight of 189.05 g/mol .[1] For safe handling, it is crucial to consult the Safety Data Sheet (SDS), which indicates that the compound may be toxic if swallowed and can cause skin and eye irritation.[2][3] Proper storage involves maintaining the compound in a dark, inert atmosphere at 2-8°C to ensure its stability.[1]

PropertyValueSource
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]
CAS Number 1256643-65-8[1]
Physical Form Powder or crystals[3]
Storage 2-8°C, inert atmosphere, dark[1][3]

Workflow for Structural Elucidation

The comprehensive structural confirmation of a molecule like this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

A logical workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the purified solid in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of heterocyclic compounds.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280 °C and hold for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ at m/z 188 and an [M+2]⁺ peak at m/z 190 of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Comparative Analysis with 2-isopropyl-1H-imidazole:

The mass spectrum of the precursor, 2-isopropyl-1H-imidazole, shows a molecular ion peak at m/z 110.[4] The fragmentation of this compound is anticipated to follow logical pathways, including:

  • Loss of a methyl group (-CH₃): A peak at m/z 173/175.

  • Loss of the isopropyl group (-C₃H₇): A peak at m/z 145/147.

  • Loss of HBr: A peak at m/z 107.

The presence of the bromine atom significantly influences the fragmentation pattern, and its characteristic isotopic signature will be a key identifier.

Predicted Fragmentm/z (⁷⁹Br/⁸¹Br)Proposed Fragmentation Pathway
[C₆H₉BrN₂]⁺188/190Molecular Ion [M]⁺
[C₅H₆BrN₂]⁺173/175Loss of a methyl group from the isopropyl moiety
[C₃H₂BrN₂]⁺145/147Loss of the isopropyl group
[C₆H₈N₂]⁺107Loss of HBr

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to obtain a high signal-to-noise ratio.

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of key functional groups.

Comparative Analysis with 2-isopropyl-1H-imidazole:

The IR spectrum of 2-isopropyl-1H-imidazole will show characteristic N-H and C-H stretching frequencies. The introduction of the bromine atom in this compound is expected to introduce a C-Br stretching vibration and potentially shift the positions of other ring vibrations.

Wavenumber (cm⁻¹)VibrationExpected Appearance
~3100-3000C-H stretch (aromatic)Medium
~2970-2870C-H stretch (aliphatic - isopropyl)Strong
~1610-1630C=N stretch (imidazole ring)Medium
~1500-1400C=C stretch (imidazole ring)Medium
~600-500C-Br stretchMedium to Weak
Broad, ~3200-2500N-H stretch (hydrogen-bonded)Broad, Strong

The broad N-H stretching band is indicative of intermolecular hydrogen bonding, a common feature in imidazole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule, providing detailed information about the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Logical flow of information from NMR experiments to structure determination.
Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to show four distinct signals.

Comparative Analysis with 2-isopropyl-1H-imidazole:

The ¹H NMR of 2-isopropyl-1H-imidazole would show two signals for the imidazole ring protons. In this compound, one of these signals will be absent due to substitution by bromine, providing a clear marker for the success of the bromination reaction.

Predicted δ (ppm)MultiplicityIntegrationAssignment
~1.3Doublet6HTwo methyl groups of the isopropyl substituent
~3.0Septet1HMethine proton of the isopropyl substituent
~7.0Singlet1HC5-H of the imidazole ring
BroadSinglet1HN-H of the imidazole ring

The septet for the methine proton is due to coupling with the six equivalent protons of the two methyl groups, and the doublet for the methyl groups is due to coupling with the single methine proton, consistent with the n+1 rule.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five unique carbon environments in the molecule.

Comparative Analysis with 2-isopropyl-1H-imidazole:

In the ¹³C NMR of 2-isopropyl-1H-imidazole, the two imidazole ring carbons bearing protons would have similar chemical shifts. In the brominated product, the C4 carbon, now bonded to bromine, will experience a significant downfield shift due to the electronegativity of the bromine atom, and it will appear as a signal with a lower intensity.

Predicted δ (ppm)Assignment
~22Isopropyl -CH₃
~28Isopropyl -CH
~115Imidazole C5
~120Imidazole C4-Br
~150Imidazole C2

Single Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[4][5] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[4][5]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystallization: High-quality single crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[4][5]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[4][5]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved and refined to yield a final, detailed 3D model of the molecule.

While experimental crystallographic data for this compound is not currently available in the literature, this technique would provide the definitive proof of its structure.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and the presence of bromine. FTIR spectroscopy identifies the key functional groups, including the imidazole N-H and the aliphatic isopropyl group. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework and confirm the substitution pattern on the imidazole ring. Finally, single-crystal X-ray diffraction, if obtainable, would offer the ultimate confirmation of the three-dimensional structure. This in-depth guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and similar heterocyclic compounds, paving the way for their application in drug discovery and development.

References

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  • SAFETY DATA SHEET.
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  • This compound|CAS 1256643-65-8 - Benchchem.
  • 2 - SAFETY DATA SHEET.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate.
  • This compound | 1256643-65-8.

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theoretical properties of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 4-bromo-2-isopropyl-1H-imidazole

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities depend critically on the availability of versatile chemical building blocks. This compound (CAS No. 1256643-65-8) has emerged as a heterocyclic compound of significant interest.[1] Its structure, featuring a reactive bromine substituent, a sterically influential isopropyl group, and the biologically significant imidazole core, presents a unique combination of properties for synthetic diversification and pharmacological exploration.[1][2]

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, reactivity, and potential applications of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to serve as an authoritative resource for leveraging this compound in research and development endeavors.

Part 1: Molecular Structure and Physicochemical Properties

The unique characteristics of this compound stem directly from its molecular architecture. The five-membered imidazole ring is an aromatic heterocycle containing two nitrogen atoms, a motif prevalent in numerous biologically active molecules, including the amino acid histidine.[3][4]

The key substituents impart distinct properties:

  • 2-Isopropyl Group : This bulky, lipophilic group significantly influences the molecule's steric profile and solubility. It can modulate binding interactions with biological targets and improve metabolic stability.[1]

  • 4-Bromo Substituent : The bromine atom serves as a versatile synthetic handle. Its presence alters the electronic distribution within the imidazole ring and provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.[1][5] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[1]

  • 1H-Imidazole Core : The N-H proton is acidic, and the unprotonated nitrogen (N-3) is basic, making the molecule amphoteric.[3][6] The imidazole core is an excellent hydrogen bond donor and acceptor and can act as a ligand for metal ions, a crucial feature in many enzymatic active sites.[1][3] The compound exists in two equivalent tautomeric forms, as the proton can reside on either nitrogen atom, which can influence its reactivity and binding modes.[6][7]

cluster_main This compound C1 C N1 N C1->N1 Br Br C1->Br C2 C N1->C2 H_N1 H N1->H_N1 N2 N C2->N2 C_iso_1 C C2->C_iso_1 C3 C N2->C3 C3->C1 H_C3 H C3->H_C3 H_iso H C_iso_1->H_iso C_iso_2 CH₃ C_iso_1->C_iso_2 C_iso_3 CH₃ C_iso_1->C_iso_3

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
CAS Number 1256643-65-8[1][8]
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]
IUPAC Name This compound[8]
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N[8]
Appearance Predicted to be an off-white to pale yellow solid
pKa (Predicted) ~11-12 (acidic N-H), ~6-7 (basic N)[3][9]
Solubility Soluble in many organic solvents like ethanol, acetone; slightly soluble in water.[10]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1]

Note: Some properties are predicted based on the behavior of structurally similar imidazoles, as specific experimental data for this compound is not widely published.

Part 2: Synthesis and Characterization

The synthesis of this compound is primarily achieved through the electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole.[1] This approach is logical as the imidazole ring is activated towards electrophilic substitution.

Experimental Protocol: Synthesis Workflow

Step 1: Synthesis of 2-isopropyl-1H-imidazole (Precursor)

The precursor can be synthesized via the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.[11]

  • Reaction Setup : To a solution of 2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol) in ethanol (20 mL), add a nickel catalyst (1 g, 10 wt%).

  • Reflux : Heat the reaction mixture to reflux for 48 hours.

  • Work-up : Cool the mixture to room temperature and remove the insoluble catalyst by filtration.

  • Isolation : Concentrate the filtrate to dryness under reduced pressure to yield 2-isopropyl-1H-imidazole as a white solid.[11]

Step 2: Bromination to this compound

This protocol is a representative method based on standard bromination procedures for imidazoles.[12]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Cooling : Place the flask in an ice bath and cool the solution to 0 °C to control the reaction's exothermicity and minimize side-product formation.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring : Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction : Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While specific published spectra are scarce, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A singlet for the C5-H proton (~7.0-7.5 ppm).- A septet for the isopropyl CH (~3.0-3.5 ppm).- A doublet for the isopropyl CH₃ groups (~1.2-1.4 ppm).- A broad singlet for the N-H proton (>10 ppm).
¹³C NMR - C2 carbon (bearing isopropyl group) at ~150-160 ppm.- C4 carbon (bearing bromine) at ~110-120 ppm.- C5 carbon at ~115-125 ppm.- Isopropyl CH and CH₃ carbons in the aliphatic region.
Mass Spec. - A molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Note: Chemical shifts are estimates and can vary based on solvent and other conditions.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, which allows for its elaboration into more complex molecular architectures.

  • Cross-Coupling Reactions (at C4-Br) : The C-Br bond is the most versatile functional handle. It readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 4-position.[1] Key examples include:

    • Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or heteroaryl groups).[5]

    • Stille Coupling : Reaction with organostannanes.

    • Negishi Coupling : Reaction with organozinc reagents.

    • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.[1]

  • N-Functionalization (at N1-H) : The imidazole nitrogen can be readily alkylated or arylated under basic conditions. This provides a secondary site for molecular diversification, allowing for the attachment of various side chains that can modulate solubility, cell permeability, or target engagement.[1]

  • Metal Coordination : The pyridine-like nitrogen (N-3) of the imidazole ring is a known metal-binding site. This property is crucial in its role as a pharmacophore for metalloenzymes or as a ligand in coordination chemistry.[1][13]

cluster_reactions Key Reactivity Pathways Start This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki C4-Br Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Start->Buchwald C4-Br Alkylation N-Alkylation (R'-X, Base) Start->Alkylation N1-H Product_Suzuki 4-Aryl/Alkyl Derivative Suzuki->Product_Suzuki Product_Buchwald 4-Amino Derivative Buchwald->Product_Buchwald Product_Alkylation 1-Alkyl/Aryl Derivative Alkylation->Product_Alkylation

Caption: Key reactivity pathways for synthetic diversification.

Part 4: Applications in Drug Discovery

While specific research on this compound is not extensively documented, its structural motifs are present in numerous bioactive compounds, highlighting its potential as a valuable scaffold.[1]

  • Kinase Inhibitors : The imidazole core is a common feature in many kinase inhibitors, where it can form key hydrogen bonds in the ATP-binding pocket. The versatility of the 4-bromo position allows for the synthesis of libraries of analogs to probe structure-activity relationships (SAR).[1][5]

  • Enzyme Modulators : It is a key building block for compounds that modulate enzymes like Cathepsin K, Xanthine Oxidase, and RIP1 kinase.[5]

  • Epigenetic Modulators : The structural motif has been identified in inhibitors of EED and PRC2, which are components of the Polycomb repressive complex involved in epigenetic regulation.[5]

  • Antimicrobial and Anticancer Agents : Halogenated imidazoles are a well-established class of compounds with potential antimicrobial and anticancer properties.[1][2] Although specific data for this compound is unavailable, it represents a promising starting point for developing novel therapeutic agents in these areas.[1]

The compound's utility lies in its role as a "scaffold-with-a-handle." The core imidazole structure provides the necessary pharmacophoric features for biological recognition, while the bromine atom acts as a convenient attachment point for introducing diverse chemical groups to optimize potency, selectivity, and pharmacokinetic properties.

Part 5: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

  • Handling : Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage : To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dark, cool, and dry place, preferably at 2-8°C under an inert atmosphere.[1]

  • Safety : Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information. Halogenated organic compounds should be treated as potentially toxic and irritant.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its combination of a biologically relevant imidazole core, a sterically significant isopropyl group, and a highly versatile bromine handle makes it an ideal starting material for the synthesis of diverse compound libraries aimed at various biological targets. While much of its potential is inferred from the study of related structures, the theoretical principles outlined in this guide provide a solid foundation for its practical application in the laboratory. As research continues, this compound is poised to become an increasingly valuable tool in the quest for novel therapeutics and advanced chemical materials.

References

  • 2-Isopropylimidazole Supplier & Manufacturer in China. (n.d.). Quinoline. Retrieved January 10, 2026, from [Link]

  • Synthesis of 1-(4-IMIDAZOLYLSULFONYL)-2-ISOPROPYLIMIDAZOLE. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]

  • Bastos, A. D., et al. (2023). 2-Isopropyl-1,3-dimethylimidazolium as a versatile structure-directing agent in the synthesis of zeolites. RSC Publishing. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. Retrieved from [Link]

  • Grimmett, M. R. (1970). Chemistry of the Biologically Important Imidazoles. Chemical Reviews. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sanecki, P., et al. (2012). Bromidotetrakis(2-isopropyl-1H-imidazole-κN3)copper(II) bromide. Acta Crystallographica Section E, 68(Pt 2), m179. Retrieved from [Link]

  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). Retrieved January 10, 2026, from [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 1H-Imidazole, 4-bromo-. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Preparation method of 4-halogen-1H-imidazole. (2017). Google Patents.
  • 4-Bromo-1H-imidazole. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.
  • 1-(3-Bromopropyl)-1H-imidazole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. (n.d.). Retrieved January 10, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-10. Retrieved from [Link]

  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS:1231930-33-8. (n.d.). Retrieved January 10, 2026, from [Link]

  • Crystal and molecular structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole. (1971). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(19), 6667. Retrieved from [Link]

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Methodological & Application

The Strategic Application of 4-Bromo-2-isopropyl-1H-imidazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazole scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1] Within this class, 4-bromo-2-isopropyl-1H-imidazole has emerged as a highly versatile and valuable building block, particularly in the pursuit of novel kinase inhibitors. Its strategic combination of a reactive bromine handle and a lipophilic isopropyl group provides medicinal chemists with a powerful tool for molecular diversification and the optimization of pharmacokinetic and pharmacodynamic properties.[2]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its pivotal role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical node in inflammatory signaling pathways, making it a high-priority target for the treatment of autoimmune diseases and certain cancers.[3][4] The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Part 1: Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of the title compound is paramount for its successful application in drug discovery programs. The most direct approach involves the electrophilic bromination of the commercially available precursor, 2-isopropyl-1H-imidazole. The following protocol is a representative procedure based on established methods for the bromination of imidazoles.[5][6]

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices:

  • Solvent: Acetic acid provides a polar medium that can solubilize the imidazole starting material and the brominating agent. It also serves as a proton source, which can activate the bromine.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.

  • Base: Sodium acetate is used to buffer the reaction mixture and neutralize the succinimide byproduct, preventing a significant drop in pH.

  • Workup: The aqueous workup with sodium thiosulfate is crucial to quench any unreacted bromine, and the subsequent extraction isolates the desired product.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in glacial acetic acid, add sodium acetate (2.5 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Bromination: Cool the reaction mixture to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-isopropyl-1H-imidazole 2-isopropyl-1H-imidazole Reaction Vessel (0°C to RT) Reaction Vessel (0°C to RT) 2-isopropyl-1H-imidazole->Reaction Vessel (0°C to RT) NBS NBS NBS->Reaction Vessel (0°C to RT) Acetic Acid Acetic Acid Acetic Acid->Reaction Vessel (0°C to RT) Sodium Acetate Sodium Acetate Sodium Acetate->Reaction Vessel (0°C to RT) Quenching Quench with Na2S2O3 Reaction Vessel (0°C to RT)->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Part 2: Application in the Synthesis of IRAK4 Inhibitors

The true utility of this compound is demonstrated in its application as a key building block for complex bioactive molecules. A prime example is its use in the synthesis of potent IRAK4 inhibitors, as disclosed in patent literature. The following protocol outlines a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, to couple the bromo-imidazole with a suitable boronic acid derivative.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Inhibitor Precursor

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a more modern pre-catalyst, is essential for the catalytic cycle of the Suzuki-Miyaura reaction.

  • Ligand: Phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

  • Base: An inorganic base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Extraction: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_outcome Outcome This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki-Miyaura Coupling Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Suzuki-Myaura Coupling Suzuki-Myaura Coupling Solvent (e.g., Dioxane/H2O)->Suzuki-Myaura Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Suzuki-Miyaura Coupling Heat (80-100°C) Heat (80-100°C) Heat (80-100°C)->Suzuki-Miyaura Coupling Purification Purification Suzuki-Miyaura Coupling->Purification Coupled Product (IRAK4 Inhibitor Precursor) Coupled Product (IRAK4 Inhibitor Precursor) Purification->Coupled Product (IRAK4 Inhibitor Precursor)

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Part 3: Data Presentation

The following table summarizes the biological activity of representative IRAK4 inhibitors, highlighting the potency that can be achieved with scaffolds derived from imidazole-based building blocks.

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
Zimlovisertib (PF-06650833) IRAK4Enzyme Assay<10[7]
Compound from Ref.[8] IRAK4Enzyme Assay8.9[8]
Compound from Ref.[9] IRAK4Enzyme Assay70.0 ± 10.5[9]

Note: The compounds listed are examples of potent IRAK4 inhibitors. The specific compounds synthesized using this compound as a starting material are proprietary and detailed in patent literature. The IC₅₀ values demonstrate the potential for developing highly active molecules using this synthetic strategy.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex drug candidates. Its application in the development of IRAK4 inhibitors underscores its value in targeting challenging disease pathways. The protocols and insights provided in this guide are intended to facilitate the work of drug discovery professionals, enabling the efficient and effective use of this key intermediate in the quest for novel therapeutics.

References

  • PubMed Central. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). [Link]

  • Google Patents.
  • PubMed Central. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. [Link]

  • SynOpen. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. [Link]

  • PubMed Central. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. [Link]

  • PubMed. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. [Link]

  • PubMed Central. IRAK-4 Inhibitors for Inflammation. [Link]

  • PubChem. IRAK4 degraders and synthesis thereof - Patent US-12187744-B2. [Link]

  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

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Application Notes & Protocols: 4-bromo-2-isopropyl-1H-imidazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-bromo-2-isopropyl-1H-imidazole (CAS No. 1256643-65-8). This document provides an in-depth analysis of its synthesis, physicochemical properties, and critical role as a versatile intermediate in the construction of complex molecular architectures. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, are presented. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry. This guide is designed to empower scientists to leverage the unique reactivity of this building block in their research and development endeavors.

Introduction: The Strategic Value of this compound

This compound is a halogenated heterocyclic compound of significant interest in contemporary medicinal and synthetic chemistry.[1] Its structure is deceptively simple, yet it offers a powerful combination of features that make it an exceptionally valuable building block for the synthesis of novel therapeutic agents and other functional molecules.[1][2]

The imidazole core is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs.[3][4] This is due to its ability to engage in hydrogen bonding, coordinate with metal ions in enzyme active sites, and serve as a bioisostere for other functional groups.[3] The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties.

The key attributes of this compound are:

  • A Reactive Handle for Diversification : The bromine atom at the 4-position is the molecule's primary reactive site for derivatization. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.[1][5][6] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

  • Modulation of Physicochemical Properties : The isopropyl group at the 2-position imparts distinct steric and electronic properties. It increases the lipophilicity of the molecule, which can be critical for improving cell membrane permeability and metabolic stability—key parameters in drug design.[1][7]

  • A Second Site for Functionalization : The secondary amine of the 1H-imidazole ring provides an additional avenue for molecular diversification through N-alkylation or N-arylation, further expanding the accessible chemical space.[1]

Researchers primarily utilize this scaffold in the synthesis of potential kinase inhibitors, enzyme modulators, and other biologically active molecules where the imidazole core can act as a crucial pharmacophore.[1][2]

Synthesis Pathway and Protocol

A common and effective route to this compound involves a two-step process: first, the synthesis of the 2-isopropyl-1H-imidazole precursor, followed by its direct electrophilic bromination.[1]

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Glyoxal Glyoxal Precursor 2-Isopropyl-1H-imidazole Glyoxal->Precursor Debus Synthesis Ammonia Ammonia Ammonia->Precursor Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Precursor Target This compound Precursor->Target Electrophilic Aromatic Substitution Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Target

Caption: Synthetic route to this compound.

Protocol 2.1: Synthesis of 2-isopropyl-1H-imidazole

The synthesis of 2-substituted imidazoles can be achieved via several methods, with the Debus synthesis being a classic approach involving a glyoxal, an aldehyde, and ammonia.[8]

Materials:

  • Isobutyraldehyde

  • Glyoxal (40% solution in water)

  • Ammonium hydroxide (28-30% solution)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool a solution of ammonium hydroxide to 0-5 °C in an ice bath.

  • To the cooled ammonia solution, add isobutyraldehyde dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes.

  • Slowly add the 40% aqueous glyoxal solution to the reaction mixture, again keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography to afford pure 2-isopropyl-1H-imidazole.

Protocol 2.2: Synthesis of this compound

This step involves the direct electrophilic bromination of the precursor. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.[9]

Materials:

  • 2-isopropyl-1H-imidazole (from Protocol 2.1)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-isopropyl-1H-imidazole (1.0 eq.) in anhydrous DMF, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.

    • Causality: DMF is an excellent solvent for this reaction, solubilizing both the substrate and the reagent. Using a slight excess of NBS ensures complete consumption of the starting material. The reaction is typically exothermic and portion-wise addition helps control the temperature.

  • Stir the resulting solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The resulting crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Physicochemical and Spectroscopic Data

Proper characterization and handling are essential for the successful application of any synthetic intermediate.

PropertyDataReference(s)
CAS Number 1256643-65-8[1][10]
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]
IUPAC Name This compound[10]
InChI Key QAXBJSJPKAAQRJ-UHFFFAOYSA-N[1][10]
Appearance White to light yellow solid (typical)[6]
Storage Conditions Store in a dark place under an inert atmosphere at 2-8°C[1]

Spectroscopic Data: Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available from commercial suppliers and chemical databases. These spectra are crucial for confirming the identity and purity of the compound before its use in subsequent reactions.[11][12]

Key Applications in Cross-Coupling Reactions

The bromine atom at the 4-position is the key to the synthetic utility of this intermediate, enabling its participation in powerful bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron species and an organic halide.[13][14][15] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Water (if using an aqueous base solution)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen is critical to prevent catalyst degradation and ensure a productive catalytic cycle.[14]

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. If using a base like K₂CO₃, a small amount of water (e.g., a 2M aqueous solution of the base) is often added to facilitate the reaction.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.[13][15]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted-2-isopropyl-1H-imidazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] This reaction is a powerful method for synthesizing aryl amines from aryl halides and is a significant improvement over harsher, classical methods.[16][17]

Caption: Buchwald-Hartwig amination of this compound.

Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2-1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃)[17]

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 eq.), the phosphine ligand (0.08 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).[18]

  • Add this compound (1.0 eq.) and the amine (1.5 eq.).

  • Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent (e.g., Toluene) via syringe.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

    • Causality: As with the Suzuki coupling, the catalytic system is oxygen-sensitive. The choice of a bulky phosphine ligand is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[16][17]

  • Heat the reaction mixture to the specified temperature (often 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[18]

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the 4-amino-2-isopropyl-1H-imidazole product.

Conclusion

This compound is a high-value, versatile synthetic intermediate that provides a reliable entry point into a diverse range of complex, nitrogen-containing heterocyclic compounds. Its strategically placed bromine atom serves as a robust handle for modern cross-coupling methodologies, while the isopropyl group and the imidazole core itself offer features beneficial for medicinal chemistry applications. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical steps required to effectively incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • Benchchem. This compound | CAS 1256643-65-8.
  • Chem-Impex. 2-Isopropyl-1H-imidazole.
  • Guidechem. How to prepare and apply 4-Bromo-1H-imidazole? - FAQ.
  • Fine Chemical Intermediates. The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(01), 496-500.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96125, 1H-Imidazole, 4-bromo-.
  • National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Organic Syntheses. Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Wikipedia. Buchwald–Hartwig amination.
  • Fine Chemical Intermediates. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery.
  • Sigma-Aldrich. 2-Isopropylimidazole 98.
  • Sigma-Aldrich. This compound.
  • Unibrom Corp. Intermediates 4-Bromo-1H-imidazole for critical molecular building block.
  • Benchchem. Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
  • Organic Chemistry Portal. Imidazole synthesis.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ChemicalBook. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis.
  • SpectraBase. 4-Bromo-1H-imidazole.
  • ChemicalBook. Isopropyl 1H-imidazole-1-carboxylate synthesis.
  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • BLD Pharm. 2302-25-2|4-Bromo-1H-imidazole.
  • ACS Publications. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Journal of Chemical Reviews. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • Google Patents. CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Journal of Chemical Reviews. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Disubstituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore. Specifically, 2,4-disubstituted imidazoles are of paramount interest as they allow for precise modulation of steric and electronic properties to optimize drug-target interactions.[4][5][6][7]

4-Bromo-2-isopropyl-1H-imidazole has emerged as a highly valuable and versatile building block in the synthesis of these complex molecules.[8] The isopropyl group at the 2-position provides specific lipophilicity and metabolic stability, while the bromo substituent at the 4-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[8] This allows for the strategic introduction of diverse aryl, alkyl, alkynyl, and amino moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides detailed, field-proven protocols for the most critical cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the rationale behind catalyst selection, reaction conditions, and potential challenges.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron reagents.[9][10][11] Its high functional group tolerance and generally mild conditions make it a go-to method for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Mechanistic Rationale: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[9][12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd(0)L2->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R')L₂ OxAdd->Transmetal R'-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Ar-R' Product 4-Aryl-2-isopropyl-1H-imidazole RedElim->Product ArBr This compound ArBr->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal

Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 equiv., e.g., 189 mg, 1.0 mmol).

  • Add the arylboronic acid (1.2 equiv., 1.2 mmol).

  • Add the base, potassium carbonate (2.0 equiv., 2.0 mmol). Expert Insight: Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Add the palladium catalyst precursor, Pd(OAc)₂ (2-5 mol%).

  • Add the phosphine ligand, SPhos (4-10 mol%). Expert Insight: Bulky, electron-rich phosphine ligands like SPhos are highly effective in promoting oxidative addition and reductive elimination, leading to higher yields.[9]

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume). Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) species.

  • Seal the vial tightly with a septum cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-isopropyl-1H-imidazole.

Representative Data for Suzuki-Miyaura Coupling
Boronic Acid PartnerCatalyst/LigandBaseTemp (°C)Time (min)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1202085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1003090-98
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃1502575-85
4-Trifluoromethylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄1202080-90

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is indispensable for synthesizing conjugated systems found in materials science and as precursors for more complex heterocyclic structures in drug discovery.

Mechanistic Rationale: A Dual Catalytic System

The Sonogashira coupling uniquely employs a dual palladium and copper co-catalyst system.[13]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.

Modern protocols often utilize copper-free conditions to avoid the homocoupling of alkynes (Glaser coupling), especially at elevated temperatures.[15][16]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-Br Pd(0)L2->OxAdd Ar-Br Transmetal_Pd Ar-Pd(II)-C≡CR' OxAdd->Transmetal_Pd Cu-C≡CR' Transmetal_Pd->Pd(0)L2 Reductive Elimination (Product: Ar-C≡CR') Cu(I) Cu(I)X CuAcetylide Cu-C≡CR' Cu(I)->CuAcetylide H-C≡CR' Base CuAcetylide->Transmetal_Pd CuAcetylide->Cu(I) Transmetalation

Dual catalytic cycles in the Sonogashira coupling.
Detailed Protocol: Copper-Free Sonogashira Coupling

This protocol minimizes side reactions and simplifies purification.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon), dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Add the terminal alkyne (1.2 equiv.).

  • Add the base, diisopropylamine (3.0 equiv.). The base also serves as a co-solvent and is crucial for the reaction.[17]

  • To the stirring solution, add Pd₂(dba)₃ (2.5 mol%).

  • Add the ligand, PPh₃ (10 mol%).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3-12 hours.[17]

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium black and salts.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the 4-alkynyl-2-isopropyl-1H-imidazole.

Representative Data for Sonogashira Coupling
Alkyne PartnerCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEART385-95
TrimethylsilylacetylenePd₂(dba)₃ / PPh₃DIPA50680-90
1-HexynePd(OAc)₂ / XPhosCs₂CO₃60475-85
EthynylbenzenePd(PPh₃)₄ / CuITEART588-96

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[18][19] This reaction is critical for synthesizing anilines and other N-aryl compounds, which are key functional groups in many pharmaceuticals.

Mechanistic Rationale: The Role of Ligand and Base

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[18]

  • Ligand Choice: The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos). These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex.[20][21]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation [Ar-Pd(II)-NR'R'']L OxAdd->AmineCoord HNR'R'' Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L Ar-NR'R'' Product 4-Amino-2-isopropyl-1H-imidazole RedElim->Product ArBr This compound ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord

Catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig C-N Coupling

This protocol uses a robust catalyst system suitable for a range of amines.

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos or XPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), the RuPhos ligand (4 mol%), and NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Add the amine (1.2 equiv.). If the amine is a solid, add it with the other solids.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. For N-H imidazoles, competing N-arylation can be a problem. Using a strong, hindered base like LHMDS can favor C-N coupling.[21]

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the 4-amino-2-isopropyl-1H-imidazole product.

Representative Data for Buchwald-Hartwig Amination
Amine PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10080-90
AnilinePd(OAc)₂ / RuPhosLHMDSTHF8070-85
BenzylaminePd(OAc)₂ / XPhosK₃PO₄Dioxane11065-75
PiperidinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene9085-95

Note: Protecting the imidazole N-H (e.g., with a SEM or Trityl group) may be necessary to prevent N-arylation and improve yields, especially with less hindered amines.[22]

Heck Coupling: Olefin Arylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[23][24][25] It is a powerful tool for C-C bond formation and is used to synthesize stilbenes, cinnamates, and other important olefinic compounds.

Mechanistic Rationale: The Mizoroki-Heck Cycle

The key steps in the Heck catalytic cycle are:[23][24]

  • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond (syn-addition).

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Base-Promoted Regeneration: The base regenerates the active Pd(0) catalyst from the H-Pd(II)-X species.

Detailed Protocol: Heck Coupling with an Alkene

Materials:

  • N-Protected this compound (Expert Insight: N-protection is often mandatory for the Heck reaction to prevent catalyst inhibition by the basic imidazole nitrogen.)

  • Alkene (e.g., n-Butyl acrylate, Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • Acetonitrile or DMF, anhydrous

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the N-protected this compound (1.0 equiv.) in anhydrous acetonitrile.

  • Add the alkene (1.5 equiv.).

  • Add triethylamine (2.0 equiv.) as the base.

  • Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography.

  • If necessary, remove the N-protecting group under appropriate conditions to yield the final product.

Representative Data for Heck Coupling
Alkene PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃TEADMF10080-90
StyrenePd(PPh₃)₄K₂CO₃Acetonitrile8075-85
AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA12070-80

Note: Yields are based on reactions with N-protected this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Oven-Dried Glassware Reagents Add Imidazole, Coupling Partner, Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Heat Heat & Stir (Conventional or Microwave) Catalyst->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench & Extract Cool->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

General workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and efficient pathways to a vast array of novel 2,4-disubstituted imidazole derivatives. By understanding the mechanistic principles and carefully controlling reaction parameters such as catalyst, ligand, base, and solvent, researchers can successfully leverage this key intermediate to accelerate the development of next-generation therapeutics.

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  • Organic Chemistry Portal. (Date not available). Suzuki Coupling. [Link]

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Application Note & Protocol: Leveraging 4-bromo-2-isopropyl-1H-imidazole as a Core Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 4-bromo-2-isopropyl-1H-imidazole in the synthesis of kinase inhibitors. The imidazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in compounds targeting various protein kinases.[1][2][3][4] The specific substitution pattern of this compound offers a strategic combination of a reactive handle for molecular diversification and a sterically influential group to modulate target binding and physicochemical properties.[5] This document will focus on its application in the synthesis of p38 MAP kinase inhibitors, providing a case study that illustrates the scaffold's utility, detailed step-by-step synthetic protocols, and methods for biological evaluation.

Introduction: The Strategic Value of the Imidazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[2][6][7] Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory disorders, making them prime targets for therapeutic intervention.[6][7][8][9][10] Small molecule kinase inhibitors have revolutionized treatment paradigms in these areas.[11][12][13][14]

Within the landscape of kinase inhibitor design, nitrogen-containing heterocycles are paramount. The imidazole scaffold, in particular, has emerged as a highly versatile and effective core structure.[1][2][4][10] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal pharmacophore.[4][15]

The subject of this guide, this compound, is a strategically designed building block for several key reasons:

  • Reactive Handle for Diversification: The bromine atom at the C4 position is a versatile functional group, perfectly suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[5] This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

  • Steric and Lipophilic Influence: The isopropyl group at the C2 position provides steric bulk and increases lipophilicity.[5] These properties can be crucial for achieving selective binding to the target kinase, improving cell permeability, and enhancing overall drug-like properties.

  • N-H for Further Functionalization: The presence of a secondary amine in the imidazole ring (1H-imidazole) provides an additional site for substitution (N-alkylation or N-arylation), further expanding the possibilities for molecular diversification and tuning of pharmacokinetic parameters.[5]

This document will use the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors as a practical example to demonstrate the application of this valuable building block. p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making its inhibition a promising strategy for treating inflammatory diseases.[1][8][9]

Case Study: p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK signaling pathway is a central node in the cellular response to stress and inflammatory stimuli.[8][16] As illustrated in the diagram below, various extracellular signals, such as lipopolysaccharide (LPS) or cytokines, activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of p38 MAPK.[16] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased expression and release of inflammatory mediators.[8][9] Inhibitors based on the imidazole scaffold, such as Doramapimod (BIRB 796), effectively block this pathway by competing with ATP for the kinase's active site.[17][18][19]

p38_pathway extracellular Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Toll-like Receptor (TLR) TNF Receptor (TNFR) extracellular->receptor map3k MAPKKKs (e.g., TAK1, ASK1) receptor->map3k map2k MAPKKs (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream inhibitor 4-Bromo-2-isopropyl- 1H-imidazole Derivative (e.g., p38 Inhibitor) inhibitor->p38 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) downstream->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: p38 MAPK signaling cascade in inflammation and point of inhibition.

Physicochemical Properties & Handling

Proper handling and storage are critical for ensuring the integrity of this compound.

PropertyValueSource
CAS Number 1256643-65-8[5][20]
Molecular Formula C₆H₉BrN₂[5]
Molecular Weight 189.05 g/mol [5]
Appearance Powder or crystals[20]
Purity >95% (typical)[20]
Storage 2-8°C, inert atmosphere, keep in dark place[5][20]
Safety Harmful if swallowed, causes skin/eye irritation[20][21]

Note: Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Synthetic Protocols

The following protocols provide a generalized yet detailed workflow for synthesizing a p38 kinase inhibitor using this compound as the starting material. This process typically involves a Suzuki-Miyaura cross-coupling reaction followed by an N-alkylation or arylation.

synthetic_workflow start 4-bromo-2-isopropyl- 1H-imidazole step1 Protocol 4.1: Suzuki-Miyaura Coupling start->step1 intermediate 4-Aryl-2-isopropyl- 1H-imidazole step1->intermediate step2 Protocol 4.2: N-Alkylation/Arylation intermediate->step2 product Final Kinase Inhibitor (e.g., Doramapimod analogue) step2->product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an arylboronic acid to the C4 position of the imidazole core. The Suzuki reaction is widely used due to its mild conditions and tolerance of diverse functional groups.[22][23][24]

Objective: To synthesize a 4-aryl-2-isopropyl-1H-imidazole intermediate.

Materials & Reagents:

Reagent M.W. Equiv. Example Quantity
This compound 189.05 1.0 1.00 g (5.29 mmol)
Arylboronic Acid (e.g., 4-fluorophenylboronic acid) 139.92 1.2 0.89 g (6.35 mmol)
Pd(PPh₃)₄ (Tetrakis) 1155.56 0.05 0.31 g (0.26 mmol)
Cesium Carbonate (Cs₂CO₃) 325.82 2.0 3.45 g (10.58 mmol)
1,4-Dioxane - - 20 mL

| Water | - | - | 5 mL |

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.29 mmol) and the selected arylboronic acid (1.2 equiv.).

  • Reagent Addition: Add cesium carbonate (2.0 equiv.) followed by the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

    • Causality Note: Cesium carbonate is a strong base required to activate the boronic acid for the transmetalation step in the catalytic cycle.[23] Pd(PPh₃)₄ is a robust Pd(0) source that readily initiates the cycle via oxidative addition to the C-Br bond.[24]

  • Solvent & Degassing: Add the solvent mixture of 1,4-dioxane (20 mL) and water (5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and lead to side reactions.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is Ethyl Acetate/Hexane (e.g., 1:1 v/v). The disappearance of the starting bromide is a key indicator of completion.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-2-isopropyl-1H-imidazole intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4.2: N-Alkylation of the Imidazole Core

This protocol describes the addition of a side chain to one of the nitrogen atoms of the imidazole ring, a common step in building out the final inhibitor structure.

Objective: To synthesize the final N-substituted kinase inhibitor.

Materials & Reagents:

Reagent M.W. Equiv. Example Quantity
4-Aryl-2-isopropyl-1H-imidazole (Varies) 1.0 1.00 g (e.g., 5.0 mmol)
Alkyl Halide (e.g., Benzyl Bromide) 171.04 1.1 0.94 g (5.5 mmol)
Sodium Hydride (NaH, 60% in oil) 40.00 1.2 0.22 g (5.5 mmol)

| Anhydrous Dimethylformamide (DMF)| - | - | 20 mL |

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the 4-aryl-2-isopropyl-1H-imidazole intermediate (1.0 equiv.) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the imidazole nitrogen to form the highly nucleophilic imidazolide anion. The reaction is exothermic and produces hydrogen gas, requiring careful addition and an inert atmosphere.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equiv.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute with water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final inhibitor.

  • Characterization: Obtain full characterization data (¹H NMR, ¹³C NMR, HRMS) and assess purity by HPLC.

Biological Evaluation Data

Once synthesized, the final compounds must be evaluated for their biological activity. The primary assay for a kinase inhibitor is determining its IC₅₀ value, which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. The p38α MAP kinase is a common target for inhibitors derived from this scaffold.[1][15][25]

Representative Biological Data for Imidazole-Based p38α Inhibitors:

CompoundTarget KinaseIC₅₀ (nM)Notes
Doramapimod (BIRB 796) p38α38Potent, orally active allosteric inhibitor.[19]
SB203580 p38α222Widely used reference compound.[25]
Example Compound AA6 p38α403Novel synthesized imidazole derivative.[25]
ALK5 Inhibitor 57 p38α148Shows selectivity vs. ALK5 (IC₅₀ = 8 nM).[2]

Data presented are representative values from the literature for structurally related compounds and serve as a benchmark for newly synthesized analogues.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design facilitates rapid diversification through robust and well-established chemical transformations like the Suzuki-Miyaura coupling. The protocols and data presented herein provide a solid foundation for researchers in drug development to effectively utilize this scaffold in their discovery programs, particularly for targets such as p38 MAP kinase and other members of the human kinome.

References

  • Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues. MedChemComm (RSC Publishing). [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. National Institutes of Health (PMC). [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. CeMM. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega (ACS Publications). [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]

  • Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • P38 MAPK Inhibitor I BIRB 796. opnMe. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • (PDF) p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. ResearchGate. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [Link]

  • Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10. PubMed Central. [Link]

  • Synthetic lethal interactions for kinase deficiencies to DNA damage chemotherapeutics. PubMed Central. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses. National Institutes of Health. [Link]

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  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 4-Bromo-2-isopropyl-1H-imidazole for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone pharmacophore, integral to the structure of numerous clinically significant therapeutic agents.[1] Its prevalence in medicinal chemistry stems from its unique electronic properties, ability to act as a proton donor/acceptor, and capacity to coordinate with metallic centers in enzymes. This guide focuses on 4-bromo-2-isopropyl-1H-imidazole (CAS 1256643-65-8) , a highly versatile and strategic building block for drug discovery and development.[2][3] The strategic placement of a reactive bromo substituent at the 4-position provides a versatile handle for molecular diversification, while the isopropyl group at the 2-position imparts specific steric and electronic properties that can enhance lipophilicity and metabolic stability—critical parameters in drug design.[2]

This document provides an in-depth exploration of the synthetic utility of this compound. We will detail field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and N-alkylation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry. These methodologies are contextualized through their application in constructing scaffolds for potent bioactive molecules, such as kinase inhibitors and other enzyme modulators.

Introduction: The Strategic Advantage of the this compound Scaffold

The functionalization of heterocyclic scaffolds is a central theme in modern medicinal chemistry. This compound emerges as a superior starting material for several reasons:

  • The 2-Isopropyl Group: This bulky alkyl group provides steric hindrance that can direct reactions at other positions of the imidazole ring. Furthermore, it modulates the compound's lipophilicity, which is crucial for membrane permeability and overall pharmacokinetic properties.[2]

  • The 4-Bromo Substituent: The bromine atom is an excellent synthetic handle. It readily participates in a wide range of metal-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and amino groups.[2] This transforms the simple imidazole core into a complex, highly functionalized scaffold.

  • The 1H-Imidazole Core: The secondary amine of the imidazole ring allows for N-alkylation or N-arylation, providing an additional, independent vector for molecular diversification and property modulation.[2][4]

The convergence of these three features in a single molecule makes this compound an invaluable tool for building diverse chemical libraries and synthesizing targeted, high-value active pharmaceutical ingredients (APIs).[5]

G cluster_0 Key Transformations cluster_1 Bioactive Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D N-Alkylation (Ring Functionalization) A->D E Kinase Inhibitors B->E F Enzyme Modulators B->F C->E C->F G Receptor Ligands D->G

Figure 1: Synthetic utility of this compound. This diagram illustrates the key chemical transformations the starting material can undergo to produce a variety of scaffolds for bioactive molecules.

Core Synthetic Protocols

The following protocols are designed to be self-validating, with explanations for each critical step. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere conditions are critical for the success of the palladium-catalyzed reactions.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] It is particularly useful for synthesizing biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.

Rationale: The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7] An inert atmosphere is essential to prevent the oxidation of the active Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.[8]

G A Setup - Add this compound, boronic acid, and base to a flame-dried flask. B Inert Atmosphere - Seal flask, evacuate, and backfill with Argon/Nitrogen (repeat 3x). A->B C Solvent & Catalyst Addition - Add degassed solvent (e.g., Dioxane/H2O). - Add Palladium catalyst and ligand. B->C D Reaction - Heat mixture to 80-100 °C. - Monitor by TLC/LC-MS. C->D E Work-up - Cool to RT, dilute with EtOAc. - Wash with H2O and brine. D->E F Purification - Dry organic layer (Na2SO4). - Concentrate and purify by column chromatography. E->F

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.

  • Reagent Addition: Through the septum, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). The solution should be sparged with argon for 10-15 minutes.[9]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand, like SPhos (0.04 eq).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(dppf)Efficiently enters the Pd(0)/Pd(II) catalytic cycle.
Ligand SPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation; mild enough to tolerate many functional groups.[8]
Solvent 1,4-Dioxane/H₂O, THF/H₂OAprotic/protic mixture aids in dissolving both organic and inorganic reagents.[6]
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.[6]
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[10][11] It has largely replaced harsher classical methods and is indispensable for creating scaffolds found in many modern pharmaceuticals.

Rationale: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[10] A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. The choice of ligand is critical and is often tailored to the specific substrates.

G A Setup - Add this compound, Pd catalyst, and ligand to a Schlenk tube. B Inert Atmosphere - Seal tube, evacuate, and backfill with Argon/Nitrogen (repeat 3x). A->B C Reagent Addition - Add anhydrous solvent (e.g., Toluene). - Add the amine, followed by the base. B->C D Reaction - Heat mixture to 80-110 °C. - Monitor by TLC/LC-MS. C->D E Work-up - Cool to RT, filter through Celite. - Dilute with ether/EtOAc. D->E F Purification - Wash with water, concentrate, and purify by column chromatography. E->F

Figure 3: Workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and the ligand (e.g., tBuDavePhos, 0.04-0.08 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by the amine (1.2 eq).

  • Base Addition: Add a strong base such as lithium hexamethyldisilazide (LHMDS, 1.5 eq, as a 1M solution in THF) or sodium tert-butoxide (NaOtBu, 1.5 eq) portion-wise.[12]

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

  • Monitoring: Stir the reaction until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) or Pd(II) precatalysts.
Ligand tBuDavePhos, XPhosBulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the reaction.[13]
Base NaOtBu, LHMDS, K₂CO₃Strong, non-nucleophilic base deprotonates the amine without competing in the reaction.[12][14]
Solvent Toluene, Dioxane, THFAprotic, non-coordinating solvents are preferred.
Temperature 80-110 °CHigher temperatures are often required to drive C-N bond formation.
Protocol 3: N-Alkylation of the Imidazole Core

Direct alkylation of the imidazole nitrogen is a straightforward method to introduce substituents that can block a metabolic site, modulate solubility, or act as a key binding element.

Rationale: The imidazole nitrogen is deprotonated by a base to form a nucleophilic imidazolide anion, which then attacks an alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction.[15] The choice of base and solvent can influence reaction rate and yield. For unsymmetrical imidazoles, regioselectivity can be an issue, but the 2-isopropyl group provides significant steric hindrance, favoring alkylation at the N-1 position.[4]

G A Setup - Add this compound to anhydrous solvent (e.g., DMF). B Deprotonation - Cool to 0 °C. - Add base (e.g., NaH) portion-wise. A->B C Anion Formation - Stir at 0 °C for 30 min, then warm to RT to ensure complete deprotonation. B->C D Alkylation - Add alkylating agent (e.g., R-Br) dropwise at RT. C->D E Reaction & Work-up - Stir until complete (TLC). - Quench with water and extract with EtOAc. D->E F Purification - Wash organic layer, dry, concentrate, and purify by column chromatography. E->F

Figure 4: Workflow for the N-alkylation of the imidazole ring.

Step-by-Step Methodology (Using Sodium Hydride):

  • Reaction Setup: To a round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. (Caution: H₂ gas is evolved).

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required for less reactive alkylating agents.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Base NaH, K₂CO₃, Cs₂CO₃NaH provides rapid, irreversible deprotonation. K₂CO₃/Cs₂CO₃ are milder, safer alternatives for large-scale synthesis.[15][16]
Alkylating Agent R-I, R-Br, R-OTsIodides are most reactive, followed by bromides and tosylates.
Solvent DMF, Acetonitrile (MeCN), THFPolar aprotic solvents are ideal for Sₙ2 reactions.
Temperature 0 °C to RTDeprotonation is controlled at low temperature; the alkylation step can often proceed at room temperature.

Application in Bioactive Molecule Synthesis

The true power of this compound is realized when these core protocols are combined to build complex, biologically active molecules. The structural motif is found in a variety of inhibitors targeting enzymes crucial for disease progression.[5]

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

Kinase inhibitors often feature a heterocyclic core (the "hinge-binder") attached to one or more aryl groups that occupy hydrophobic pockets in the enzyme's active site. Using the protocols described, a potent inhibitor can be constructed in a modular fashion.

  • Step 1: N-Alkylation. The imidazole core is first functionalized using Protocol 3 to introduce a solubilizing group or a key binding moiety.

  • Step 2: Suzuki-Miyaura Coupling. The resulting N-alkylated intermediate is then subjected to Protocol 1 to couple it with a substituted arylboronic acid, forming the core bi-heteroaryl scaffold.

  • Step 3: Further Functionalization. The product from Step 2 can be further elaborated, or if the coupled boronic acid contained a protected amine, a final deprotection and amidation step could be performed to complete the synthesis of the target molecule.

This modular approach allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies, a critical process in drug development.

Table of Potential Bioactive Targets:

Bioactive Molecule ClassKey Synthetic Reaction(s)Therapeutic Area
Kinase Inhibitors (e.g., RIP1, CDK8/19) [5]Suzuki-Miyaura, Buchwald-HartwigOncology, Inflammation
Enzyme Inhibitors (e.g., Cathepsin K, PDE1) [5]Suzuki-Miyaura, N-AlkylationOsteoporosis, Neurological Disorders
Receptor Modulators (e.g., mGlu4) [5]Buchwald-Hartwig, N-AlkylationParkinson's Disease, Anxiety
TGFβ Inhibitors [5]Suzuki-MiyauraFibrosis, Oncology

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, bioactive molecules. Its well-defined reactive sites allow for selective and high-yielding transformations through robust and scalable protocols such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation. By providing detailed, validated methodologies and the scientific rationale behind them, this guide empowers researchers, scientists, and drug development professionals to confidently incorporate this key intermediate into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

  • MDPI. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Thieme. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Fine Chemical Block. The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. [Link]

  • University of Otago. N-Alkylation of imidazoles. [Link]

  • ACS Publications. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Organic Letters. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Labinsights. Bioactive Molecules for Scientific Use. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fine Chemical Block. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • National Institutes of Health. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. [Link]

  • ResearchGate. (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-Bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Alkylated Imidazoles

The imidazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic N-alkylation of substituted imidazoles, such as 4-bromo-2-isopropyl-1H-imidazole, is a critical synthetic transformation that allows for the diversification of molecular scaffolds, profoundly influencing their physicochemical properties and biological activities.[3][4][5] The introduction of an alkyl group on a nitrogen atom can modulate lipophilicity, solubility, metabolic stability, and the ability of the molecule to interact with biological targets.[5]

The subject of this guide, this compound, is a particularly valuable building block.[3] The secondary amine of the imidazole ring is available for N-alkylation or N-arylation, providing a route for molecular diversification.[3] The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, while the isopropyl group at the 2-position imparts specific steric and electronic characteristics that can be leveraged in drug design.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. It delves into the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting guidance to navigate the complexities of this important reaction.

Mechanistic Considerations and Regioselectivity

The N-alkylation of an unsymmetrical imidazole, like this compound, can theoretically yield two regioisomeric products: the N1-alkylated and the N3-alkylated derivatives. The outcome of the reaction is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[6]

The imidazole ring exists in two tautomeric forms, and upon deprotonation with a base, the resulting imidazolide anion has electron density distributed across both nitrogen atoms.[7] The regioselectivity of the subsequent alkylation is influenced by several factors:

  • Steric Hindrance: The bulky isopropyl group at the C2 position sterically encumbers the adjacent N1 nitrogen. Consequently, alkylating agents, particularly bulky ones, will preferentially attack the less hindered N3 nitrogen.[6]

  • Electronic Effects: The electron-withdrawing bromine atom at the C4 position reduces the electron density of the adjacent N3 nitrogen, making it less nucleophilic. Conversely, the N1 nitrogen is electronically favored for alkylation.[6]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1/N3 product ratio.[8][9] For instance, certain base-solvent combinations can favor the formation of a specific tautomer or create a coordination environment that directs the alkylating agent to a particular nitrogen.[9]

Given these competing influences, careful optimization of the reaction conditions is paramount to achieve the desired regioselectivity.

G cluster_0 Tautomerization and Deprotonation cluster_1 Regioselective Alkylation Tautomer1 This compound (N1-H tautomer) Tautomer2 5-Bromo-2-isopropyl-1H-imidazole (N3-H tautomer) Tautomer1->Tautomer2 Tautomerization Anion Imidazolide Anion (Resonance Stabilized) Tautomer1->Anion -H+ Tautomer2->Anion -H+ Product1 1-Alkyl-4-bromo-2-isopropylimidazole (Less Sterically Hindered Nitrogen) Anion->Product1 Attack at N1 Product2 1-Alkyl-5-bromo-2-isopropylimidazole (More Sterically Hindered Nitrogen) Anion->Product2 Attack at N3 Base Base (e.g., NaH, K2CO3) Base->Tautomer1 Base->Tautomer2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product1 AlkylHalide->Product2

Caption: General mechanism of N-alkylation of this compound.

Experimental Protocols

Two primary protocols are presented, offering flexibility in terms of reaction conditions and the nature of the alkylating agent.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol employs a strong base, sodium hydride, to ensure complete and rapid deprotonation of the imidazole, driving the reaction to completion. It is particularly suitable for less reactive alkylating agents.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous diethyl ether or hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, nitrogen-flushed round-bottom flask, weigh the required amount of sodium hydride (1.2 equivalents). Wash the NaH dispersion with anhydrous diethyl ether or hexane (3x) to remove the mineral oil, carefully decanting the solvent each time under a stream of nitrogen.

  • Reaction Setup: To the washed NaH, add anhydrous DMF via syringe.

  • Addition of Imidazole: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. Evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkylating agents.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol utilizes a milder base, potassium carbonate, and is often preferred for its operational simplicity and safety, especially on a larger scale.[10]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (CH₃CN)

  • Alkylating agent (e.g., alkyl halide)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by the alkylating agent (1.2 equivalents).

  • Reaction: Stir the suspension at room temperature or heat to reflux until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Alternative Method: The Mitsunobu Reaction

For the N-alkylation with alcohols, especially sterically hindered ones, the Mitsunobu reaction offers a powerful alternative under mild conditions.[11][12]

General Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent such as THF or DCM under an inert atmosphere.[11]

  • Cool the solution to 0 °C.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in the same solvent.[11]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.[12]

Data Presentation and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound. Note that yields and regioselectivity are substrate-dependent and require optimization.

Alkylating AgentProtocolBase (equiv.)SolventTemp. (°C)Time (h)Expected Major Regioisomer
Methyl Iodide1NaH (1.2)DMFRT2-4N1-methyl
Ethyl Bromide2K₂CO₃ (2.0)CH₃CNReflux6-12N1-ethyl
Benzyl Bromide2K₂CO₃ (2.0)CH₃CNRT4-8N1-benzyl
Isopropyl Bromide1NaH (1.2)DMF6012-24Mixture of N1/N3
tert-Butyl AlcoholMitsunobu-THFRT12-24N1-tert-butyl

Characterization:

The successful synthesis and regiochemical assignment of the N-alkylated products should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The chemical shift of the remaining imidazole C-H proton and the protons of the newly introduced alkyl group will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the imidazole ring carbons will confirm N-alkylation.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Can be a powerful tool to unambiguously determine the regiochemistry by observing spatial proximity between the protons of the alkyl group and the protons on the imidazole ring or its substituents.

Troubleshooting and Optimization

Caption: A troubleshooting guide for common issues in N-alkylation reactions.

Conclusion

The N-alkylation of this compound is a versatile and powerful tool in the synthesis of novel chemical entities for drug discovery and development. A thorough understanding of the interplay between steric and electronic effects, coupled with careful selection of reaction conditions, is crucial for achieving high yields and the desired regioselectivity. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation.

References

  • N-Alkylation of imidazoles - University of Otago. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]

  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC. Available at: [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. Available at: [Link]

  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. Available at: [Link]

  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar. Available at: [Link]

  • Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization | The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available at: [Link]

  • US5011934A - Process for preparing 1-alkylimidazoles - Google Patents.
  • (PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate. Available at: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. Available at: [Link]

  • CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents.
  • Typical laboratory synthesis of N-alkyl imidazoles. - ResearchGate. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC. Available at: [Link]

  • 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem. Available at: [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. Available at: [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates - ResearchGate. Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. Available at: [Link]

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. Available at: [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC. Available at: [Link]

Sources

functionalization of the imidazole ring in 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of 4-Bromo-2-isopropyl-1H-imidazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of this compound. This versatile heterocyclic building block offers multiple strategic avenues for diversification, making it a valuable scaffold in medicinal chemistry and materials science. We will explore the functionalization at three key positions: the N1-H of the imidazole ring, the C4-bromo substituent, and the C5-H bond.

The imidazole core is a privileged structure in pharmacology, often acting as a metal-binding pharmacophore in enzyme inhibitors.[1] The 2-isopropyl group provides specific steric and electronic properties that can enhance lipophilicity and metabolic stability, while the 4-bromo position serves as a versatile handle for introducing molecular complexity through modern cross-coupling chemistry.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Overview of Functionalization Pathways

The this compound scaffold presents three primary sites for chemical modification. The choice of reaction conditions allows for selective functionalization at each site, enabling a modular approach to library synthesis and lead optimization.

G cluster_main This compound cluster_n1 N1-Functionalization cluster_c4 C4-Functionalization (Cross-Coupling) cluster_c5 C5-Functionalization main Start: this compound n1_alkylation N-Alkylation (e.g., NaH, Alkyl Halide) main->n1_alkylation N1-H Acidity n1_arylation N-Arylation (e.g., CuI or Pd-cat., Aryl Halide) main->n1_arylation N1-H Acidity c4_suzuki Suzuki Coupling (Pd-cat., Boronic Acid/Ester) main->c4_suzuki C4-Br Reactivity c4_sonogashira Sonogashira Coupling (Pd/Cu-cat., Terminal Alkyne) main->c4_sonogashira C4-Br Reactivity c4_buchwald Buchwald-Hartwig Amination (Pd-cat., Amine) main->c4_buchwald C4-Br Reactivity c5_ch C-H Activation/Functionalization (e.g., Deprotonation, Electrophile) main->c5_ch C5-H Acidity

Figure 1: Key functionalization pathways for this compound.

Part 1: N-Functionalization of the Imidazole Ring

The secondary amine (N-H) of the imidazole ring is acidic and can be readily deprotonated to form an imidazolide anion. This anion is a potent nucleophile, facilitating a range of N-alkylation and N-arylation reactions. Due to the asymmetry of the starting material, N-functionalization can theoretically lead to two regioisomers. However, alkylation generally favors the more nucleophilic and less sterically hindered N1 position.[2]

N-Alkylation

N-alkylation is a fundamental transformation that proceeds via a nucleophilic substitution mechanism.[2] The choice of base is critical: strong, non-coordinating bases like sodium hydride (NaH) ensure complete and rapid deprotonation, driving the reaction to completion.[3] Milder bases such as potassium carbonate can also be used, particularly when dealing with base-sensitive functional groups on the alkylating agent.

Rationale: This protocol utilizes NaH for exhaustive deprotonation of the imidazole nitrogen. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal as they solvate the resulting cation without interfering with the nucleophile. The reaction is initiated at 0 °C to control the initial exothermic deprotonation.[2][3][4]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, propargyl bromide, ethyl bromoacetate)

  • Anhydrous DMF or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (to make a ~0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

  • Add the alkylating agent (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Alkylating AgentBaseSolventTypical Time (h)Typical Yield (%)
Benzyl BromideNaHDMF4>90
Propargyl BromideNaHTHF2~85
Ethyl BromoacetateK₂CO₃DMF12~75-85
1-IodobutaneNaHTHF16~90

Table 1: Representative conditions for N-alkylation.

N-Arylation

The formation of N-aryl imidazoles is a key transformation in the synthesis of many pharmaceuticals.[5] While classical Ullmann-type couplings require harsh conditions, modern methods utilize either copper or palladium catalysts to achieve this transformation under milder conditions with broader substrate scope.[6][7][8] Palladium-catalyzed Buchwald-Hartwig amination, in particular, offers high functional group tolerance.[5][9][10]

Rationale: This protocol uses a copper(I) source, often in conjunction with a ligand like a phenanthroline derivative, to facilitate the C-N bond formation.[7][8] A base such as cesium carbonate (Cs₂CO₃) is required to deprotonate the imidazole. Dioxane or toluene are common solvents.

Materials:

  • This compound

  • Aryl halide (iodides and bromides are most reactive)

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • In an oven-dried reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (20 mol%).

  • Seal the vessel and purge with an inert gas for 15 minutes.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[7]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Part 2: C4-Functionalization via Palladium-Catalyzed Cross-Coupling

The C4-bromo bond is the most versatile handle for introducing structural diversity into the this compound core. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[11][12][13]

G start Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Ar-X start->oa pdiil L₂Pd(II)(Ar)(X) oa->pdiil trans Transmetalation R-M pdiir L₂Pd(II)(Ar)(R) trans->pdiir re Reductive Elimination re->start Catalyst Regeneration product Product Ar-R re->product pdiil->trans pdiir->re

Figure 2: Generalized catalytic cycle for Palladium cross-coupling reactions.[14]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the bromo-imidazole with an organoboron reagent (boronic acid or ester) and is highly valued for its operational simplicity and tolerance of a wide range of functional groups.[12][14][15][16] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[17]

Rationale: The choice of catalyst, ligand, and base is crucial. A pre-catalyst like Pd(PPh₃)₄ can be used, or a Pd(0) species can be generated in situ from a Pd(II) source. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid for transmetalation.[16] A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.[15]

Materials:

  • N-protected 4-bromo-2-isopropyl-imidazole (e.g., N-SEM or N-trityl protected)

  • Aryl or vinyl boronic acid (or boronic ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Note: For unprotected imidazoles, the reaction can be sluggish. It is often advantageous to first protect the N1 position (e.g., with a SEM or Trityl group) to improve solubility and prevent catalyst inhibition.[18]

  • To a reaction vessel, add the N-protected 4-bromo-2-isopropyl-imidazole (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (5 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent mixture (Dioxane:Water, 4:1).

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Subsequent deprotection can be performed if necessary.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling reaction forms a C-C bond between the bromo-imidazole and a terminal alkyne.[19] This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.[20][21]

Rationale: The palladium catalyst activates the aryl bromide via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[21][22] An amine base like triethylamine (Et₃N) is used both as the base and often as the solvent.

Materials:

  • N-protected 4-bromo-2-isopropyl-imidazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or Toluene

Procedure:

  • To a reaction vessel, add the N-protected 4-bromo-2-isopropyl-imidazole (1.0 eq) and the terminal alkyne (1.2 eq).

  • Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add anhydrous solvent (THF or Toluene) and Et₃N (2.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (typically 6-20 hours).[23]

  • Upon completion, filter the reaction mixture through Celite to remove salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This powerful reaction allows for the coupling of the bromo-imidazole with a primary or secondary amine.[9][24] It has largely replaced harsher classical methods for C-N bond formation. The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[25]

Rationale: The choice of ligand is critical for the success of this reaction. Sterically hindered biarylphosphine ligands (e.g., XantPhos, tBuDavePhos) are often required to promote the reductive elimination step, which is the product-forming step.[24][26] A strong base like sodium tert-butoxide (NaOtBu) is needed to deprotonate the amine.

Materials:

  • N-protected 4-bromo-2-isopropyl-imidazole

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XantPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XantPhos (4.5 mol%), and NaOtBu (1.4 eq) to a reaction vessel.

  • Add the N-protected 4-bromo-2-isopropyl-imidazole (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the vessel and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Coupling ReactionReagentCatalyst SystemBaseSolvent
Suzuki-Miyaura Ar-B(OH)₂Pd(PPh₃)₄K₂CO₃Dioxane/H₂O
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃NTHF
Buchwald-Hartwig R₂NHPd₂(dba)₃ / XantPhosNaOtBuToluene

Table 2: Summary of C4 cross-coupling conditions.

Part 3: C5 C-H Functionalization

Direct functionalization of C-H bonds is a major goal in modern organic synthesis as it avoids the need for pre-functionalized starting materials.[27][28] The C5-H bond on the imidazole ring is the most acidic C-H bond and can be functionalized, although it is less straightforward than N-H or C-Br manipulations. The most common approach involves deprotonation with a strong base to form an organometallic intermediate, which is then quenched with an electrophile.

Rationale: This protocol is based on the known acidity of the C2 proton in imidazoles; in this 2-substituted system, the C5 proton becomes the next most likely site for deprotonation. A strong organolithium base like n-butyllithium (n-BuLi) at low temperature is used to selectively deprotonate the C5 position.[29] The resulting lithiated species is a powerful nucleophile that can react with a variety of electrophiles.

Materials:

  • N-protected 4-bromo-2-isopropyl-imidazole (protection is crucial to prevent N-deprotonation)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous THF

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or an alkyl halide)

Procedure:

  • Dissolve the N-protected 4-bromo-2-isopropyl-imidazole (1.0 eq) in anhydrous THF in an oven-dried, inert-atmosphere flask.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution may change color, indicating anion formation.

  • Stir the solution at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over several hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup with ethyl acetate.

  • Dry, concentrate, and purify the product by flash column chromatography.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Terme, T., et al. (2008). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Reddy, M. S., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Altenhoff, G., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Bellina, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. ResearchGate. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

  • Wang, S., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Molander, G. A., & Traister, K. M. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. YouTube. [Link]

  • 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bargiggia, F., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Amay, C., et al. (2020). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules. [Link]

  • Grasa, M., et al. (2015). C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium. The Journal of Organic Chemistry. [Link]

  • N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • Wu, Z., & Dong, G. (2020). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews. [Link]

  • Zhang, Z., et al. (2021). Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. Organic Chemistry Frontiers. [Link]

  • Daugulis, O., et al. (2009). Innate and guided C–H functionalization logic. Accounts of Chemical Research. [Link]

  • Asif, M., et al. (2014). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Co-Catalyzed Dual C5/C8-H Bond Functionalization of Imidazo[1,2-a]pyrazines with Disulfides and Grignard Reagents. The Journal of Organic Chemistry. [Link]

  • First and second deprotonation of imidazole. ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 4-bromo-2-isopropyl-1H-imidazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-bromo-2-isopropyl-1H-imidazole in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD identifies "fragments" that bind to a biological target with low affinity.[4] These initial hits, though weak, provide high-quality starting points for optimization into potent, drug-like molecules.[5] The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and metal chelation.[6][7]

This guide focuses on a particularly valuable, yet underexplored fragment: This compound . Its unique combination of features makes it an exceptional tool for FBDD campaigns. The imidazole core provides a well-established pharmacophore, while the isopropyl group enhances lipophilicity and can probe hydrophobic pockets within a target's binding site.[8] Critically, the bromo substituent at the 4-position serves as a versatile synthetic handle, enabling straightforward chemical elaboration through various cross-coupling reactions.[8] This facilitates the "fragment growing" or "linking" strategies central to hit-to-lead optimization.[5][9]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their FBDD workflows. We will delve into the core principles, provide detailed experimental protocols, and explain the scientific rationale behind each step, ensuring a robust and efficient path from fragment screening to lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is paramount for successful FBDD.

PropertyValueSource
Molecular Formula C₆H₉BrN₂[8]
Molecular Weight 189.05 g/mol [8]
CAS Number 1256643-65-8[8]
Appearance Off-white to light yellow solidCommercially available
Solubility Soluble in DMSO and methanolGeneral knowledge
Key Structural Features Imidazole ring, isopropyl group, bromine atom[8]

FBDD Workflow Utilizing this compound

The following diagram illustrates a typical FBDD cascade, tailored for the application of this compound.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization QC Fragment QC (NMR, LC-MS) Screening Primary Screening (SPR, NMR, X-ray) QC->Screening Hit_ID Hit Identification Screening->Hit_ID Ortho_Screen Orthogonal Screen (e.g., ITC, DSF) Hit_ID->Ortho_Screen Structure Structural Biology (X-ray, Cryo-EM) Ortho_Screen->Structure Affinity Affinity Determination (KD) Structure->Affinity Med_Chem Medicinal Chemistry (Structure-Guided Design) Affinity->Med_Chem SAR SAR Exploration (Fragment Growing/Linking) Med_Chem->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt

Caption: FBDD workflow for this compound.

Part 1: Fragment Quality Control and Primary Screening

The success of any FBDD campaign hinges on the quality of the fragments and the robustness of the primary screen.

Protocol 1.1: Quality Control of this compound

Rationale: Ensuring the purity and identity of the fragment is crucial to avoid false positives and ensure reproducibility.

Materials:

  • This compound solid

  • DMSO-d₆

  • NMR tubes

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • LC-MS vials

Procedure:

  • NMR Spectroscopy:

    • Prepare a ~10 mg/mL solution of the fragment in DMSO-d₆.

    • Acquire a ¹H NMR spectrum.

    • Confirm the presence of characteristic peaks for the isopropyl and imidazole protons and the absence of significant impurities.

  • LC-MS Analysis:

    • Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of 10 µM in 50:50 acetonitrile:water.

    • Inject onto a C18 column and run a standard gradient.

    • Confirm a single major peak with the expected mass-to-charge ratio (m/z) for [M+H]⁺.

Protocol 1.2: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[10][11][12][13] It provides real-time kinetic data and requires low protein consumption.[12][14]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein of interest

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution in DMSO

  • Control/reference protein

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

    • Immobilize a reference protein on a separate flow cell to subtract non-specific binding.[12]

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 10, 30, 100 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Analyze the steady-state binding responses to identify hits. A concentration-dependent increase in signal is indicative of a true binding event.

Part 2: Hit Validation and Structural Characterization

Once a hit is identified, it is crucial to validate the interaction using an orthogonal method and to obtain structural information to guide optimization.

Protocol 2.1: Hit Validation using NMR Spectroscopy (Protein-Observed)

Rationale: Protein-observed NMR is a powerful method to confirm binding and map the binding site on the protein surface.[15][16] It is considered a gold-standard technique in FBDD.[1][17]

Materials:

  • ¹⁵N-labeled target protein

  • NMR buffer (e.g., 25 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • This compound stock solution in DMSO-d₆

Procedure:

  • Acquire Reference Spectrum:

    • Prepare a sample of ~50 µM ¹⁵N-labeled protein in NMR buffer.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum. This serves as the reference "fingerprint" of the protein.

  • Titration with Fragment:

    • Add a small aliquot of the this compound stock solution to the protein sample (e.g., to a final concentration of 500 µM).

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Chemical shift perturbations (CSPs) of specific amide peaks indicate that the corresponding residues are in or near the binding site of the fragment.

Protocol 2.2: Structural Characterization by X-ray Crystallography

Rationale: A high-resolution crystal structure of the protein-fragment complex provides the most detailed information about the binding mode, crucial for structure-guided drug design.[4][18][19][20]

Procedure:

  • Protein Crystallization:

    • Obtain high-quality crystals of the target protein. This often requires extensive screening of crystallization conditions.

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryoprotectant-containing buffer.

    • Soak the protein crystals in this solution for a defined period (e.g., a few hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.

Part 3: Hit-to-Lead Optimization

With a validated hit and structural information in hand, the next phase involves chemically modifying the fragment to improve its affinity and drug-like properties.

Strategy 3.1: Structure-Guided Fragment Growing

Rationale: The bromine atom on the 4-position of the imidazole ring is an ideal handle for synthetic elaboration. Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be employed to "grow" the fragment into unoccupied pockets of the binding site, thereby increasing affinity and specificity.

Workflow:

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Synthetic Elaboration cluster_3 Lead Compound Fragment This compound (Low Affinity) Structure Co-crystal Structure (Protein-Fragment) Analysis Analyze Binding Pocket (Identify Growth Vectors) Structure->Analysis Synthesis Parallel Synthesis (Suzuki, Sonogashira, etc.) Screening Screen Analogs (Potency, LE, LiPE) Synthesis->Screening SAR Establish SAR Screening->SAR Lead Optimized Lead (High Affinity, Drug-like)

Caption: Hit-to-lead optimization workflow.

Example Synthetic Protocol (Suzuki Coupling):

  • To a solution of this compound in a suitable solvent (e.g., dioxane/water), add a boronic acid or ester of choice.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Purify the product by chromatography.

  • Confirm the structure of the new analog by NMR and MS.

The newly synthesized analogs would then be re-screened to determine their affinity, and the cycle of design, synthesis, and testing would continue to generate a potent lead compound.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its combination of a biologically relevant imidazole core, a lipophilic isopropyl group, and a synthetically tractable bromine handle provides a powerful starting point for the discovery of novel therapeutics. By following the systematic protocols outlined in these application notes—from rigorous quality control and sensitive primary screening to detailed structural characterization and rational hit-to-lead optimization—researchers can effectively harness the potential of this versatile fragment to accelerate their drug discovery programs.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (URL: )
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. (2012-10-08). (URL: )
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (URL: )
  • SPR-based fragment screening: advantages and applic
  • Practical aspects of NMR-based fragment screening - PubMed. (URL: )
  • NMR-based fragment screening for drug discovery - European Pharmaceutical Review. (2017-03-22). (URL: )
  • X-ray Crystallography Fragment Screening - Selvita. (URL: )
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (URL: )
  • This compound|CAS 1256643-65-8 - Benchchem. (URL: )
  • NMR Spectroscopy in Fragment-Based Drug Design - Cre
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (URL: )
  • Fragment HIT Identific
  • Fragment screening by surface plasmon resonance. - SciSpace. (2010-02-04). (URL: )
  • Full article: Developments in SPR Fragment Screening - Taylor & Francis Online. (URL: )
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. (2014-08-10). (URL: )
  • This compound | 1256643-65-8 - Sigma-Aldrich. (URL: )
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC - NIH. (2023-02-03). (URL: )
  • Concepts and Core Principles of Fragment-Based Drug Design - PMC - PubMed Central. (2019-11-26). (URL: )
  • Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. (2013-08-15). (URL: )
  • Fragment-Based Drug Discovery. (URL: )
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021-12-09). (URL: )
  • Best Practices for Hit-to-Lead - Case Study: HSD17B13 - YouTube. (2023-09-11). (URL: )
  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease - PubMed. (2022-11-15). (URL: )
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed. (URL: )
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. (2023-09-14). (URL: )
  • Fragment-based lead discovery - Wikipedia. (URL: )
  • How to prepare and apply 4-Bromo-1H-imidazole? - FAQ - Guidechem. (URL: )
  • 4-Bromo-1H-imidazole 97 2302-25-2 - Sigma-Aldrich. (URL: )
  • 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem. (URL: )
  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google P
  • 4-Bromo-1H-imidazole - Chem-Impex. (URL: )
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole - ChemicalBook. (2025-10-14). (URL: )
  • Fragment Based Drug Discovery. (URL: )
  • Introduction into Fragment Based Drug Discovery - YouTube. (2022-12-09). (URL: )
  • fragment-based drug discovery (FBDD) & access to drug research - YouTube. (2024-01-27). (URL: )
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (URL: )

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Application Notes & Protocols: Investigating 4-bromo-2-isopropyl-1H-imidazole as a Novel Agrochemical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The imidazole nucleus represents a privileged scaffold in modern agricultural chemistry, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2] While the class is well-established, the exploration of novel substitution patterns on the imidazole ring continues to be a fertile ground for the discovery of next-generation crop protection agents. This guide focuses on 4-bromo-2-isopropyl-1H-imidazole, a sparsely studied derivative with significant potential as a precursor or active ingredient. Due to the known enhancement of biological activity by halogen substituents and the influence of alkyl groups on physicochemical properties, this compound presents a compelling target for agrochemical research.[3] This document provides a comprehensive framework for the synthesis, handling, and preliminary biological screening of this compound, with a specific focus on its potential as a fungicidal agent. The protocols herein are designed to be self-validating and are grounded in established principles of agrochemical discovery, providing researchers with a robust starting point for their investigations.

Compound Profile and Synthesis

This compound (CAS 1256643-65-8) is a heterocyclic compound featuring an imidazole core, a bromine atom at the 4-position, and an isopropyl group at the 2-position. The bromine atom serves as a versatile synthetic handle for further molecular diversification through cross-coupling reactions, while the isopropyl group imparts distinct steric and lipophilic characteristics crucial for interaction with biological targets and for optimizing transport properties within plant tissues.

Physicochemical Properties
PropertyValueReference
CAS Number 1256643-65-8
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Appearance Off-white powder (typical)[4]
Melting Point 131 - 135 °C
Storage 2-8°C, under inert atmosphere, protected from light
Rationale for Synthetic Approach

The most direct and efficient method for preparing this compound is through the electrophilic bromination of the precursor, 2-isopropyl-1H-imidazole. This approach is favored for its atom economy and relatively straightforward execution. The imidazole ring is electron-rich and susceptible to electrophilic attack. The C4/C5 positions are the most activated sites for substitution. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) allows for selective mono-bromination. The choice of solvent, such as tetrahydrofuran (THF) or a chlorinated solvent, is critical for managing reactivity and ensuring solubility of the starting materials and reagents.

Protocol 1: Synthesis of this compound

This protocol details the laboratory-scale synthesis via direct bromination.

Materials:

  • 2-isopropyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.0 - 1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled imidazole solution over 30-60 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent over-bromination, which can lead to the formation of di- or tri-brominated species.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Remove the THF under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.


}

Workflow for the synthesis of this compound.

Rationale for Agrochemical Screening: A Fungicidal Hypothesis

The imidazole scaffold is a cornerstone of antifungal chemistry, most notably in the class of azole fungicides that function as sterol biosynthesis inhibitors (SBIs).[5] These agents target the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, which is an essential molecule for maintaining fungal cell membrane integrity.[6][7]

Hypothesis: this compound, by virtue of its core imidazole structure, is a candidate inhibitor of fungal CYP51.

  • Imidazole Core: The N3 atom of the imidazole ring is proposed to coordinate with the heme iron atom in the active site of the CYP51 enzyme, disrupting its catalytic cycle.[6]

  • Bromine Substituent: The presence of a bromine atom at the 4-position can enhance binding affinity through halogen bonding or other electronic interactions within the active site. It also increases the molecule's lipophilicity, which can improve its ability to penetrate fungal cell walls.[3]

  • Isopropyl Group: The bulky isopropyl group at the 2-position can provide necessary steric interactions with hydrophobic pockets in the enzyme, further anchoring the molecule and enhancing inhibitory potency.[3]


}

Hypothetical mechanism: Inhibition of the ergosterol pathway.

Protocol for In Vitro Antifungal Activity Screening

To validate the fungicidal hypothesis, a primary screening assay is required. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of this compound against key phytopathogenic fungi.

Target Organisms (Suggested):

  • Fusarium graminearum (Cereal pathogen)[5]

  • Mycosphaerella fijiensis (Banana pathogen)[2]

  • Botrytis cinerea (Gray mold on various crops)

  • Aspergillus flavus (Aflatoxin producer on crops)[2]

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)

  • Fungal cultures of target organisms

  • Positive control: A commercial azole fungicide (e.g., Prochloraz, Tebuconazole)[5]

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Sterile multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and the positive control in sterile DMSO.

  • Inoculum Preparation: Grow the fungal cultures on agar plates. Prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80). Adjust the suspension concentration to approximately 1-5 x 10⁵ spores/mL using a hemocytometer.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add an additional 100 µL of medium to the wells in column 12 (sterility control). c. Add 2 µL of the 10 mg/mL compound stock solution to the wells in column 1. This creates the highest test concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no compound).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to all wells from column 1 to column 11. Do not add inoculum to column 12.

  • Controls (Self-Validation):

    • Positive Control: Repeat steps 3-4 on a separate plate or rows using the commercial fungicide.

    • Growth Control (Column 11): Contains medium and inoculum only. Must show robust fungal growth.

    • Solvent Control: Test the highest concentration of DMSO used (e.g., 1%) to ensure it does not inhibit fungal growth.

    • Sterility Control (Column 12): Contains medium only. Must remain clear.

  • Incubation: Seal the plates (e.g., with parafilm) to prevent evaporation and incubate at the optimal temperature for the target fungus (typically 25-28°C) for 3-7 days, or until sufficient growth is observed in the growth control wells.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be done visually or by measuring absorbance at 600 nm.

Data Presentation

Results should be recorded in a clear, tabular format.

CompoundTarget FungusMIC (µg/mL)
This compoundFusarium graminearum[Result]
This compoundBotrytis cinerea[Result]
Prochloraz (Positive Control)Fusarium graminearum[Result]
Prochloraz (Positive Control)Botrytis cinerea[Result]

References

  • Lamberth, C. (2022). Imidazole chemistry in crop protection. Heterocycles, 105(1), 1-25. [Link]

  • de Aquino, T. M., et al. (2015). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 20(6), 11337-11352. [Link]

  • Avention. (2024). The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Chemical and Pharmaceutical Bulletin, 71(10), 760-763. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 43(10), 1361-1372. [Link]

  • ResearchGate. A plausible mechanism for the synthesis of substituted imidazoles. [Link]

  • ResearchGate. Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents | Request PDF. [Link]

  • Wang, Y.-F., et al. (2015). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 20(9), 16130-16143. [Link]

  • ResearchGate. Mechanism proposed to explain the synthesis of substituted imidazoles.... [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • Kumari, B., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 186(11), 7377-7384. [Link]

  • PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. [Link]

  • Di Santo, R., et al. (2018). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. European Journal of Medicinal Chemistry, 156, 53-60. [Link]

  • Shabalin, D. A., & Camp, J. E. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 20(2), 215-234. [Link]

  • PubChem. Prochloraz. [Link]

  • de Oliveira, D. N., et al. (2018). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 42(15), 12693-12702. [Link]

  • Adeyemi, O. S., et al. (2020). Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. Parasitology Research, 119(6), 1925-1941. [Link]

Sources

Application Notes and Protocols for 4-bromo-2-isopropyl-1H-imidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-bromo-2-isopropyl-1H-imidazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an imidazole core substituted with a bromine atom and an isopropyl group, presents a unique combination of steric and electronic properties. The imidazole ring is a well-established pharmacophore known for its ability to engage in key biological interactions, including coordinating with metal ions in enzyme active sites.[1] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The isopropyl group at the 2-position contributes to the molecule's lipophilicity, which can influence its metabolic stability and cell permeability.[1]

While extensive research on this specific molecule is still emerging, the broader class of substituted bromo-imidazoles has shown considerable promise in several therapeutic areas.[1] This document provides detailed application notes and protocols for leveraging this compound as a foundational scaffold in kinase inhibition, oncology, and antimicrobial research.

Part 1: Application in Kinase Inhibition and Oncology

Substituted imidazoles are frequently employed as scaffolds for the development of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The imidazole core can act as a hinge-binding motif, a common interaction mode for many kinase inhibitors.

Application Note 1.1: Screening for Anti-Cancer Activity in Breast Cancer Cell Lines

This application note describes the use of this compound as a lead compound for identifying potential anti-cancer agents. The protocol outlines a cell-based assay to evaluate its cytotoxic effects on human breast cancer cell lines.

Scientific Rationale:

Many imidazole-based compounds have demonstrated potent anti-proliferative activity against various cancer cell lines.[1][2][3] For instance, studies on the structural isomer, 2-bromo-5-isopropyl-1H-imidazole, have suggested its potential to suppress the expression of DUX4, a protein implicated in certain cancers.[1] Furthermore, various substituted benzimidazole derivatives have been shown to induce apoptosis in cancer cells through the inhibition of kinases like PIM-1.[4][5] This protocol is designed to assess whether this compound exhibits similar cytotoxic and pro-apoptotic effects.

Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture MCF-7 and MDA-MB-231 cells B 2. Seed cells in 96-well plates (5,000 cells/well) A->B C 3. Prepare serial dilutions of This compound (0.1 µM to 100 µM) B->C D 4. Treat cells and incubate for 48 hours C->D E 5. Add MTT reagent and incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability G->H I 9. Determine IC50 values H->I

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 1.1: MTT Assay for Cell Viability

Materials:

  • This compound (stock solution in DMSO)

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Culture MCF-7 and MDA-MB-231 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium, with concentrations ranging from 0.2 µM to 200 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Results and Interpretation:

A dose-dependent decrease in cell viability is expected. The IC50 values will quantify the cytotoxic potency of the compound against each cell line.

Cell LineCompoundPredicted IC50 (µM)
MCF-7This compound10 - 50
MDA-MB-231This compound5 - 25

Follow-up Experiments:

If significant cytotoxicity is observed, subsequent experiments should focus on elucidating the mechanism of cell death, such as apoptosis assays (Annexin V/PI staining) and cell cycle analysis.

Application Note 1.2: In Vitro Kinase Inhibition Assay

This application note details a protocol for evaluating the inhibitory activity of this compound against a panel of cancer-related kinases.

Scientific Rationale:

Given that imidazole derivatives are known to inhibit various kinases, it is crucial to assess the inhibitory potential of this compound against key oncogenic kinases such as VEGFR-2, EGFR, and PIM-1.[4][6][7] This will help in identifying its potential molecular targets.

Protocol 1.2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, EGFR, PIM-1)

  • Biotinylated substrate peptide for each kinase

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Reaction:

    • Add 2 µL of the diluted compound to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and the biotinylated substrate peptide.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the control wells (no compound).

    • Determine the IC50 values by fitting the data to a dose-response curve.

Expected Results and Interpretation:

The IC50 values will indicate the potency of this compound against each kinase. Lower IC50 values suggest stronger inhibition.

Kinase TargetCompoundPredicted IC50 (nM)
VEGFR-2This compound50 - 500
EGFRThis compound100 - 1000
PIM-1This compound20 - 200

Part 2: Application in Antimicrobial Research

The imidazole scaffold is present in many clinically used antifungal and antibacterial agents.[8][9] The presence of a bromine atom can enhance the antimicrobial properties of a molecule.[1]

Application Note 2.1: Evaluation of Antibacterial Activity

This application note provides a protocol to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Scientific Rationale:

Substituted imidazoles have been reported to possess broad-spectrum antimicrobial activity.[8][10] Therefore, it is valuable to assess the antibacterial potential of this compound against clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Workflow for MIC Determination:

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A 1. Prepare serial dilutions of the compound in a 96-well plate C 3. Add bacterial inoculum to each well A->C B 2. Prepare bacterial inoculum (5 x 10^5 CFU/mL) B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually inspect for turbidity D->E F 6. Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Broth Microdilution Assay

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Grow the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Results and Interpretation:

The MIC values will indicate the potency of the compound against the tested bacterial strains.

Bacterial StrainCompoundPredicted MIC (µg/mL)
S. aureus (Gram+)This compound8 - 64
E. coli (Gram-)This compound32 - 128

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its versatile structure allows for its application in diverse areas such as oncology and infectious diseases. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related compounds. Further derivatization of this scaffold, guided by the results of these initial assays, could lead to the discovery of potent and selective drug candidates.

References

  • ES2497116T3 - 2,4,5-trisubstituted imidazoles and their use as antimicrobial agents - Google Patents.
  • Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review - ResearchGate. Available at: [Link]

  • WO2016043660A1 - Antimicrobial imidazolium compounds - Google Patents.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central. Available at: [Link]

  • TANK-BINDING KINASE INHIBITOR COMPOUNDS - European Patent Office - EP 3152210 B1. Available at: [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Kinase inhibitors - Patent US-9751837-B2 - PubChem. Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers. Available at: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed. Available at: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC - NIH. Available at: [Link]

  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC. Available at: [Link]

  • Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed. Available at: [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at: [Link]

  • WO2003051360A1 - Cis-imidazolines as mdm2 inhibitors - Google Patents.
  • Inhibitors of protein kinases - Patent US-9868729-B2 - PubChem. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - MDPI. Available at: [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents.
  • 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF - ResearchGate. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH. Available at: [Link]

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Application Notes and Protocols for 4-Bromo-2-isopropyl-1H-imidazole in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, materials scientists, and chemical development professionals on the utility of 4-bromo-2-isopropyl-1H-imidazole as a versatile building block in the synthesis of advanced functional materials. The unique structural features of this molecule—a reactive bromine atom, a sterically influencing isopropyl group, and the coordinating imidazole core—offer a rich platform for creating novel polymers, metal-organic frameworks, and ionic liquids with tailored properties.

While the primary documented use of this compound is as an intermediate in pharmaceutical synthesis, its inherent chemical functionalities make it a highly promising candidate for material science applications.[1] This guide will provide detailed protocols and the scientific rationale for its use in three key areas: functional polymers, coordination polymers and metal-organic frameworks (MOFs), and as a precursor to specialized ionic liquids.

Part 1: Synthesis and Properties of this compound

The successful application of this compound in material science begins with a reliable synthetic protocol and a thorough understanding of its physicochemical properties.

Synthesis Protocol: Electrophilic Bromination of 2-isopropyl-1H-imidazole

A common route to synthesize this compound involves the direct electrophilic bromination of 2-isopropyl-1H-imidazole.[1] The following protocol is a generalized method adapted from procedures for similar imidazole derivatives.[2][3]

Materials:

  • 2-isopropyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in acetonitrile (10 mL per gram of imidazole).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield this compound as a solid.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol [1]
Appearance White to off-white solidGeneral observation
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General observation
Reactivity The bromine at the 4-position is a versatile handle for cross-coupling reactions. The N-H proton is acidic and can be deprotonated or substituted.[1]

Part 2: Application in Functional Polymer Synthesis

The reactive bromine atom on the imidazole ring makes this compound an excellent monomer for the synthesis of functional polymers via cross-coupling reactions. These polymers can have applications in areas such as organic electronics, sensing, and catalysis.

Application Note: Synthesis of Poly(2-isopropyl-1H-imidazole-4-yl-phenylene) via Suzuki Coupling

This protocol outlines the synthesis of a conjugated polymer where the imidazole unit is incorporated into the polymer backbone. The isopropyl group can enhance solubility and influence the polymer's morphology. The imidazole units within the polymer chain can act as proton conductors, metal-coordinating sites, or bases for catalytic applications.

Protocol: Suzuki Polymerization

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.02 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of Toluene and DMF (4:1 v/v) to the flask.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash sequentially with water, methanol, and acetone. Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove catalyst residues and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.

Suzuki_Polymerization This compound This compound Reaction Suzuki Coupling (Toluene/DMF, 90°C) This compound->Reaction 1,4-Phenylenediboronic acid 1,4-Phenylenediboronic acid 1,4-Phenylenediboronic acid->Reaction Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Polymer Poly(2-isopropyl-1H-imidazole-4-yl-phenylene) Reaction->Polymer

Suzuki polymerization workflow.

Part 3: Application in Metal-Organic Framework (MOF) Synthesis

The imidazole moiety is a well-established coordinating ligand in the construction of MOFs.[4] this compound can be used as a functionalized linker to introduce both steric bulk (from the isopropyl group) and a reactive site (the bromo group) for post-synthetic modification.

Application Note: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes the synthesis of a MOF using this compound as a linker and zinc nitrate as the metal source. The resulting MOF could exhibit interesting porosity and the bromine atoms can be later functionalized to tailor the properties of the framework.

Protocol: Solvothermal MOF Synthesis

Materials:

  • This compound

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: In a glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave and seal it tightly.

  • Heating: Place the autoclave in an oven and heat it to 100 °C for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, cool the autoclave to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Exchange the solvent in the pores by immersing the crystals in fresh ethanol for 24 hours. Then, activate the MOF by heating under vacuum at 120 °C for 12 hours to remove the solvent molecules.

MOF_Synthesis Start Start Dissolve Dissolve Linker and Metal Salt in DMF Start->Dissolve Sonicate Sonicate for 10 min Dissolve->Sonicate Seal Seal in Teflon-lined Autoclave Sonicate->Seal Heat Heat at 100°C for 72h Seal->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with DMF and Ethanol Filter->Wash Activate Activate under Vacuum at 120°C Wash->Activate End End: Activated MOF Activate->End

Solvothermal MOF synthesis workflow.

Part 4: Precursor for Functionalized Ionic Liquids

Imidazolium-based ionic liquids are a class of molten salts with a wide range of applications, including as solvents, electrolytes, and catalysts. N-alkylation of this compound is the first step towards creating a functionalized imidazolium ionic liquid. The bromine atom can be retained for further reactions or replaced.

Application Note: Synthesis of a Brominated Imidazolium Ionic Liquid

This protocol details the synthesis of 1-butyl-3-(4-bromo-2-isopropyl-1H-imidazol-1-ium-1-yl)butane-1-sulfonate, a zwitterionic ionic liquid. The presence of the bromo-substituent offers a handle for further functionalization.

Protocol: N-Alkylation to Form an Ionic Liquid

Materials:

  • This compound

  • 1,4-Butane sultone

  • Toluene

  • Ethyl acetate

  • Magnetic stirrer and hotplate with oil bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene (10 mL per gram of imidazole).

  • Addition of Alkylating Agent: Add 1,4-butane sultone (1.1 eq) to the solution.

  • Reaction: Heat the mixture to 110 °C and stir for 24 hours. A precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Purification: Wash the solid with copious amounts of ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum at 80 °C for 24 hours to yield the pure zwitterionic ionic liquid.

References

  • Benchchem. (n.d.). This compound | CAS 1256643-65-8.
  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole? - FAQ.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(01), 496-500.
  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. Retrieved from [Link]

Sources

Application Note & Protocols: A Strategic Guide to Developing Novel Therapeutic Agents from the 4-Bromo-2-isopropyl-1H-imidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in multiple non-covalent interactions make it an ideal foundation for drug design.[1][2] This guide focuses on a particularly valuable building block: 4-bromo-2-isopropyl-1H-imidazole . We provide a comprehensive strategic framework and detailed protocols for leveraging this scaffold to develop novel therapeutic agents. The guide covers the rationale for its selection, detailed methodologies for library synthesis via orthogonal functionalization, a hierarchical screening cascade for hit identification, and principles for subsequent hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to accelerate their discovery programs using advanced heterocyclic chemistry.

The this compound Scaffold: A Privileged Starting Point

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The this compound scaffold (CAS 1256643-65-8) is an exceptional starting point due to its inherent chemical versatility and advantageous structural features.[3]

  • Orthogonal Reactive Sites: The scaffold possesses two primary, orthogonally reactive sites.

    • C4-Bromo Group: The bromine atom at the 4-position is a versatile handle for introducing molecular diversity. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the installation of various aryl, heteroaryl, or alkyl groups.[3] Halogen atoms can also form halogen bonds, a specific non-covalent interaction that can enhance binding affinity to a biological target.[3]

    • N1-Proton: The secondary amine of the imidazole ring is nucleophilic and can be readily alkylated or arylated, providing another vector for diversification and for modulating the molecule's physicochemical properties.[3]

  • The 2-isopropyl Group: This group is not merely a spectator. It imparts distinct steric and electronic properties that influence the compound's overall lipophilicity and metabolic stability—two critical parameters in drug design.[3] Its presence can help orient the molecule within a binding pocket and shield adjacent positions from metabolic attack.

  • The Imidazole Core: The imidazole ring itself is a superb pharmacophore. It is aromatic, polar, and can act as both a hydrogen bond donor and acceptor.[2] This amphoteric nature is crucial in many biological processes, including enzyme catalysis, where it often mimics the function of histidine residues.[1][2]

Table 1: Physicochemical Properties of the Scaffold
PropertyValueSource
CAS Number 1256643-65-8[3]
Molecular Formula C₆H₉BrN₂[3]
Molecular Weight 189.05 g/mol [3]
Appearance White to off-white solidN/A
Key Reactive Groups C4-Bromo, N1-H[3]
Primary Applications Kinase inhibitors, enzyme modulators[3][4]

Synthesis of a Diversified Compound Library

The primary strategy for exploiting the this compound scaffold is to generate a library of analogues through systematic modification at the C4 and N1 positions. This allows for a thorough exploration of the chemical space around the core.

G start_node This compound (Starting Scaffold) c4_reaction Protocol 2.1: C4-Position Functionalization (e.g., Suzuki Coupling) start_node->c4_reaction n1_reaction Protocol 2.2: N1-Position Functionalization (e.g., N-Alkylation) start_node->n1_reaction c4n1_reaction Sequential C4 and N1 Functionalization c4_reaction->c4n1_reaction Then N1-Alkylation library Diversified Compound Library (C4, N1, and C4/N1 Analogues) c4_reaction->library n1_reaction->c4n1_reaction Then C4-Coupling n1_reaction->library c4n1_reaction->library

Caption: Library diversification workflow from the core scaffold.

Protocol 2.1: C4-Position Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for creating a new carbon-carbon bond at the C4 position by coupling with a boronic acid or ester.

Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile cross-coupling methods. It tolerates a wide range of functional groups, and a vast number of boronic acid building blocks are commercially available, enabling extensive diversification. We select Pd(dppf)Cl₂ as the catalyst due to its high efficiency and stability in coupling heterocyclic halides.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 eq)

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the selected boronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: N1-Position Functionalization via N-Alkylation

This protocol details the addition of an alkyl or benzyl group to the N1 position of the imidazole ring.

Rationale: N-alkylation is a fundamental transformation that can significantly alter a compound's solubility, cell permeability, and metabolic profile. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the imidazole N-H, forming the highly nucleophilic imidazolide anion, which readily reacts with an electrophile.

Materials:

  • This compound (or a C4-functionalized analogue) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the starting imidazole derivative.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

High-Throughput Screening (HTS) Cascade for Hit Identification

Once a library of compounds is synthesized, a hierarchical screening approach is employed to efficiently identify "hits"—compounds that exhibit desired biological activity at a specific concentration.

G library Diversified Compound Library (100s-1000s of compounds) primary_screen Protocol 3.1: Primary Screen (e.g., Kinase Inhibition Assay) Single High Concentration (1-10 µM) library->primary_screen inactive Inactive Compounds (Archived) primary_screen->inactive Inactive hits Preliminary Hits (Activity > 50% Inhibition) primary_screen->hits Active secondary_screen Protocol 3.2: Secondary Screen (e.g., Cell Viability Assay) Dose-Response & IC50 Determination hits->secondary_screen validated_hits Validated Hits (Potent & Cell-Active) secondary_screen->validated_hits Confirmed Activity

Caption: A hierarchical workflow for screening compound libraries.

Protocol 3.1: Primary Screening - Target-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent, homogeneous assay to screen the compound library against a specific protein kinase.

Rationale: Many imidazole-based compounds are known to be kinase inhibitors.[4] The ADP-Glo™ Kinase Assay is a robust HTS method that quantifies kinase activity by measuring the amount of ADP produced. A decrease in the luminescent signal indicates inhibition of the kinase by the test compound.

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Target Kinase and its specific substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well, white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Prepare the compound plate: Dispense a small volume (e.g., 50 nL) of each library compound (at a high stock concentration, e.g., 1 mM) into the wells of a 384-well plate to achieve a final screening concentration of 1-10 µM.

  • Include controls: Dedicate wells for a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle only).

  • Prepare the kinase/substrate mix in kinase buffer.

  • Prepare the ATP solution in kinase buffer.

  • Start the kinase reaction: Add the kinase/substrate mix to all wells, followed by the ATP solution to initiate the reaction.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and deplete remaining ATP: Add the ADP-Glo™ Reagent to all wells, mix, and incubate for 40 minutes.

  • Convert ADP to ATP and generate light: Add the Kinase Detection Reagent, mix, and incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound relative to the controls. Compounds showing >50% inhibition are considered preliminary hits.

Protocol 3.2: Secondary Screening - Cell-Based Viability Assay (CellTiter-Glo®)

This protocol confirms the activity of primary hits in a relevant cancer cell line and determines their potency (IC₅₀).

Rationale: A target-based hit must be able to enter a cell and exert its effect in a complex biological environment. This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. A dose-dependent decrease in the luminescent signal confirms the anti-proliferative effect of the compound.

Materials:

  • Validated hit compounds from the primary screen.

  • Relevant cancer cell line (e.g., MCF-7 for breast cancer).[4]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

  • 384-well, white, clear-bottom cell culture plates.

  • Multichannel pipettes and a plate-reading luminometer.

Procedure:

  • Seed cells: Plate the cancer cells at a predetermined density (e.g., 2,000 cells/well) in the 384-well plates and incubate for 24 hours to allow for attachment.

  • Prepare a dose-response plate: Perform serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM) in culture medium.

  • Treat cells: Remove the old medium from the cells and add the medium containing the serially diluted compounds. Include DMSO vehicle controls.

  • Incubate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Equilibrate the plate and assay reagent to room temperature.

  • Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence.

  • Plot the results as percent viability versus log[compound concentration] and fit to a four-parameter logistic curve to determine the IC₅₀ value for each compound.

Table 2: Example Data Presentation for Secondary Screen
Compound IDTarget Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (nM)
LEAD-001 55210
LEAD-002 120850
LEAD-003 >10,000>10,000

Hit-to-Lead Optimization Strategy

Validated hits from the screening cascade serve as the starting point for a medicinal chemistry campaign to generate a "lead" compound with drug-like properties. This is an iterative process of design, synthesis, and testing.

G design Design (Analyze SAR) synthesize Synthesize (Protocols 2.1, 2.2) design->synthesize New Analogues test Test (Potency, Selectivity, ADME) synthesize->test Purified Compounds analyze Analyze (Generate New SAR) test->analyze Biological Data analyze->design Design Hypothesis

Caption: The iterative cycle of hit-to-lead medicinal chemistry.

Core Principles:

  • Structure-Activity Relationship (SAR): The goal is to understand how specific structural changes affect biological activity. For our scaffold, this involves synthesizing new analogues by:

    • Varying the aryl or heteroaryl group at the C4 position to probe different pockets of the target's binding site.

    • Exploring a range of alkyl, benzyl, and aryl groups at the N1 position to modulate solubility and cell permeability.

  • Improving Potency: Systematically modify the hit structure to enhance binding affinity (lower IC₅₀).

  • Enhancing Selectivity: Test potent compounds against a panel of related kinases to ensure they are selective for the desired target, which minimizes off-target toxicity.

  • Optimizing ADME Properties: Begin preliminary assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes assays for:

    • Solubility: Kinetic or thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Metabolic Stability: Incubation with liver microsomes.

By systematically applying these optimization principles, a validated hit can be matured into a lead compound with a desirable balance of potency, selectivity, and drug-like properties, ready for more advanced preclinical evaluation.

References

  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Imidazole Derivatives as Potential Therapeutic Agents Source: ResearchGate URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Imidazoles as potential anticancer agents Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Review of pharmacological effects of imidazole derivatives Source: S. Asfendiyarov Kazakh National Medical University URL: [Link]

  • Title: IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: 4-Bromo-2-isopropyl-1H-imidazole as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This guide focuses on a particularly valuable derivative, 4-bromo-2-isopropyl-1H-imidazole (CAS: 1256643-65-8) , a versatile heterocyclic building block.[3] The strategic placement of a reactive bromine atom at the 4-position and an isopropyl group at the 2-position provides a powerful tool for drug discovery professionals.[3] The bromine atom serves as a versatile handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the isopropyl group modulates physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3] This document provides an in-depth analysis of its properties, synthesis, and core applications, complete with detailed protocols for key synthetic transformations integral to the development of novel APIs, particularly in the realm of kinase inhibitors.[4][5]

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is fundamental to its successful application. This compound is a stable, off-white solid at room temperature. Its key characteristics are summarized below.

PropertyValueReference
CAS Number 1256643-65-8
Molecular Formula C₆H₉BrN₂[3]
Molecular Weight 189.05 g/mol [3]
Appearance Off-white to pale yellow solid[6]
Storage Conditions Store at 2-8°C under an inert atmosphere, protected from light[3]

Safety & Handling: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. The compound should be handled in a well-ventilated area or chemical fume hood.

Synthesis of the Building Block

The primary and most direct route to this compound involves the electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole.[3] This precursor is a commercially available liquid.[7][8] The workflow ensures regioselective installation of the bromine atom at the C4/C5 position, which are equivalent in the unsubstituted precursor.

G cluster_synthesis Synthesis Workflow start 2-Isopropyl-1H-imidazole (Precursor) step1 Electrophilic Bromination start->step1 Brominating Agent (e.g., NBS, Br₂) step2 Work-up & Purification (e.g., Crystallization) step1->step2 Crude Product end This compound (Final Product) step2->end High-Purity Building Block

Caption: General workflow for the synthesis of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The C4-bromo substituent is an ideal electrophilic partner for forming new bonds, enabling the construction of complex molecular architectures commonly found in APIs.[3][9]

Application Note 1: Suzuki-Miyaura C-C Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for linking aromatic rings.[10][11] This reaction is fundamental in the synthesis of kinase inhibitors, where biaryl scaffolds are often required for binding to the ATP pocket of the target enzyme.[12]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[13] Key steps include the oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with an activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product byproduct X-B(OH)₂ + Br⁻ trans_complex->byproduct arbr This compound (Ar-Br) arbr->oa_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Rationale: Using an oven-dried flask under an inert atmosphere is critical as palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen.[14]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask against a positive flow of inert gas. Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

    • Rationale: The choice of catalyst is crucial. Pd(dppf)Cl₂ is often effective for heterocyclic halides. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.[15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting & Optimization:

IssuePotential CauseSuggested Solution
Low Yield / No Reaction Inactive catalyst; Catalyst inhibition by imidazole nitrogen.Use a pre-catalyst or a more robust ligand system (e.g., SPhos, XPhos). Increase catalyst loading slightly. Ensure rigorous exclusion of oxygen.
Protodebromination Presence of water/protons reacting with intermediates.Use an anhydrous solvent system and a non-aqueous base like potassium fluoride (KF).
Homocoupling of Boronic Acid Oxygen presence; High temperature.Ensure the reaction is thoroughly degassed. Run the reaction at the lowest effective temperature.
Application Note 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that were previously difficult to construct.[16] This is particularly vital for synthesizing APIs where an aniline or related nitrogen-containing moiety is required for biological activity, a common feature in many kinase inhibitors.[17]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle.[16] A key difference is the deprotonation of the amine by a strong base to form a more nucleophilic amide, which then participates in the catalytic cycle, ultimately leading to reductive elimination to form the C-N bond.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition amide_complex Amide Complex (Ar-Pd(II)L₂-NR'R'') oa_complex->amide_complex Amide Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Coupled Product) amide_complex->product byproduct Base-H⁺ + Br⁻ amide_complex->byproduct arbr This compound (Ar-Br) arbr->oa_complex amine Amine (HNR'R'') + Base amine->amide_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.01 - 0.02 eq)

  • Ligand: Xantphos or a sterically hindered biaryl phosphine ligand (e.g., RuPhos) (0.02 - 0.05 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.4 - 2.0 eq)[18]

  • Anhydrous Solvent: Toluene or THF

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

    • Rationale: The base is often a solid and is highly moisture-sensitive. The pre-catalyst is formed in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step.[19]

  • Reagent Addition: Add the this compound (1.0 eq) and anhydrous, degassed solvent (e.g., Toluene). Stir for 5 minutes. Finally, add the amine (1.2 eq) via syringe.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Rationale: Filtration through Celite helps remove insoluble palladium black that may form during the reaction, simplifying subsequent purification.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography.

Case Study: Conceptual Synthesis of a Kinase Inhibitor Core

To illustrate the utility of this compound, a conceptual two-step synthesis of a simplified kinase inhibitor core is presented. This workflow combines the two powerful reactions detailed above to rapidly build molecular complexity.

G cluster_synthesis_flow Conceptual Kinase Inhibitor Core Synthesis start This compound step1 Step 1: Suzuki Coupling (Install Aryl Group) start->step1 Arylboronic Acid, Pd Catalyst, Base intermediate 4-Aryl-2-isopropyl-1H-imidazole (Intermediate) step1->intermediate step2 Step 2: N-Arylation or N-Alkylation (Protect/Functionalize Imidazole N-H) intermediate->step2 Alkyl/Aryl Halide, Base end N-Substituted-4-Aryl-2-isopropyl-imidazole (Kinase Inhibitor Core) step2->end

Caption: A two-step workflow combining cross-coupling and N-functionalization.

This synthetic strategy allows for modular construction. A library of compounds can be generated by varying the arylboronic acid in Step 1 and the alkyl/aryl halide in Step 2, enabling extensive Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a high-value building block for the synthesis of complex pharmaceutical ingredients.[3][12] Its utility is primarily derived from the C4-bromo group, which provides a reliable handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[3] These methodologies, detailed herein, grant researchers and drug development professionals efficient access to diverse chemical scaffolds, significantly accelerating the discovery and development of novel therapeutics, especially within the domain of oncology and inflammatory diseases where kinase inhibitors play a pivotal role.[1][4]

References

  • Quinoline. (n.d.). 2-Isopropylimidazole Supplier & Manufacturer in China. Quinoline. Retrieved from [Link]

  • Abdel-Ghani, N. T., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Retrieved from [Link]

  • Hulverson, M. A., et al. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. PMC - NIH. Retrieved from [Link]

  • Sisko, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen. Retrieved from [Link]

  • Autechem. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Autechem. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole. Google Patents.
  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. PubChem - NIH. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacia. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Retrieved from [Link]

  • Autechem. (n.d.). The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. Autechem. Retrieved from [Link]

  • Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation. Google Patents.
  • Autechem. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Autechem. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. PubChem. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Retrieved from [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this synthetic procedure. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any issues that may arise during your experiments.

I. Synthetic Overview & Key Challenges

The primary and most direct route to this compound is the electrophilic bromination of the 2-isopropyl-1H-imidazole precursor. While seemingly straightforward, this reaction is often plagued by challenges related to regioselectivity and over-bromination, leading to a mixture of products and complicating purification.

The core of the issue lies in the electronic nature of the imidazole ring. The C4 and C5 positions are both electron-rich and exhibit similar reactivity towards electrophiles.[1] Furthermore, the tautomeric nature of the N-H proton can render the C4 and C5 positions chemically equivalent under certain conditions, exacerbating the lack of regioselectivity.

This guide will systematically address these challenges, providing actionable solutions grounded in established chemical principles.

II. Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Question 1: My reaction is producing a mixture of brominated isomers (4-bromo and 5-bromo). How can I improve the regioselectivity for the desired 4-bromo isomer?

Answer: Achieving high regioselectivity is a common hurdle. The similar electronic environment of the C4 and C5 positions on the imidazole ring makes them both susceptible to electrophilic attack.[1] Here are several strategies to enhance the formation of the this compound:

  • Solvent Selection: The choice of solvent plays a crucial role. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetonitrile, can enhance the selectivity for the 4-position.[1][2] These solvents help to stabilize the transition state leading to the 4-bromo isomer. In contrast, nonpolar solvents may lead to a more random distribution of isomers.

  • Temperature Control: Lowering the reaction temperature is critical for improving selectivity.[1][3] Conducting the bromination at 0 °C or even lower temperatures (e.g., -20 °C) can slow down the reaction rate and amplify the subtle energetic differences between the pathways leading to the different isomers. We recommend starting the reaction at a low temperature and allowing it to slowly warm to room temperature while monitoring its progress.

  • Use of N-Bromosuccinimide (NBS): NBS is generally the preferred brominating agent over liquid bromine for better control and safety.[1][2] It provides a slow, constant source of electrophilic bromine, which helps in minimizing side reactions.

Question 2: I am observing significant amounts of di- and tri-brominated byproducts in my crude product. How can I prevent this over-bromination?

Answer: Over-bromination is a frequent issue, especially with activated heterocyclic systems like imidazole.[4] To minimize the formation of poly-brominated species, consider the following:

  • Stoichiometry Control: This is the most critical factor. Use a precise amount of the brominating agent. A slight excess of NBS (typically 1.05 to 1.1 equivalents) is often sufficient for mono-bromination.[1] Adding the NBS portion-wise over a period allows for better control and prevents a localized high concentration of the brominating agent.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[5] A well-chosen solvent system will allow you to distinguish the starting material, the desired mono-brominated product, and the poly-brominated byproducts. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

  • Low Temperature: As with improving regioselectivity, maintaining a low temperature throughout the addition of the brominating agent and the reaction period will help to control the reaction's exothermicity and reduce the rate of subsequent bromination steps.[1]

Question 3: My TLC analysis is difficult to interpret. What is a good starting point for a TLC solvent system and visualization technique?

Answer: Effective TLC monitoring is key to a successful synthesis. For imidazole derivatives, which can be polar, a mixture of a moderately polar and a nonpolar solvent is a good starting point.

  • Recommended Solvent Systems:

    • Ethyl acetate/Hexane (e.g., 30-50% ethyl acetate in hexane)

    • Dichloromethane/Methanol (e.g., 5-10% methanol in dichloromethane)

  • Visualization Techniques:

    • UV Light (254 nm): Imidazole rings are often UV active, appearing as dark spots on a fluorescent TLC plate.

    • Iodine Chamber: Heating the TLC plate in a chamber containing iodine crystals will stain most organic compounds, appearing as brown spots.[6]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, which includes the imidazole ring.

Question 4: The purification of the crude product is challenging due to the presence of constitutional isomers. What is the best purification strategy?

Answer: Separating constitutional isomers can be difficult due to their similar physical properties.

  • Flash Column Chromatography: This is the most effective method for separating the 4-bromo and 5-bromo isomers. A high-resolution silica gel column with a carefully optimized eluent system is required. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane) will likely be necessary to achieve good separation.

  • Recrystallization: If the desired 4-bromo isomer is the major product and it is a solid, recrystallization can be an effective final purification step to remove residual impurities, including the other isomer if it is present in small amounts and has different solubility characteristics. A mixed solvent system may be required to achieve optimal crystallization.

Question 5: I have a significant amount of the 4,5-dibromo-2-isopropyl-1H-imidazole byproduct. Is there a way to salvage this material?

Answer: Yes, it is possible to convert the di-brominated byproduct back to a mono-brominated species through selective debromination. This can be an effective strategy if over-bromination is a persistent issue.

  • Selective Debromination: A common method involves the use of an organometallic reagent, such as isopropyl magnesium chloride (iPrMgCl), in an appropriate solvent like THF at low temperatures.[1] This reagent can selectively remove one of the bromine atoms. Careful control of the stoichiometry of the Grignard reagent is essential to avoid complete debromination. This approach can sometimes provide access to a single isomer that is difficult to obtain through direct bromination.[1]

III. Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-1H-imidazole (Precursor)

This protocol describes a common method for synthesizing the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate α-aminoketone hydrochloride and isobutyric acid.[7]

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Optimized Synthesis of this compound

This protocol incorporates the optimization strategies discussed in the troubleshooting guide.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to -5 °C to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., 40% Ethyl Acetate in Hexane) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane).

IV. Data Presentation & Visualization

Table 1: Influence of Reaction Conditions on Product Distribution

EntryBrominating Agent (eq.)SolventTemperature (°C)4-bromo Isomer (%)5-bromo Isomer (%)Di-bromo Product (%)
1Br₂ (1.1)CCl₄25454015
2NBS (1.1)CCl₄25553510
3NBS (1.05)DMF0 to 257515<5
4NBS (1.5)DMF25201070

Note: The data presented in this table are illustrative and intended to demonstrate trends. Actual results may vary.

Diagram 1: Synthetic Workflow and Troubleshooting Logic

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_purification Purification Stage Start Start: 2-isopropyl-1H-imidazole Bromination Bromination (NBS, Solvent, Temp) Start->Bromination Workup Aqueous Work-up & Extraction Bromination->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC LowSelectivity Low Regioselectivity Isomer Mixture TLC->LowSelectivity Poor Isomer Ratio OverBromination Over-bromination Poly-brominated Products TLC->OverBromination High Rf Spots GoodResult Good Selectivity & Conversion TLC->GoodResult Clean Reaction AdjustTemp Adjust Temperature (Lower Temp) LowSelectivity:f1->AdjustTemp AdjustSolvent Adjust Solvent (e.g., DMF) LowSelectivity:f1->AdjustSolvent AdjustStoich Adjust Stoichiometry (1.05 eq NBS) OverBromination:f1->AdjustStoich Purification Purification (Column Chromatography) GoodResult->Purification AdjustTemp->Bromination Re-run AdjustSolvent->Bromination Re-run AdjustStoich->Bromination Re-run FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Workflow for the synthesis and optimization of this compound.

V. Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10][11][12] NBS is also an oxidizing agent and should not be stored with combustible materials.[9]

  • Solvents: DMF is a skin and respiratory irritant. Handle with care in a fume hood. Chlorinated solvents should also be handled in a well-ventilated area.

  • General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all reagents before use.

VI. References

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • KU ScholarWorks. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Retrieved from [Link]

  • Chemistry Online. (2022). Imidazoles. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). NBS (N-Bromosuccinimide) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • PubMed. (2023). Investigating the debrominations of a subset of brominated flame retardants by biogenic reactive sulfur species. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Retrieved from [Link]

  • YouTube. (2020). NBS Bromination. Retrieved from [Link]

  • Scite. (n.d.). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Retrieved from [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Retrieved from [Link]

  • PubMed. (2025). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]

  • PubMed. (n.d.). Uptake, translocation, and debromination of polybrominated diphenyl ethers in maize. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • Reddit. (2016). TLC Visualization/Stain Question. Retrieved from [Link]

  • ChemRxiv. (n.d.). Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Superelectrophilic Chemistry of Imidazoles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-Isopropyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the purification of 4-bromo-2-isopropyl-1H-imidazole, designed for chemistry professionals. This document provides validated protocols and expert-driven insights to enhance purity, yield, and experimental success.

As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in isolating key synthetic intermediates. This compound is a crucial building block in medicinal chemistry, valued for its role in synthesizing kinase inhibitors and other biologically active molecules.[1] Its reactive bromo-substituent and the imidazole core make it a versatile scaffold for developing complex pharmaceutical agents.[1]

However, its purification is not always straightforward. Crude reaction mixtures often contain a cocktail of starting materials, over-reacted byproducts, and isomers that can complicate downstream applications. This guide is structured to provide direct, actionable solutions to the most common purification hurdles, grounded in fundamental chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield is consistently low after column chromatography. What are the likely causes and how can I fix it?

A1: Low recovery from silica gel chromatography is a frequent issue stemming from several factors:

  • Cause 1: Irreversible Adsorption: The imidazole moiety, with its basic nitrogen atoms, can bind strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant product loss on the column.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing the slurry in your mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia. The modifier neutralizes the acidic sites, preventing strong adsorption of your basic compound.

  • Cause 2: Improper Solvent System (Eluent): If the mobile phase is not polar enough, the product will move too slowly or not at all, resulting in very broad bands and poor recovery. If it's too polar, it will co-elute with impurities.

    • Solution: Methodically determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for substituted imidazoles is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[2]

  • Cause 3: Product Instability: Although generally stable, some substituted imidazoles can degrade during prolonged exposure to silica.

    • Solution: Use flash column chromatography to minimize the residence time on the column.[3] Ensure your crude material is loaded in a concentrated band using a minimal amount of solvent to prevent excessive band broadening.[4][5]

Q2: I've purified my compound, but NMR/HPLC analysis still shows persistent impurities. What are they and how do I remove them?

A2: The identity of the impurity dictates the best removal strategy.

  • Common Impurity 1: Unreacted 2-Isopropyl-1H-imidazole: This starting material is more polar than the brominated product due to the absence of the lipophilic bromine atom.

    • Removal Strategy: Standard silica gel chromatography is typically effective. If co-elution occurs, decreasing the polarity of the eluent should improve separation.

  • Common Impurity 2: Over-brominated Species (e.g., 2-isopropyl-4,5-dibromo-1H-imidazole): This byproduct is less polar than your desired mono-brominated product.

    • Removal Strategy: During column chromatography, the dibromo species will elute before your product. Careful selection of the solvent system and diligent fraction collection are key. A shallower solvent gradient can enhance the separation between the mono- and di-brominated compounds.

  • Common Impurity 3: Isomeric Products: Depending on the synthetic route, formation of other isomers is possible, which may have very similar polarities.[2]

    • Removal Strategy: If chromatography fails, recrystallization is the preferred method.[2] This technique purifies based on differences in solubility and crystal lattice packing, which can often separate even closely related isomers. A patent for a related compound suggests recrystallization from a mixed solvent system like methyl tert-butyl ether/hexane or isopropanol/water.[6][7][8]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooled too quickly.

  • Solution 1: Reduce the Cooling Rate: Allow the flask to cool to room temperature slowly and undisturbed. Placing it in an insulated container (like a beaker with paper towels) can help.[9] Once at room temperature, proceed to cool it in an ice bath.[10]

  • Solution 2: Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[9][11]

  • Solution 3: Change the Solvent System: The chosen solvent may be unsuitable. The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[10][12] You may need to screen for a new solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification method for crude this compound?

A1: For most routine purifications on a research scale (milligrams to a few grams), flash column chromatography on silica gel is the recommended initial method.[3] It is versatile and generally effective at removing both more polar (e.g., starting material) and less polar (e.g., over-brominated) impurities in a single operation.[13]

Q2: How do I choose the right solvent system for column chromatography?

A2: The selection process is empirical and best guided by TLC analysis.

  • Spotting: Dissolve a small amount of your crude material and spot it on a TLC plate.

  • Testing: Develop the plate in various solvent systems of differing polarities. Good starting points include:

    • Hexane / Ethyl Acetate (for less polar compounds)

    • Dichloromethane / Methanol (for more polar compounds)

  • Evaluation: The ideal system will show good separation between your product spot and impurities, with the product spot having an Rf value between 0.25 and 0.35. This Rf range ensures the compound moves down the column at a reasonable rate without eluting too quickly.

Q3: How do I select a suitable recrystallization solvent?

A3: The principle of "like dissolves like" is a good starting point, but experimental screening is necessary.[12]

  • Place a small amount (20-30 mg) of your crude solid in a test tube.

  • Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is too good.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent.

  • Allow the hot solution to cool to room temperature. The formation of crystals indicates a suitable solvent.[4]

  • If one solvent is not ideal, a two-solvent system (e.g., ethanol/water, MTBE/hexane) can be employed.[6][7][9]

Q4: What are the proper storage conditions for purified this compound?

A4: To ensure long-term stability, the purified compound should be stored at 2-8°C in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1][14] This protects it from potential degradation caused by heat, light, and oxygen.

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and must be adapted based on TLC analysis.

  • Column Preparation: Select a column size appropriate for the amount of crude material (a common rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[4] Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the packed column. This technique, known as dry loading, often results in better separation.

  • Elution: Begin elution with the least polar solvent system determined by your TLC analysis. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions in an array of test tubes or flasks. Monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[4]

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid at the boiling point.[9][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. To maximize recovery, you can then place the flask in an ice-water bath.[10]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.[4]

Section 4: Data & Visualization

Table 1: Common Solvent Systems for Imidazole Purification
Purification MethodStationary PhaseCommon Eluent Systems (in order of increasing polarity)
Flash ChromatographySilica Gel1. Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)
2. Dichloromethane / Methanol (e.g., 99:1 to 9:1)
Addition of 0.5-1% Triethylamine is recommended
RecrystallizationN/A1. Isopropanol / Water
2. Methyl tert-butyl ether (MTBE) / Hexane
3. Ethanol

Note: The ratios are starting points and must be optimized for each specific separation.

Purification Strategy Decision Workflow

Purification_Workflow start Crude this compound tlc Analyze by TLC/HPLC start->tlc decision1 Purity > 98%? tlc->decision1 decision2 Major Impurities Identified? decision1->decision2 No end_pure Pure Product (Store at 2-8°C under N₂) decision1->end_pure Yes column Perform Flash Column Chromatography decision2->column Yes (Different Polarities) recrystallize Perform Recrystallization decision2->recrystallize Yes (Isomers or Minor Impurities) acid_base Consider Acid-Base Extraction decision2->acid_base Yes (Basic/Acidic Impurities) end_reanalyze Re-analyze Purity column->end_reanalyze recrystallize->end_reanalyze acid_base->end_reanalyze end_reanalyze->decision1

Caption: Decision workflow for selecting a purification method.

References

  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). This compound | CAS 1256643-65-8.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • Reddit. (2025, September 8). Synthesis of (substituted) Imidazolium-salts. r/Chempros.
  • Chemicalbook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis.
  • Chemicalbook. (2025, October 14). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Chemistry Lab. (2007, November 28). Recrystallization [Video]. YouTube.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.

Sources

Technical Support Center: Synthesis of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-bromo-2-isopropyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will delve into the causality behind experimental observations and provide field-proven troubleshooting strategies and detailed protocols to ensure a successful and reproducible outcome.

Synthesis Overview and Key Challenges

The primary and most direct route to this compound is the electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole[1]. The imidazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution[2][3]. While this reactivity is advantageous, it also presents the principal challenge of this synthesis: controlling selectivity .

The core issues users encounter are typically:

  • Over-bromination: The high reactivity of the imidazole ring can lead to the formation of di- and tri-brominated species, primarily 4,5-dibromo-2-isopropyl-1H-imidazole[2][4].

  • Regioselectivity: While the C4 and C5 positions are the most reactive towards electrophiles, ensuring mono-substitution at only one of these positions requires careful control of reaction conditions[2][5].

  • Purification: Separating the desired mono-brominated product from the starting material and over-brominated side products can be challenging due to their similar polarities.

Reaction Mechanism and Common Side Reactions

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., NBS or Br₂) generates an electrophilic bromine species which is attacked by the electron-rich imidazole ring. The isopropyl group at the C2 position sterically and electronically deactivates this position, directing bromination to the more accessible and electron-rich C4 and C5 positions. The primary side reaction is a subsequent bromination at the remaining C4/C5 position.

G SM 2-Isopropyl-1H-imidazole P This compound (Target Product) SM->P SP 4,5-Dibromo-2-isopropyl-1H-imidazole (Over-bromination Product) P->SP

Caption: Primary reaction pathway and common over-bromination side reaction.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving common problems.

Q1: My reaction yields a mixture of products with significant amounts of a di-brominated species. What is happening and how can I prevent it?

Expert Analysis: This is the most common issue and is caused by over-bromination. The mono-brominated product is still electron-rich enough to react with a second equivalent of the brominating agent, leading to the 4,5-dibromo byproduct[2][4]. This is especially prevalent when using highly reactive agents like elemental bromine (Br₂) or when reaction conditions are not strictly controlled.

Recommended Actions:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of the brominating agent. This ensures there is not enough electrophilic bromine in the system to react with the product once the starting material is consumed.

  • Slow Reagent Addition: Add the brominating agent (especially a solution of Br₂) dropwise at a low temperature (e.g., 0 °C to 5 °C). This maintains a low concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-brominated product.

  • Choose a Milder Reagent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine as it is a solid that is easier to handle and often provides better control over the reaction, minimizing side product formation[6][7].

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Parameter N-Bromosuccinimide (NBS) **Elemental Bromine (Br₂) **
Physical Form White crystalline solid[6]Dense, fuming red-brown liquid[7]
Handling & Safety Easier and safer to handle, though it is an irritant and should be stored refrigerated as it can decompose over time[6][8].Highly corrosive, toxic, and volatile. Requires handling in a well-ventilated fume hood with extreme care[7].
Reactivity Milder and more selective brominating agent[9].Highly reactive, can easily lead to over-bromination if not added slowly and at low temperatures[2].
Byproducts Succinimide (water-soluble, often easily removed during workup).Hydrogen bromide (HBr), which makes the reaction mixture acidic[10].
Typical Solvents DMF, CCl₄, CH₂Cl₂, Acetic Acid[4][6].Acetic Acid, Chloroform, Water[11].

Caption: Table 1. Comparison of Common Brominating Agents.

Q2: The reaction is sluggish, and a lot of starting material remains. How can I improve conversion?

Expert Analysis: Low conversion can stem from several factors, including reagent quality, insufficient activation, or inappropriate solvent choice.

Recommended Actions:

  • Verify Reagent Quality: NBS can decompose over time, appearing yellow or brown due to the formation of Br₂[6]. Use freshly recrystallized NBS for best results[8].

  • Ensure Anhydrous Conditions (for radical pathways): If using a radical-initiated pathway (less common for this substrate but possible), moisture can hydrolyze the product[6].

  • Solvent Choice: Polar aprotic solvents like DMF can enhance the reactivity of NBS for brominating electron-rich aromatic compounds[6]. For Br₂, acetic acid is a common choice that can help polarize the Br-Br bond.

  • Slight Molar Excess: If monitoring shows a stalled reaction with a good quality reagent, a small additional charge of the brominating agent (e.g., 0.05 eq) can be considered, but this must be done cautiously to avoid over-bromination.

Q3: I'm struggling with the purification of the final product. What are the best strategies?

Expert Analysis: The main impurities are typically the unreacted 2-isopropyl-1H-imidazole and the 4,5-dibromo-2-isopropyl-1H-imidazole byproduct. Their structural similarity to the desired product makes separation non-trivial. A multi-step purification strategy is often most effective.

G cluster_workflow Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench with Na₂SO₃, neutralize) start->workup extract Liquid-Liquid Extraction (e.g., EtOAc/Water) workup->extract chrom Flash Column Chromatography (Silica Gel) extract->chrom recrys Recrystallization (e.g., MTBE/Hexane) chrom->recrys final Pure this compound recrys->final

Caption: A typical multi-step workflow for the purification of the target compound.

Recommended Actions:

  • Flash Column Chromatography: This is the most effective method for separating the components[12].

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient solvent system is recommended. Start with a non-polar system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increase the polarity. The dibromo- compound will elute first, followed by the desired mono-bromo product, and finally the more polar starting material.

  • Recrystallization: This is an excellent final polishing step after chromatography to improve purity and obtain a crystalline solid[13]. A mixed solvent system like methyl tert-butyl ether (MTBE)/hexanes is often effective[13].

  • Acid-Base Extraction: The basicity of the imidazole nitrogen can be exploited. Before chromatography, an acid wash (e.g., dilute HCl) can extract the more basic starting material into the aqueous phase, simplifying the subsequent chromatographic separation[14]. However, the brominated products are also basic, so this must be done with care.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for this reaction? Will I get 5-bromo-2-isopropyl-1H-imidazole? A: 4-bromo- and 5-bromo-2-isopropyl-1H-imidazole are tautomers and are the same compound. Due to the rapid proton exchange between the two nitrogen atoms of the imidazole ring, the bromine substituent at position 4 or 5 results in the identical molecule. The key is to avoid substitution at the C2 position (which is disfavored) and prevent di-substitution at both C4 and C5.

Q: Can I use a protecting group strategy to improve selectivity? A: Yes, N-protection strategies are a valid, though more complex, approach. Using a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) can allow for more controlled, regioselective C-H functionalization of imidazoles[5]. However, this adds two steps (protection and deprotection) to the synthesis, making direct bromination more atom-economical if the selectivity can be adequately controlled.

Q: How do I best characterize the final product and identify impurities? A: A combination of techniques is recommended.

  • ¹H NMR: This is crucial for confirming the structure. Look for the disappearance of one of the aromatic protons from the starting material and check the integration ratios. Impurities like the starting material or the di-bromo product (which will have only one aromatic proton signal) can often be identified and quantified.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for confirming the mass of the desired product (M+H⁺ for C₆H₉BrN₂ should be ~190/192 due to bromine isotopes) and identifying the masses of impurities.

  • TLC: An indispensable tool for monitoring reaction progress and guiding chromatographic purification.

Key Experimental Protocols

Protocol 1: Synthesis via NBS Bromination

This protocol is a generalized starting point and may require optimization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-isopropyl-1H-imidazole (1.0 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (0.95-1.0 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into ice-cold water containing a small amount of sodium sulfite to destroy any remaining electrophilic bromine.

  • Workup: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:EtOAc).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole?.
  • BenchChem. (n.d.). This compound | CAS 1256643-65-8.
  • Wikipedia. (2019). N-Bromosuccinimide.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • Chem-Impex. (n.d.). 2-Isopropyl-1H-imidazole.
  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. NIH Public Access.
  • Chemistry Online. (2022). Imidazoles.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ChemicalBook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Palmer, B. D., et al. (1991). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • U.S. Patent No. 7,053,251 B2. (2006). Bromination of hydroxyaromatic compounds.

Sources

Technical Support Center: Optimizing the Bromination of 2-Isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of brominated 2-isopropyl-1H-imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, selectivity, and reproducibility of this important transformation. The 2-isopropyl-1H-imidazole scaffold is a valuable building block, and its brominated analogues serve as critical intermediates for introducing further molecular complexity through cross-coupling reactions.[1]

This document moves beyond standard protocols to address the common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the bromination of 2-isopropyl-1H-imidazole?

The electrophilic bromination of 2-isopropyl-1H-imidazole occurs on the electron-rich imidazole ring, specifically at the C4 and C5 positions. Due to the tautomeric nature of the N-H proton, these positions are often electronically similar, leading to a mixture of products:

  • 4-bromo-2-isopropyl-1H-imidazole

  • 5-bromo-2-isopropyl-1H-imidazole

  • 4,5-dibromo-2-isopropyl-1H-imidazole [2][3]

Under standard conditions, achieving a single, pure mono-brominated product is challenging and often results in a mixture of isomers and the di-substituted product.[2]

Q2: Why is it difficult to obtain a single mono-bromo isomer with high regioselectivity?

The challenge stems from two core chemical principles. First, the C4 and C5 positions of the imidazole ring exhibit similar electron densities, making them almost equally susceptible to electrophilic attack.[2] Second, the imidazole N-H proton is tautomeric, rapidly exchanging between the two nitrogen atoms. This rapid exchange effectively makes the C4 and C5 positions environmentally equivalent over the course of the reaction, leading to poor regioselectivity with most common brominating agents.

Q3: Which brominating agent is recommended for this reaction?

For both safety and reactivity, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[4] Compared to elemental bromine (Br₂), NBS is a crystalline solid that is significantly safer and easier to handle, minimizing exposure to corrosive and hazardous fumes.[4] It provides a reliable source of electrophilic bromine (Br+) and typically leads to cleaner reactions with fewer byproducts.[5][6] For certain applications, other reagents like Dibromoisocyanuric acid (DBI) can be even more effective than NBS, offering faster reaction times and higher yields.[7]

Q4: How can I minimize the formation of the 4,5-dibromo byproduct?

Over-bromination is a common issue when the desired product is a mono-brominated isomer. The introduction of the first bromine atom does not significantly deactivate the ring, and in some cases, the second bromination can proceed at a comparable rate.[4] To prevent this, consider the following control measures:

  • Stoichiometric Control : Use a precise amount of the brominating agent. For mono-bromination, employ 1.0 to a slight excess of 1.1 equivalents of NBS.[2] Using a larger excess will inevitably drive the reaction toward the di-brominated product.[4]

  • Temperature Management : Maintain low reaction temperatures. Starting the reaction at 0 °C and allowing it to warm slowly to room temperature provides better kinetic control, suppressing the rate of the second bromination.[2]

  • Close Reaction Monitoring : Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. The reaction should be quenched as soon as the starting material is fully consumed to prevent the subsequent bromination of the desired mono-bromo product.[2][8]

Q5: Is there a robust strategy to synthesize a single, pure mono-bromo isomer?

Yes. When direct bromination fails to provide adequate regioselectivity, a protecting group strategy is a highly effective, multi-step approach. By introducing a sterically bulky protecting group (e.g., trityl or SEM) onto one of the ring nitrogens, you can sterically hinder the adjacent carbon position, forcing the bromination to occur at the more accessible position.[2][9] The protecting group is then removed in a subsequent step to yield the desired single isomer. This method offers superior control at the cost of additional synthetic steps.

Visualized Reaction Pathways

G cluster_mono Mono-bromination cluster_di Di-bromination SM 2-isopropyl-1H-imidazole Int1 Wheland Intermediate (Attack at C4) SM->Int1 + NBS (1.0 eq) Int2 Wheland Intermediate (Attack at C5) SM->Int2 + NBS (1.0 eq) P1 4-bromo-2-isopropyl- 1H-imidazole Int1->P1 - H+ P2 5-bromo-2-isopropyl- 1H-imidazole Int2->P2 - H+ P3 4,5-dibromo-2-isopropyl- 1H-imidazole P1->P3 + NBS (>1.0 eq) P2->P3 + NBS (>1.0 eq)

Caption: Reaction pathways for the bromination of 2-isopropyl-1H-imidazole.

Troubleshooting Guide

This section addresses common experimental failures and provides actionable solutions to improve your reaction outcomes.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Yield of Any Brominated Product 1. Inactive Brominating Agent: NBS can degrade over time, especially if exposed to light and moisture.[4] 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 3. Impure Starting Material: Contaminants may be interfering with the reaction.1. Use freshly opened NBS or recrystallize it from hot water.[5] 2. Allow the reaction to warm to room temperature or gently heat to 40 °C, monitoring closely by TLC. 3. Verify the purity of your 2-isopropyl-1H-imidazole by NMR or melting point and purify if necessary.
Main Product is 4,5-Dibromo Instead of Mono-bromo 1. Excess Brominating Agent: More than ~1.1 equivalents of NBS were used. 2. Reaction Time Too Long: The reaction was allowed to proceed long after the starting material was consumed. 3. High Reaction Temperature: Elevated temperatures favor the faster formation of the di-brominated product.1. Reduce the amount of NBS to 1.05 equivalents for the next run.[2] 2. Monitor the reaction by TLC every 15-30 minutes and quench immediately upon consumption of the starting material.[2] 3. Run the reaction at a lower temperature (e.g., start at 0 °C).
Inseparable Mixture of 4- and 5-Bromo Isomers 1. Poor Regioselectivity: This is an inherent challenge of direct bromination for this substrate.[2] 2. Ineffective Purification: The isomers may be co-eluting during column chromatography.1. Switch to a regioselective synthesis strategy, such as the use of an N-protecting group (see Protocol 3).[2][9] 2. Optimize your chromatography conditions. Try a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc) or use a high-performance chromatography system.
Reaction Stalls with Starting Material Remaining 1. Insufficient Brominating Agent: The NBS was fully consumed before the starting material. 2. Decomposition of NBS: The NBS may have decomposed in the solvent before reacting.1. Ensure at least 1.0 equivalent of high-purity NBS is used. Consider adding another small portion (0.1 eq) of NBS and monitor by TLC. 2. Add the NBS portion-wise to the cooled reaction mixture rather than all at once to maintain its concentration throughout the reaction.[4]

Troubleshooting Workflow

G start Analyze TLC of Crude Reaction q1 Significant Starting Material (SM) Remains? start->q1 q2 Main product is di-bromo? q1->q2 No sol1 1. Check NBS purity/activity. 2. Increase reaction temp or time. 3. Add more NBS (0.1 eq). q1->sol1 Yes q3 Inseparable mixture of 4- & 5-bromo isomers? q2->q3 No sol2 1. Reduce NBS to 1.05 eq. 2. Run at lower temp (0°C). 3. Quench reaction sooner. q2->sol2 Yes sol3 1. Implement N-protecting group strategy (Protocol 3). 2. Optimize chromatography. q3->sol3 Yes end Achieved Desired Product q3->end No

Caption: A decision tree for troubleshooting common bromination issues.

Detailed Experimental Protocols

Protocol 1: Controlled Mono-bromination

This protocol aims to favor the formation of mono-brominated products by carefully controlling stoichiometry and temperature.

  • Preparation : In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous DMF or acetonitrile.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq), recrystallized and dried, in small portions over 20-30 minutes. Critically, ensure the internal temperature does not rise above 5 °C.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC every 30 minutes.

  • Quenching : Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying : Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the isomers from any di-bromo product.[2]

Protocol 2: Exhaustive Di-bromination for 4,5-Dibromo-2-isopropyl-1H-imidazole

This protocol is designed to achieve a high yield of the di-brominated product.

  • Preparation : Dissolve 2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent like DMF or chloroform in a round-bottom flask.[9][10]

  • Cooling : Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition : Add NBS (2.2 eq) portion-wise to the stirred solution. An exotherm may be observed; control the addition rate to maintain the temperature below 15 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis shows complete conversion of the starting material and mono-bromo intermediates.

  • Workup & Purification : Follow steps 5-8 from Protocol 1. The primary product should be 4,5-dibromo-2-isopropyl-1H-imidazole.[11]

Protocol 3: Regioselective Synthesis via N-Protection

This advanced protocol provides a single mono-bromo isomer through steric direction.

G A 1. Protection Add bulky protecting group (e.g., Trityl chloride, base) to N1 of imidazole. B 2. Bromination React protected imidazole with NBS (1.05 eq). Steric bulk directs Br to C4. A->B C 3. Deprotection Remove protecting group (e.g., mild acid) to reveal the N-H. B->C D 4. Purification Isolate the single, pure 4-bromo isomer via chromatography. C->D

Caption: Experimental workflow for the regioselective N-protection strategy.

  • Protection : React 2-isopropyl-1H-imidazole with a bulky protecting group agent (e.g., triphenylmethyl chloride) in the presence of a non-nucleophilic base like triethylamine in a solvent such as DCM. Purify the resulting N-protected intermediate.[2]

  • Bromination : Dissolve the purified N-protected intermediate (1.0 eq) in THF or DCM and cool to 0 °C. Add NBS (1.05 eq) portion-wise. The bulky protecting group will sterically hinder the C5 position, leading to preferential bromination at C4.

  • Workup : Monitor by TLC. Upon completion, perform an aqueous workup as described in Protocol 1 (steps 5-7).

  • Deprotection : Dissolve the purified, brominated intermediate in a suitable solvent system to remove the protecting group (e.g., mild acid like TFA in DCM for a trityl group).[9]

  • Final Purification : After deprotection is complete, perform a final aqueous workup and purify the product by column chromatography or recrystallization to obtain the single, pure this compound isomer.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH. (n.d.). National Institutes of Health.
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). Thieme Connect.
  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. (n.d.). BenchChem.
  • Imidazoles | Chemistry Online. (2022). Chemistry Online.
  • N-Bromosuccinimide - Wikipedia. (n.d.). Wikipedia.
  • N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. (2013). ResearchGate.
  • Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. (n.d.). BenchChem.
  • Bromination [Synthetic Reagents] | TCI AMERICA. (n.d.). TCI Chemicals.
  • An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. (n.d.). BenchChem.
  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. (n.d.). RSC Publishing.
  • 4,5-Dibromo-2-isopropyl-1H-imidazole. (n.d.). BenchChem.
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
  • This compound|CAS 1256643-65-8. (n.d.). BenchChem.

Sources

stability of 4-bromo-2-isopropyl-1H-imidazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of 4-bromo-2-isopropyl-1H-imidazole in various experimental settings. Given the reactive nature of the bromo-imidazole scaffold, a thorough understanding of its stability profile is critical for the generation of reliable and reproducible experimental data. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and use of this compound.

Storage and Handling

Question 1: What are the optimal storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1] The ideal storage temperature is between 2-8°C. Exposure to light, moisture, and atmospheric oxygen can lead to degradation. It is crucial to keep the container tightly sealed when not in use.

Question 2: I left my sample of this compound on the benchtop at room temperature for an extended period. Is it still usable?

Answer: While short-term exposure to ambient conditions may not lead to significant degradation, prolonged exposure can compromise the purity of the compound. Imidazole derivatives, in general, can be susceptible to degradation in the presence of light and air.[2] It is highly recommended to perform a purity check using a suitable analytical method, such as HPLC or ¹H NMR, before using the material in a critical experiment.

Question 3: My solid this compound has changed color. What does this indicate?

Answer: A change in the physical appearance, such as color, of a chemical is often an indicator of degradation. This could be due to oxidation or other decomposition pathways. It is strongly advised not to use the discolored material. A fresh, properly stored sample should be used to ensure the integrity of your experimental results.

Stability in Solution

Question 4: How stable is this compound in common organic solvents?

Answer: The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light and air. While it is generally soluble in polar organic solvents like methanol, ethanol, and DMSO, prolonged storage in solution is not recommended. If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20°C), protected from light, and blanketed with an inert gas like argon or nitrogen. A study on the imidazole-containing drug Daclatasvir showed that the imidazole moiety is susceptible to base-mediated autoxidation in solution.[2]

Question 5: I am running a reaction in an aqueous buffer. What is the stability of this compound at different pH values?

Answer: The stability of this compound in aqueous solutions is highly pH-dependent. A study on the degradation of the imidazole fungicide Prochloraz demonstrated that its degradation rate is significantly influenced by pH, with slower degradation observed at neutral pH compared to acidic or alkaline conditions.[3] It is plausible that this compound exhibits similar behavior. For pH-sensitive experiments, it is crucial to either use freshly prepared solutions or conduct a preliminary stability study at the desired pH.

Question 6: My reaction involves heating a solution of this compound. What are the potential thermal degradation issues?

Answer: Thermal degradation is a significant concern for many organic molecules. Studies on imidazolium-based ionic liquids have shown that thermal decomposition can occur at elevated temperatures.[4][5][6] The specific temperature at which this compound begins to degrade is not well-documented, but it is advisable to use the lowest effective temperature for your reaction and to minimize the reaction time. Monitoring the reaction for the appearance of degradation products by TLC or HPLC is recommended.

Chemical Compatibility

Question 7: What classes of reagents are incompatible with this compound?

Answer: Safety data sheets for bromo-imidazole derivatives consistently list strong oxidizing agents as incompatible materials.[7] Contact with strong oxidizers can lead to vigorous reactions and degradation of the imidazole ring. Caution should also be exercised when using strong acids and bases, as they can catalyze hydrolysis or other degradation pathways.

Question 8: Can I use this compound in reactions with strong reducing agents?

Answer: While the primary incompatibility concern is with oxidizing agents, the reactivity with strong reducing agents should also be considered. The bromo substituent could potentially be reduced under certain conditions. It is advisable to perform a small-scale test reaction and analyze the products to ensure the desired transformation occurs without unintended side reactions.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound. These protocols are designed to be adapted to specific laboratory conditions and analytical instrumentation.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[8][9][10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 8 hours.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial in an oven at 80°C for 48 hours. Re-dissolve the residue in 1 mL of methanol.

    • Photolytic Degradation:

      • Expose a solution of the compound (100 µg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method (see Protocol 2).

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][13][14]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (starting point for development):

  • HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile or methanol). A suggested starting gradient is:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely in the range of 210-250 nm).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the non-stressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve baseline separation of the parent peak from all degradation product peaks.

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Part 3: Data Presentation and Visualization

Table 1: Summary of Potential Stability Issues and Mitigation Strategies
Stress ConditionPotential Degradation PathwayRecommended Mitigation Strategy
Light Exposure Photodegradation of the imidazole ring.[2]Store in amber vials or protect from light with aluminum foil.
Elevated Temperature Thermal decomposition.Use the lowest effective temperature in reactions; avoid prolonged heating.
High Humidity Potential for hydrolysis if moisture is absorbed.Store in a desiccator or with a desiccant.
Acidic Conditions (low pH) Acid-catalyzed hydrolysis of the imidazole ring.Use freshly prepared acidic solutions; buffer to a more neutral pH if possible.
Alkaline Conditions (high pH) Base-catalyzed hydrolysis or oxidation.[2]Use freshly prepared alkaline solutions; avoid strong bases where possible.
Oxidizing Agents Oxidation of the imidazole ring.[2]Avoid contact with strong oxidizing agents.
Diagrams

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

Stability_Troubleshooting_Workflow start Stability Issue Encountered (e.g., unexpected results, color change) check_storage Verify Storage Conditions (Temp, Light, Inert atm.) start->check_storage purity_analysis Perform Purity Analysis (HPLC, NMR, LC-MS) check_storage->purity_analysis degraded Is the compound degraded? purity_analysis->degraded discard Discard and use a fresh, properly stored sample degraded->discard Yes not_degraded Compound is pure degraded->not_degraded No end Proceed with Experiment discard->end troubleshoot_exp Troubleshoot Experimental Conditions (pH, Temp, Reagents) not_degraded->troubleshoot_exp troubleshoot_exp->end

Caption: A troubleshooting workflow for addressing stability issues with this compound.

Forced_Degradation_Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluate Evaluate Degradation Profile (Identify new peaks, quantify loss of parent) analysis->evaluate

Caption: A workflow for conducting a forced degradation study on this compound.

Potential_Degradation_Pathways parent This compound hydrolysis Hydrolysis Products (e.g., debromination, ring opening) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxides, ring-opened products) parent->oxidation H₂O₂, Air photodegradation Photodegradation Products (e.g., radical-mediated products) parent->photodegradation UV/Vis Light

Caption: Potential degradation pathways for this compound under various stress conditions.

References

  • ResolveMass Laboratories. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. 2025-11-08. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Jha P, Parveen R, Khan SA, Alam O, Ahmad S. Stability-indicating high-performance thin-layer chromatographic method for quantitative determination of omeprazole in capsule dosage form. J AOAC Int. 2010;93(3):787-791.
  • ICH. Stability testing of new drug substances and products Q1A (R2), IFPMA, Geneva, Switzerland. 2003.
  • Pharma Dekho. Sop for force degradation study. 2023-12-27. [Link]

  • Sharma MK, Murugesan M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res. 2017;6(4):00186.
  • El-Kassem, et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. 2020;25(23):5732.
  • Huang Y, et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019;108(9):3139-3147.
  • Podolska M, et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Pol Pharm. 2014;71(5):777-84.
  • Babu NP, Ramachandran D. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. 2022;15(1):15-21.
  • SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • RSC Publishing. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. [Link]

  • ResearchGate. Efficient Degradation of Alkyl Imidazole Ionic Liquids in Simulated Sunlight Irradiated Periodate System: Kinetics, Reaction Mechanisms, and Toxicity Evolution. 2022-11. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • PubMed. Hydrolysis of imidazole-2-ylidenes. 2011-02-02. [Link]

  • ResearchGate. Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of... [Link]

  • PubMed. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. 2011-05-15. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. 2022-01-01. [Link]

  • PubMed Central. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. 2014-07-25. [Link]

  • PubMed. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. 2017-07-04. [Link]

  • ResearchGate. Quantum yield of the photodegradation process as a function of initial... [Link]

  • AIP Publishing. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. 2012-09-18. [Link]

  • PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. 2015-03-05. [Link]

  • Cumhuriyet Yerbilimleri Dergisi. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. 2018-11-27. [Link]

  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

  • MDPI. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. 2022-02-17. [Link]

  • ResearchGate. Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. 2025-08-05. [Link]

  • S3waas. Syllabus for Pharmacy (SCQP23). 2025-12-13. [Link]

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  • Sri Indu Institute of Pharmacy. GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. [Link]

  • PubMed Central. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. 2023-06-27. [Link]

  • PubMed. Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy. 1996-03-29. [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-2-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique structural features of this compound, including the reactive bromo substituent, the secondary amine of the imidazole ring, and the steric influence of the isopropyl group, make it a valuable precursor for a wide range of functionalized molecules.[1] However, these same features can present specific challenges during chemical transformations.

This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during reactions such as palladium-catalyzed cross-couplings and N-alkylation/arylation. The aim is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: General Troubleshooting & Starting Material Integrity

Before delving into specific reaction types, it is crucial to address foundational issues that can lead to failed reactions. A successful synthesis is built upon the quality of the starting materials and the integrity of the experimental setup.[2]

Q1: My reaction is sluggish or fails to initiate. What are the first things I should check?

A1: When a reaction does not proceed as expected, a systematic check of the basics is the most efficient first step.

  • Purity of this compound: Verify the purity of your starting material. Impurities from its synthesis, such as residual brominating agents or starting imidazole, can interfere with catalysis.[3] If in doubt, purification by recrystallization or column chromatography may be necessary.

  • Reagent and Solvent Quality: Ensure all other reagents are of appropriate purity and that solvents are anhydrous and degassed, especially for oxygen- and moisture-sensitive reactions like palladium-catalyzed couplings.[2][4]

  • Inert Atmosphere: For many coupling reactions, maintaining a strict inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation.[3] Ensure your glassware is properly dried and the system is thoroughly purged.

  • Stoichiometry and Concentration: Double-check all calculations for reagent stoichiometry and reaction concentration.[2] Deviations can significantly impact reaction kinetics and outcomes.

  • Temperature Control: Confirm that the reaction is being conducted at the specified temperature. Inaccurate temperature monitoring can lead to either a lack of activation or decomposition.[2]

Q2: How should I properly store and handle this compound?

A2: Proper storage is essential to maintain the stability and reactivity of this compound. It should be stored in a dark place, under an inert atmosphere, at 2-8°C.[1][5] This minimizes potential degradation over time. The compound is a powder or crystalline solid and should be handled with appropriate personal protective equipment as outlined in its Safety Data Sheet (SDS).[1][5]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[1] However, the success of these transformations is highly dependent on the careful selection of reaction conditions.

Q3: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low to no product formation. What are the likely causes?

A3: Low yields in Suzuki couplings involving this substrate can often be traced back to several key factors:

  • Catalyst and Ligand Choice: The electronic and steric properties of the this compound substrate necessitate a well-chosen catalyst system. The electron-rich nature of the imidazole ring can make oxidative addition challenging.[6] Consider using electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig families, which are known to accelerate oxidative addition.[7][8]

  • Base Selection: The choice of base is critical. While common bases like K₂CO₃ or Cs₂CO₃ are often effective, the acidic N-H proton of the imidazole can compete with the catalytic cycle.[3] Using a stronger, non-nucleophilic base like K₃PO₄ or an alkoxide may be necessary. In some cases, protecting the imidazole nitrogen prior to coupling can be a successful strategy.

  • Side Reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.[9] Homocoupling is often exacerbated by the presence of oxygen, while dehalogenation can occur in the presence of certain bases or solvents.[9] Ensuring a thoroughly degassed reaction and screening different bases can mitigate these issues. Protodeborylation of the boronic acid can also occur, especially with prolonged reaction times or elevated temperatures.[9]

Experimental Workflow: Troubleshooting a Failed Suzuki Coupling

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Q4: My Buchwald-Hartwig amination reaction is giving a complex mixture of products and low yield of the desired amine. How can I improve this?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but challenges can arise with heterocyclic substrates.[10][11]

  • Ligand Selection is Key: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. For five-membered heterocyclic bromides, sterically hindered biarylphosphine ligands have shown great promise.[12][13] If you are using older generation ligands, consider switching to more modern, specialized ligands designed for challenging substrates.

  • Base Compatibility: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or sodium tert-butoxide are common choices.[14] The base must be strong enough to deprotonate the amine without promoting side reactions.

  • Potential for β-Hydride Elimination: If your amine coupling partner has β-hydrogens, β-hydride elimination can be a competing side reaction, leading to the formation of an imine and a hydrodehalogenated imidazole.[10] Using bidentate ligands can sometimes suppress this pathway.[10]

  • N-Arylation of the Imidazole Ring: Under certain conditions, the palladium catalyst can promote N-arylation of the imidazole starting material or product, leading to undesired byproducts. Careful control of stoichiometry and reaction temperature can help minimize this.

Q5: I am struggling with a Sonogashira coupling of this compound with a terminal alkyne. What conditions should I explore?

A5: Sonogashira couplings are generally robust but can be sensitive to specific substrate combinations.[4][15]

  • Copper Co-catalyst: The classic Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI).[4][16] Ensure your CuI is fresh and of high purity. However, copper-free Sonogashira protocols have been developed and may be advantageous in some cases to avoid homocoupling of the alkyne (Glaser coupling).[17]

  • Solvent and Base: A common solvent/base system is DMF or THF with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[16] The amine serves both as a base and as a ligand for the copper.

  • Palladium Catalyst and Ligand: A standard palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand such as PPh₃ is a good starting point.[16] The reactivity order for the halide is I > Br > Cl, so while bromine is a good leaving group, the reaction may require heating.[15]

  • Temperature: While some Sonogashira reactions proceed at room temperature, coupling with aryl bromides often requires elevated temperatures (e.g., 60-100 °C).[15][16]

Reaction TypeCommon ProblemSuggested SolutionKey Parameters to Vary
Suzuki-Miyaura Low or no conversionIneffective catalyst turnoverLigand, Base, Solvent, Temperature
Dehalogenation byproductNon-optimal base or solventBase (e.g., switch to K₃PO₄), degas thoroughly
Homocoupling of boronic acidPresence of oxygenEnsure strict inert atmosphere
Buchwald-Hartwig Low yield, complex mixtureWrong ligand/base combinationLigand (use bulky biarylphosphines), Base (e.g., LHMDS, NaOtBu)
β-Hydride eliminationAmine substrate has β-hydrogensUse bidentate ligands, lower temperature
Sonogashira Low or no conversionInsufficient reactivityIncrease temperature, check catalyst/co-catalyst activity
Alkyne homocoupling (Glaser)Copper-mediated side reactionUse a copper-free protocol, ensure inert atmosphere

Section 3: Troubleshooting N-Alkylation and N-Arylation

The secondary amine of the 1H-imidazole ring provides an additional site for functionalization through N-alkylation or N-arylation.[1] However, this can also lead to challenges with regioselectivity and side reactions.

Q6: I am trying to N-alkylate this compound with an alkyl halide, but the reaction is messy and gives a mixture of products. How can I achieve clean N-alkylation?

A6: Achieving clean and regioselective N-alkylation of unsymmetrical imidazoles requires careful control of the reaction conditions.[18]

  • Choice of Base: The choice of base is critical. A strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF will completely deprotonate the imidazole, forming the imidazolide anion.[19][20] This is often a clean and efficient method. Milder bases like K₂CO₃ in acetonitrile or acetone can also be effective, particularly for more reactive alkylating agents.[19]

  • Regioselectivity: N-alkylation can occur at either N-1 or N-3. For this compound, alkylation is generally favored at the N-1 position due to steric hindrance from the adjacent isopropyl group and the electronic influence of the bromo substituent.[18] However, the regioselectivity can be influenced by the solvent and the counterion of the base.

  • Over-alkylation: If a dihaloalkane is used as the alkylating agent, there is a possibility of reaction at both ends, leading to dimerization or polymerization. Using a large excess of the dihaloalkane can favor mono-alkylation.

Protocol: N-Alkylation of this compound using NaH

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[21]

Q7: The N-H proton on my imidazole is interfering with my cross-coupling reaction. Should I protect it?

A7: Yes, if you are consistently observing side reactions or low yields that can be attributed to the acidic N-H proton, protection is a viable strategy.[3]

  • Common Protecting Groups: Common protecting groups for imidazoles include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and trityl (Trt). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

  • Impact on Reactivity: N-protection can alter the electronic properties of the imidazole ring, which may influence the rate and outcome of the cross-coupling reaction. It is often necessary to re-optimize the coupling conditions after introducing a protecting group.

Section 4: Purification and Characterization

Q8: I have successfully completed my reaction, but I am having difficulty purifying the product. What are some common strategies?

A8: The purification of substituted imidazoles can sometimes be challenging due to their polarity and potential for coordination to silica gel.

  • Flash Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. For very polar compounds, adding a small amount of triethylamine or methanol to the eluent can improve peak shape and recovery.

  • Acid-Base Extraction: If your product is a basic N-alkylated imidazole and the impurities are neutral, an acid-base extraction can be a powerful purification technique.[21] Dissolve the crude mixture in an organic solvent, extract with a dilute aqueous acid to move the product into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then neutralize the aqueous layer and back-extract the purified product into an organic solvent.[21]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[21][22]

Q9: My crude NMR spectrum looks messy after the reaction. What could be the issue?

A9: A complex crude NMR spectrum can be misleading.[23]

  • Inorganic Salts: Residual inorganic salts from the reaction (e.g., from the base) can broaden peaks in the NMR spectrum. Performing an aqueous work-up should remove these.

  • Paramagnetic Species: Trace amounts of residual palladium can cause significant peak broadening. Filtering the crude reaction mixture through a short plug of celite or silica gel before concentration can help remove residual catalyst.

  • Product Instability: The product may be unstable to the work-up conditions (e.g., acidic or basic washes) or to silica gel during chromatography.[12][23] Analyzing a sample of the crude reaction mixture before work-up can help diagnose this issue.[23]

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of purified 1,3-substituted imidazolium salts.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • PubMed. (n.d.). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Retrieved from [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound | 1256643-65-8. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

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Technical Support Center: Large-Scale Synthesis of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-isopropyl-1H-imidazole. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this valuable heterocyclic building block. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, scalable, and reproducible synthesis.

Synthetic Strategy Overview

The most direct and industrially favored route to this compound is the electrophilic bromination of the precursor, 2-isopropyl-1H-imidazole.[1] While straightforward in principle, this reaction presents significant challenges in regioselectivity and impurity control, particularly at scale. The primary goal is to favor bromination at the C4 position while minimizing the formation of the C5-bromo isomer and the 4,5-dibromo byproduct.

Synthetic_Workflow cluster_start Starting Material cluster_reaction Core Process cluster_purification Purification cluster_end Final Product SM 2-Isopropyl-1H-imidazole Reaction Electrophilic Bromination (e.g., NBS in DMF) SM->Reaction Controlled Conditions Workup Aqueous Work-up & Crude Isolation Reaction->Workup Quench & Extraction Purification Chromatography or Recrystallization Workup->Purification Impurity Removal FP This compound Purification->FP >98% Purity

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the bromination of 2-isopropyl-1H-imidazole so challenging?

The core challenge lies in the electronic structure of the imidazole ring. The 1H-imidazole exists in two rapidly equilibrating tautomeric forms, which makes the C4 and C5 positions electronically similar and thus almost equally susceptible to electrophilic attack.[2][3] While the isopropyl group at C2 offers some steric hindrance, it is often insufficient to direct the bromination exclusively to one position, leading to a mixture of 4-bromo and 5-bromo isomers.

Q2: What is the recommended brominating agent for large-scale synthesis?

For large-scale operations, N-Bromosuccinimide (NBS) is the preferred brominating agent.[3] There are several reasons for this:

  • Safety and Handling: NBS is a solid and is significantly easier and safer to handle than liquid bromine, especially in a plant environment.

  • Stoichiometric Control: As a solid, it can be weighed and added precisely, allowing for tight stoichiometric control (typically 1.0-1.05 equivalents) to minimize over-bromination.[3]

  • Milder Reaction: Reactions with NBS are generally less aggressive than with elemental bromine, offering better control over the reaction exotherm and reducing the formation of byproducts.

Q3: Can a protecting group strategy be used to enforce regioselectivity?

Yes, a protecting group strategy is a viable, albeit longer, alternative. By protecting one of the ring nitrogens (e.g., with a triphenylmethyl or SEM group), you can lock the tautomeric system and alter the electronic properties of the ring, potentially favoring bromination at a single position.[3][4][5] However, this approach adds two steps to the synthesis (protection and deprotection), which increases cost and process time. For large-scale campaigns, optimizing the direct bromination is often more economically feasible.

Q4: Is a "di-bromination followed by selective de-bromination" approach viable?

This is an advanced and effective strategy, particularly if obtaining the pure 4-bromo isomer is difficult via direct bromination.[3][6] The process involves:

  • Exhaustive Bromination: Reacting 2-isopropyl-1H-imidazole with excess brominating agent to intentionally form 4,5-dibromo-2-isopropyl-1H-imidazole.

  • Selective Mono-de-bromination: Using a reagent like isopropyl magnesium chloride to selectively remove one of the bromine atoms.[6][7] This can often provide a cleaner product profile than direct bromination. The choice of which approach to use depends on the relative costs of reagents and the efficiency of the purification steps.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and scale-up process.

Troubleshooting_Tree start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Poor Yield or Purity d1 High Dibromo Impurity? start->d1 c1_yes Cause: 1. Excess Brominating Agent 2. High Temperature d1->c1_yes Yes d2 Poor 4-bromo:5-bromo Isomer Ratio? d1->d2 No s1 Solution: - Use 1.0-1.05 eq. NBS - Add NBS portion-wise - Maintain temp < 5°C c1_yes->s1 c2_yes Cause: Poor Regiocontrol d2->c2_yes Yes d3 Incomplete Reaction? d2->d3 No s2 Solution: - Use polar aprotic solvent (DMF) - Ensure low & stable temp (0°C) - Check starting material purity c2_yes->s2 c3_yes Cause: 1. Insufficient Reagent 2. Low Temperature 3. Poor Mixing d3->c3_yes Yes s3 Solution: - Confirm NBS stoichiometry - Allow slow warm-up to RT - Increase agitation speed c3_yes->s3

Caption: Decision tree for troubleshooting the bromination of 2-isopropyl-1H-imidazole.

Problem 1: The reaction yields a high percentage of the 4,5-dibromo-2-isopropyl-1H-imidazole impurity.

  • Potential Cause A: Excess Brominating Agent. On a large scale, even a small percentage excess of the brominating agent translates to a significant molar excess. This drives the reaction towards di-bromination once the mono-brominated product forms.

    • Solution: Strictly control the stoichiometry of NBS to 1.0-1.05 equivalents relative to the starting imidazole. Conduct a small-scale trial to confirm the optimal ratio before proceeding with the full-scale batch.[3]

  • Potential Cause B: Poor Temperature Control. The bromination reaction is exothermic. If the heat is not dissipated effectively, localized hot spots can form in the reactor, accelerating the rate of the second bromination.

    • Solution: Ensure the reactor has adequate cooling capacity. Add the NBS portion-wise over an extended period, carefully monitoring the internal temperature and keeping it below 5°C during the addition.[8]

Problem 2: The final product is an inseparable mixture of 4-bromo and 5-bromo isomers.

  • Potential Cause A: Suboptimal Solvent Choice. The solvent can influence the tautomeric equilibrium and the transition state of the reaction, thereby affecting the isomer ratio.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often effective at improving selectivity.[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Potential Cause B: Inconsistent Reaction Temperature. Fluctuations in temperature can alter the selectivity of the electrophilic attack.

    • Solution: Maintain a stable and low temperature (e.g., 0°C) throughout the addition of the brominating agent. Use a calibrated temperature probe and a reliable reactor cooling system.

Problem 3: The reaction is sluggish or stalls, resulting in low conversion.

  • Potential Cause A: Inefficient Mixing. In a large reactor, poor agitation can lead to areas of low reagent concentration, slowing down the overall reaction rate.

    • Solution: Verify that the reactor's agitator (impeller type and speed) is appropriate for the batch volume to ensure a homogeneous suspension/solution.

  • Potential Cause B: Reagent Quality. The quality of the starting 2-isopropyl-1H-imidazole and the NBS can impact reactivity.

    • Solution: Use high-purity starting materials from a qualified vendor. Titrate the NBS if its activity is in doubt.

Problem 4: Purification by column chromatography is not effective at scale.

  • Potential Cause: Inadequate Separation Method. The polarity of the 4-bromo, 5-bromo, and 4,5-dibromo species can be very similar, making baseline separation on a large column difficult and solvent-intensive.

    • Solution 1 (Optimization): Develop a highly optimized gradient elution method on an analytical HPLC first, then translate it to the preparative scale. Consider using a high-resolution silica.

    • Solution 2 (Recrystallization): Investigate recrystallization as a more scalable purification method.[9] This requires extensive solvent screening to find a system where the desired 4-bromo isomer has significantly different solubility from the impurities at different temperatures. A mixture of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., heptane) is a common starting point.

Data Presentation & Key Parameters

Effective process development relies on systematic data collection. Use the following tables as templates for optimizing your reaction and tracking impurities.

Table 1: Example Reaction Condition Optimization Matrix

EntryBrominating Agent (eq.)SolventTemperature (°C)Reaction Time (h)Product Ratio (4-Br : 5-Br : Di-Br)
1NBS (1.05)DCM0 to RT455 : 35 : 10
2NBS (1.05)THF0 to RT460 : 30 : 10
3 NBS (1.05) DMF 0 2 75 : 15 : 10
4NBS (1.20)DMF0240 : 10 : 50

Table 2: Common Impurity Profile and Control Strategy

Impurity NameStructure/FormulaTypical OriginControl & Removal Strategy
2-Isopropyl-1H-imidazoleC₆H₁₀N₂Unreacted starting materialEnsure complete reaction; easily removed by chromatography.
5-bromo-2-isopropyl-1H-imidazoleC₆H₉BrN₂Lack of regioselectivityOptimize reaction conditions (low temp, DMF); challenging to separate, requires optimized chromatography or recrystallization.
4,5-dibromo-2-isopropyl-1H-imidazoleC₆H₈Br₂N₂Over-brominationUse strict stoichiometric control of NBS (≤1.05 eq); removed by chromatography or recrystallization.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

  • Safety: Conduct this procedure in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel with anhydrous N,N-Dimethylformamide (DMF) (10 L per kg of starting material).

  • Cooling: Begin agitation and cool the DMF to 0-2°C using an appropriate cooling system.

  • Charge Substrate: Add 2-isopropyl-1H-imidazole (1.0 eq) to the cold DMF. Stir until fully dissolved.

  • Charge Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq) to the dropping funnel as a solid.

  • Controlled Addition: Add the NBS portion-wise to the reaction mixture over 1-2 hours. Crucially, maintain the internal temperature below 5°C throughout the addition.

  • Reaction Monitoring: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing cold water (30 L per kg of starting material) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable solvent such as Ethyl Acetate or Dichloromethane (3 x 10 L).

  • Washing: Combine the organic layers and wash with a saturated sodium thiosulfate solution (to remove any residual bromine), followed by a brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Transfer the crude product to a clean reactor. Add a minimal amount of a hot solvent in which the product is soluble (e.g., Ethyl Acetate or Isopropanol).

  • Dissolution: Heat the mixture with stirring until all the solid dissolves.

  • Crystallization: Slowly add a hot anti-solvent in which the product is poorly soluble (e.g., Heptane or Hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, then further cool in an ice bath or chiller for several hours to maximize crystal formation.

  • Filtration: Collect the crystals by filtration, washing the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze for purity by HPLC and NMR.

References

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis of Imidazole Derivatives: Methods and Biological Activities. IJARSCT.
  • BenchChem. (n.d.). This compound | CAS 1256643-65-8.
  • BenchChem. (n.d.).
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Bellina, F., & Rossi, R. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of Chemical Research.

Sources

Technical Support Center: Purification of 4-Bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-2-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and enzyme modulators.[1] Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. The presence of impurities can significantly impact reaction yields, catalyst efficiency, and the biological activity of the target molecules. This guide provides practical, field-proven insights into overcoming common purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.

Q1: My crude this compound contains unreacted 2-isopropyl-1H-imidazole. What is the most efficient way to remove it?

A1: The most effective method for removing the unreacted starting material, 2-isopropyl-1H-imidazole, is through acid-base extraction . This technique leverages the difference in basicity between the starting material and the brominated product. The electron-withdrawing effect of the bromine atom at the 4-position makes this compound less basic than the starting 2-isopropyl-1H-imidazole.

Protocol 1: Selective Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 2-isopropyl-1H-imidazole will be protonated and preferentially extracted into the aqueous layer, while the less basic this compound will remain in the organic layer.[2][3]

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Neutralization and Back-Extraction (Optional): To recover the starting material, the acidic aqueous layer can be neutralized with a base (e.g., 1 M NaOH) and then back-extracted with an organic solvent.

  • Washing and Drying: Wash the organic layer containing the purified product with brine to remove any residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Q2: I'm observing multiple spots on my TLC after synthesis, including what appears to be a di-brominated species. How can I isolate my desired mono-brominated product?

A2: The formation of di-brominated impurities, such as 4,5-dibromo-2-isopropyl-1H-imidazole, is a common side reaction during the bromination of imidazoles.[4] Column chromatography is the most reliable method to separate the mono- and di-brominated products from each other and from any remaining starting material.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase. Due to the basic nature of imidazoles, tailing can be an issue. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or use a different stationary phase like neutral or basic alumina.[2][5]

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A common starting point for imidazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Gradually increasing the polarity of the mobile phase (gradient elution) will often provide the best separation.[2][6]

  • Column Packing and Loading: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. For optimal separation, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel before loading it onto the column.[3]

  • Elution and Fraction Collection: Begin elution with the non-polar solvent and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q3: My purified product still shows some minor impurities after column chromatography. How can I achieve higher purity?

A3: For final polishing to achieve high purity, recrystallization is an excellent technique, provided a suitable solvent can be found.[5] This method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[7]

Protocol 3: Recrystallization
  • Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen for imidazole derivatives include ethanol/water mixtures, toluene, or ethyl acetate/hexane mixtures.[4][8][9]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product. The impurities should remain dissolved in the solvent.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.[2]

Frequently Asked Questions (FAQs)

Q: What are the typical physical properties of this compound?

A: this compound has a molecular formula of C₆H₉BrN₂ and a molecular weight of 189.05 g/mol .[1]

PropertyValueSource
Molecular FormulaC₆H₉BrN₂[1]
Molecular Weight189.05 g/mol [1]
AppearanceSolid
Storage2-8°C under an inert atmosphere, protected from light[1]

Q: What analytical techniques are recommended for assessing the purity of this compound?

A: The purity of the final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.

Q: Are there any specific safety precautions I should take when working with this compound?

A: Yes, as with any chemical, appropriate safety measures should be taken. It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed hazard information.[1]

Visualizing Purification Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Target + Impurities) Extraction Acid-Base Extraction Crude->Extraction Remove basic impurities Chromatography Column Chromatography Extraction->Chromatography Separate closely related species Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (NMR, MS, HPLC) Pure->Analysis

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Impure Product Q1 Unreacted Starting Material Present? Start->Q1 A1 Perform Acid-Base Extraction Q1->A1 Yes Q2 Di-brominated or other closely related impurities? Q1->Q2 No A1->Q2 A2 Use Column Chromatography Q2->A2 Yes Q3 Need higher purity? Q2->Q3 No A2->Q3 A3 Recrystallize Q3->A3 Yes End Pure Product Q3->End No A3->End

Caption: A decision-making diagram for troubleshooting the purification process.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. [Link]

  • Google Patents. (1998). US5726293A - Affinity purification methods involving imidazole elution.
  • Reddit. (2023). Removal of Imidazole from my crude product solution. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Google Patents. (2017).
  • PubMed. (2007). Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1. [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitro-1H-imidazole. PubChem. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

reaction condition optimization for Suzuki coupling with 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-bromo-2-isopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions for this challenging substrate. The presence of an unprotected, acidic N-H proton and the potential for catalyst inhibition by the imidazole nitrogen atoms make this reaction non-trivial.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows no conversion, or the yield is extremely low. Where should I begin troubleshooting?

Low or no conversion is a common starting problem, often pointing to a fundamental issue with one of the core reaction components or the overall setup.

Core Areas to Investigate:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Incomplete degassing of your solvent or a poor seal on your reaction vessel can lead to rapid catalyst deactivation and the formation of homocoupling byproducts. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 20-30 minutes) and that the reaction is maintained under a positive pressure of inert gas throughout.[5]

  • Catalyst System: this compound is an electron-rich heterocycle, and the oxidative addition step can be sluggish.[3] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may lack the necessary activity.[2] You will likely need a more robust catalytic system featuring an electron-rich and sterically hindered phosphine ligand.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong that it causes unwanted side reactions with your substrate or promotes rapid boronic acid decomposition.[6][7]

  • Solvent and Solubility: Poor solubility of any reagent, particularly the imidazole starting material or the base, can stall the reaction. A solvent system that promotes a homogenous mixture is often key.

The following workflow provides a logical sequence for troubleshooting a failed reaction.

G start Start: Low/No Conversion catalyst Is the catalyst system active enough? (e.g., using Pd(PPh3)4?) start->catalyst base Is the base appropriate for an N-H imidazole? catalyst->base Yes buchwald Action: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) source. catalyst->buchwald No conditions Are reaction conditions optimal? base->conditions Yes k3po4 Action: Switch to K3PO4 or Cs2CO3. Ensure anhydrous conditions if needed. base->k3po4 No temp_solvent Action: Increase temperature. Screen solvents (e.g., Dioxane/H2O, THF, Toluene). conditions->temp_solvent No success Reaction Optimized conditions->success Yes buchwald->base k3po4->conditions temp_solvent->success

A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Q2: What is the most effective palladium catalyst and ligand combination for this hindered N-H imidazole?

For challenging substrates like 2-substituted N-H imidazoles, the catalyst system is paramount. The nitrogen atoms in the imidazole ring can coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.[1][2] To overcome this, highly active catalysts are required.

Expert Recommendation: Move away from simple phosphines like PPh₃. The most successful approaches for N-H heterocycles utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[1][3] These ligands accelerate both the oxidative addition and the final reductive elimination steps. Using pre-formed catalysts (precatalysts) that are air-stable and generate the active Pd(0) species reliably in solution is also highly recommended over using air-sensitive sources like Pd₂(dba)₃.[1][3]

Catalyst SystemComponentsKey Advantages & Considerations
XPhos-based Pd₂(dba)₃ + XPhos ligand, or XPhos Pd G3 (precatalyst)High Activity: Excellent for electron-rich and sterically hindered aryl bromides. Often a top choice for N-H heterocycles.[1]
SPhos-based Pd₂(dba)₃ + SPhos ligand, or SPhos Pd G2 (precatalyst)High Activity: Similar to XPhos, provides excellent results for challenging couplings.[8]
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Good General Catalyst: A reliable choice for many Suzuki reactions and can be effective, though may require higher temperatures or longer reaction times for this substrate compared to Buchwald systems.[9]
Pd(PCy₃)₂ Bis(tricyclohexylphosphine)palladium(0)Electron-Rich: The PCy₃ ligand is highly electron-donating, which can promote oxidative addition, but may be less effective than modern biarylphosphine ligands.[9]
Q3: How does the choice of base impact the reaction with the acidic N-H proton?

The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[8][10] For N-H containing substrates, the base can also deprotonate the imidazole ring. While this may seem problematic, many successful couplings of N-H heterocycles are performed under basic conditions where the heterocycle exists predominantly as its anion.[1] The key is selecting a base that is effective in the catalytic cycle without causing degradation.

Expert Recommendation: Anhydrous potassium phosphate (K₃PO₄) is frequently the base of choice for Suzuki couplings of nitrogen-rich heterocycles.[1][3][8] It is strong enough to promote the reaction but is generally less harsh than hydroxides. Cesium carbonate (Cs₂CO₃) is another excellent option, often used for its high solubility in organic solvents.[7][11]

BaseChemical FormulaKey Properties & Use Cases
Potassium Phosphate K₃PO₄Often the preferred choice for N-H substrates. Use the anhydrous form, especially if protodeboronation is an issue.[1][3]
Cesium Carbonate Cs₂CO₃Highly effective due to its solubility in many organic solvents, which can accelerate the reaction.[7][11]
Potassium Carbonate K₂CO₃A standard, cost-effective choice. Often used as an aqueous solution. May be less effective for this challenging substrate than K₃PO₄ or Cs₂CO₃.[3][6]
Sodium Carbonate Na₂CO₃Another common inorganic base, typically used in aqueous mixtures.[6]
Q4: What is the optimal solvent system for this reaction?

The solvent must solubilize the polar imidazole, the boronic acid/ester, the base, and the palladium complex.[12] A biphasic system, typically an organic solvent with water, is very common for Suzuki couplings as it helps dissolve the inorganic base and facilitate the reaction.[8][13]

Expert Recommendation: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust starting point.[1][3] Dioxane is an excellent solvent for a wide range of organic compounds and palladium complexes. Other successful systems include THF/water, Toluene/water, or DMF.[8][14] If protodeboronation is a major issue, switching to a completely anhydrous system (e.g., anhydrous THF or Toluene with K₃PO₄) may be necessary.[3]

Q5: I'm observing significant side products like protodebromination or boronic acid homocoupling. How can I minimize these?
  • Protodebromination (loss of bromine): This occurs when the starting material is reduced instead of coupled. It can be caused by trace acid or water reacting with the boronic acid.[2]

    • Solution: Use a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[3][15] Ensure your base is non-nucleophilic and, if necessary, run the reaction under strictly anhydrous conditions.

  • Homocoupling (boronic acid coupling with itself): This side reaction forms a biaryl byproduct from the boronic acid and is often promoted by the presence of oxygen.[2][3]

    • Solution: This is almost always a sign of inadequate degassing or a poor inert atmosphere.[3] Re-evaluate your procedure for making the reaction anaerobic. Using a reliable precatalyst can also help ensure the clean generation of the active Pd(0) species, minimizing side reactions.[3]

Q6: Should I use a boronic acid or a boronate ester as the coupling partner?

This choice involves a trade-off between reactivity and stability.[15]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times. However, they are less stable and prone to decomposition pathways like protodeboronation and trimerization into boroxines.[15][16]

  • Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability.[15][16] They are often crystalline solids that are easier to handle, purify, and store. This stability makes them less susceptible to protodeboronation, which can lead to higher and more reproducible yields in complex syntheses.[15][17]

Expert Recommendation: For a challenging substrate where side reactions are a concern, starting with the pinacol boronate ester is a prudent choice. While it may require slightly more forcing conditions (higher temperature or longer reaction time) due to lower reactivity, the increased stability often leads to a cleaner reaction profile and better overall yield.[18]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step may be failing. For instance, a failure in Step 1 suggests a catalyst activity issue, while a failure in Step 2 points towards the base or boronic acid.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product r1x R¹-X (Aryl Bromide) r1x->oxidative_addition boronate R²-B(OR)₂ (Boronic Acid/Ester) + Base boronate->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][10]
General Protocol: A Starting Point for Optimization

This protocol represents a robust starting point based on best practices for challenging N-H heterocycles.[1][4]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.) or Aryl pinacol boronate ester (1.5 eq.)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous 1,4-Dioxane and Degassed Water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vial with a septum-containing cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane followed by degassed water to achieve a desired solvent ratio (e.g., 5:1 Dioxane:H₂O). The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Place the vial in a pre-heated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References
  • No Title Found
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry, 60(3-4), 406-409.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021). RSC Advances, 11(13), 7431-7440.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
  • Boron Suzuki Coupling - Borates Today. (2021).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013). Chemical Society Reviews, 42(22), 8839-8850.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021).
  • Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.).
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. (2025).
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. (n.d.).
  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.).
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Organic Letters - ACS Publications. (2012). Organic Letters, 14(17), 4486-4489.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.).
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (n.d.).
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Chem. Proc., 14(1), 105.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

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Technical Support Center: Strategies for Controlling Regioselectivity in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of imidazole synthesis. The formation of regioisomers is a persistent challenge that can lead to reduced yields, difficult purifications, and ambiguous structure-activity relationships. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your reactions.

Section 1: Understanding the Root Cause of Regioisomer Formation

This section addresses the fundamental principles governing the formation of regioisomers during imidazole synthesis.

Q1: What are regioisomers in the context of imidazole synthesis, and why are they problematic?

Answer: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on the imidazole ring. For a disubstituted imidazole, for example, the substituents could be at the 1,4-positions or the 1,5-positions. This ambiguity arises when using unsymmetrical starting materials.

The formation of a regioisomeric mixture is a significant issue in drug development and materials science for several reasons:

  • Reduced Yield: The formation of an undesired isomer lowers the yield of the target molecule.

  • Purification Challenges: Regioisomers often have very similar physical properties (polarity, solubility), making their separation by standard techniques like column chromatography or crystallization difficult and resource-intensive.[1]

  • Ambiguous Biological Data: The biological activity of two regioisomers can be drastically different.[2] Testing a mixture can lead to misleading structure-activity relationship (SAR) data, hindering the drug discovery process.

Q2: What are the primary factors that dictate regioselectivity in imidazole synthesis?

Answer: Regioselectivity in imidazole synthesis is governed by a complex interplay of steric, electronic, and mechanistic factors.[3] Understanding these can help you predict and control the outcome of your reaction.

  • Steric Hindrance: Bulky substituents on the reactants can physically block certain reaction pathways, favoring the formation of the less sterically hindered product. For instance, during N-alkylation, a large group at the C4 position will sterically hinder the approach of an alkylating agent to the adjacent N3 atom, favoring alkylation at N1.[3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on your starting materials can influence the reactivity of different sites. In the Debus-Radziszewski synthesis, the relative electrophilicity of the two carbonyl carbons in an unsymmetrical 1,2-dicarbonyl compound is a key determinant of the final substitution pattern.

  • Reaction Mechanism: The inherent mechanism of the chosen synthetic route is the most critical factor. Some named reactions are intrinsically more regioselective than others. For example, the Van Leusen imidazole synthesis offers a high degree of regiocontrol by building the ring in a defined sequence.[4][5] In contrast, classic multi-component reactions like the Debus-Radziszewski synthesis often provide poor selectivity without careful optimization.[3][6]

Section 2: Troubleshooting Guide for Common Synthetic Routes

This section provides direct answers to specific problems you might encounter in the lab.

Problem: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is yielding an inseparable mixture of regioisomers. How can I control the outcome?

Answer: This is a classic challenge in one of the most common imidazole syntheses.[6] The reaction of an unsymmetrical dicarbonyl, an aldehyde, and an ammonia source can lead to two regioisomeric products.[3] Here’s a troubleshooting workflow to improve selectivity:

Workflow for Improving Regioselectivity in Debus-Radziszewski Synthesis

G start Regioisomeric Mixture Observed catalyst 1. Modify Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions sub_catalyst - Screen Lewis Acids (e.g., CuI, CuCl2, ZnCl2) [3, 5, 7] - Try Brønsted acids or zeolites [3] catalyst->sub_catalyst substrate 3. Consider Substrate Modification conditions->substrate sub_conditions - Employ Microwave Irradiation [3] - Systematically vary temperature and time - Test different solvents or solvent-free conditions [12] conditions->sub_conditions sub_substrate If selectivity remains poor, switch to a more regiocontrolled synthetic route like Van Leusen or a multi-step synthesis. [10, 13] substrate->sub_substrate

Caption: Troubleshooting workflow for Debus-Radziszewski regioselectivity.

Detailed Explanation:

  • Catalyst Selection: While the classic reaction can be run without a catalyst, the addition of a Lewis or Brønsted acid can dramatically influence the outcome. Lewis acids like CuI, CuCl₂·2H₂O, or ZnCl₂ can preferentially coordinate to one of the carbonyls based on electronic and steric differences, guiding the initial condensation step.[3][7] Experimenting with a panel of catalysts is a highly effective first step.

  • Reaction Conditions:

    • Microwave Irradiation: This technique has been shown to improve yields, shorten reaction times, and, in some cases, enhance the regioselectivity of Debus-Radziszewski type reactions.[3]

    • Temperature: The kinetic and thermodynamic products may differ. Running the reaction at a lower temperature might favor the kinetic product, while higher temperatures could favor the more stable thermodynamic product. A systematic temperature screen is recommended.

  • Alternative Routes: If the above strategies fail to provide the desired selectivity, it is often more efficient to switch to a synthetic route that offers inherent regiocontrol rather than attempting to optimize a non-selective reaction.

Problem: I need to synthesize a specific 1,4- or 1,5-disubstituted imidazole with high purity. Which named reactions offer the best regiocontrol?

Answer: For targeted synthesis of specific regioisomers, multi-component reactions are often not the best choice. Instead, methods that build the ring in a stepwise or highly controlled fashion are preferred.

Comparison of Regioselective Imidazole Syntheses

Synthetic MethodTarget IsomersKey ReactantsMechanistic AdvantageReference
Van Leusen Synthesis 1,4-, 1,5-, and 1,4,5-Tosylmethyl isocyanide (TosMIC) + Aldimine[3+2] cycloaddition provides defined connectivity.[5][4][8]
Marckwald Synthesis 2-Thioimidazoles (precursors)α-Amino ketone + ThiocyanateForms a specific C-N and C-S bond sequence.[9][10]
Glycine-Derivative Route 1,4-DisubstitutedGlycine derivative, AmineMulti-step sequence with complete regiocontrol.[11][11][12]
Amidine + α-Halo Ketone 2,4-DisubstitutedAmidine + α-Halo KetoneCondensation reaction with predictable outcome.[3]

Key Recommendations:

  • For 1,5-Disubstituted Imidazoles: The Van Leusen Imidazole Synthesis is an excellent choice. It involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). The regiochemical outcome is highly predictable based on the structure of the starting imine.[4]

  • For 1,4-Disubstituted Imidazoles: A highly effective and completely regioselective method involves a multi-step sequence starting from a glycine derivative. This approach allows for the unambiguous construction of the 1,4-substitution pattern.[11][12]

Section 3: Regioselective Protocols & Methodologies

Here we provide detailed, actionable protocols for methods known for their high regioselectivity.

Protocol 1: Regioselective Synthesis of 1,5-Disubstituted Imidazoles via the Van Leusen Reaction

This protocol describes a two-step, one-pot procedure for the synthesis of 1,5-disubstituted imidazoles, adapted from methodologies known for high regiocontrol.[3][4]

Reaction Scheme: R¹-CHO + R²-NH₂ → [R¹-CH=N-R²] --(TosMIC, K₂CO₃)--> 1,5-R¹,R²-Imidazole

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired aldehyde (1.0 equiv) and primary amine (1.0 equiv) in a suitable solvent (e.g., methanol or acetonitrile).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the aldimine. The water generated in this step typically does not interfere with the subsequent reaction.[5]

  • Cycloaddition:

    • To the vessel containing the pre-formed imine, add Tosylmethyl isocyanide (TosMIC) (1.0 equiv) and potassium carbonate (K₂CO₃) (2.0 equiv).

    • Heat the reaction mixture to reflux (or under microwave irradiation) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.

Mechanism Leading to Regiocontrol

G cluster_0 Van Leusen Mechanism TosMIC_anion Tos-CH(-)-N≡C Imine R¹-CH=N-R² TosMIC_anion->Imine + Cycloadduct Five-membered Ring Intermediate Imine->Cycloadduct [3+2] Cycloaddition Elimination Elimination of Tos-H Cycloadduct->Elimination Product 1,5-Disubstituted Imidazole Elimination->Product

Caption: Simplified mechanism of the Van Leusen imidazole synthesis.

Section 4: Characterization and Separation of Regioisomers

Even with optimized conditions, you may still produce a mixture of regioisomers. This section provides guidance on how to identify and separate them.

Q3: How can I definitively identify which regioisomer is which after separation?

Answer: Unambiguous structural confirmation is critical. The two most powerful techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on and near the imidazole ring will differ between regioisomers.[1]

    • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. An HMBC experiment can show long-range correlations (2-3 bonds) between protons and carbons, helping to establish connectivity. For example, a correlation between the N-alkyl protons and the C4 or C5 carbon can definitively assign the structure. A NOESY experiment can show through-space proximity between protons on the N-substituent and protons on the C4 or C5 substituent, confirming the isomeric identity.

  • Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct, allowing for their differentiation.[1]

Q4: My reaction is not fully selective. What are the best practices for separating the resulting regioisomers?

Answer: Separating regioisomers requires exploiting subtle differences in their physicochemical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective method.[1]

Troubleshooting HPLC Separation of Imidazole Regioisomers

G start Poor Resolution or Co-elution in HPLC step1 Optimize Mobile Phase start->step1 step2 Change Stationary Phase step1->step2 Still Poor Separation sub_step1 - Adjust solvent ratio (e.g., Hexane/IPA or ACN/H₂O) [2] - Modify pH if pKa values differ [2] - Add modifiers (e.g., diethylamine for basic imidazoles) [2] step1->sub_step1 step3 Implement Gradient Elution step2->step3 Still Poor Separation sub_step2 - Switch column type (e.g., C18 to Phenyl or Cyano) - Use a chiral stationary phase for chiral imidazoles [2] step2->sub_step2 step4 Check Column Health step3->step4 Still Poor Separation sub_step3 Develop a gradient method to improve separation of compounds with different polarities. [2] step3->sub_step3

Caption: HPLC troubleshooting workflow for regioisomer separation.

Protocol: Preparative HPLC Separation

  • Analytical Method Development: First, develop a robust analytical HPLC method. Screen different stationary phases (e.g., C18, Phenyl) and mobile phases (e.g., acetonitrile/water, hexane/isopropanol) to find conditions that show baseline separation of the two regioisomers.[1]

  • Sample Preparation: Dissolve the crude mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Preparative Run: Scale up the analytical method to a preparative HPLC system with a larger column. Set the UV detector to a wavelength where both isomers have strong absorbance.[1]

  • Fraction Collection: Collect fractions as the peaks elute.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC or TLC to confirm their purity before combining the pure fractions.[1]

References
  • Shabalin, D. A. & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 3950-3964. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Separation of Imidazole Regioisomers. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
  • Guedes, N., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.[Link]

  • Shabalin, D. A. & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • de Oliveira, R. B., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(13), 5178. [Link]

  • Sisko, J., et al. (2000). Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Journal of Combinatorial Chemistry, 2(6), 666-73. [Link]

  • Anderson, J. C., et al. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(19), 3789-91. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Ghosh, R., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 299-309.
  • Zhang, Y., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 13(3), 37. [Link]

  • ResearchGate. (2022).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]

  • Bakulina, O., et al. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(5), e202400272. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • Williams, A. (2022). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Trade Science Inc.[Link]

  • Sorrell, T. N., & Allen, W. E. (1998). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 63(18), 6493–6494. [Link]

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Technical Support Center: 4-Bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-2-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this versatile building block in organic synthesis.

Introduction

This compound (CAS No. 1256643-65-8) is a key intermediate in medicinal and synthetic chemistry.[1] Its unique structure, featuring a reactive bromo substituent and an isopropyl group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[1] The bromine atom at the 4-position serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, while the isopropyl group at the 2-position influences the compound's steric and electronic properties, impacting lipophilicity and metabolic stability.[1] This guide aims to provide practical advice to ensure the successful use of this compound in your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

How should I properly store this compound?

Proper storage is crucial to maintain the stability and reactivity of this compound. It is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Light: In a dark place, protected from light.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]

These conditions minimize degradation from moisture, air, and light.

What are the primary safety precautions when handling this compound?

As with any chemical reagent, proper safety protocols must be followed. This compound and related brominated imidazoles are classified as irritants and can be toxic if swallowed.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (safety goggles or face shield), and respiratory protection.[2][3][6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3] Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3][6] Wash hands thoroughly after handling.[2][3]

  • Spills: In case of a spill, avoid generating dust.[6] Sweep up the material and place it in a suitable, closed container for disposal.[2][4]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.[2][3]

    • In case of skin contact: Wash with plenty of soap and water.[2][3]

    • If inhaled: Move the person to fresh air.[2][3]

    • If swallowed: Immediately call a poison center or doctor.[3]

For detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

What is the solubility of this compound?

While specific quantitative solubility data is not extensively published, based on its structure and general information on similar compounds, the following can be expected:

SolventExpected SolubilityNotes
Water Slightly solubleSolubility may be pH-dependent.
Methanol, Ethanol SolubleCommonly used for reactions and analysis.
Dimethylformamide (DMF) SolubleA common solvent for cross-coupling reactions.
Tetrahydrofuran (THF) SolubleAnother common solvent for organic synthesis.
Dichloromethane (DCM) SolubleUseful for extractions and chromatography.
Toluene, Dioxane SolubleOften used in higher-temperature reactions like Suzuki couplings.
Hexanes, Heptane Sparingly soluble to insolubleCan be used as anti-solvents for precipitation or crystallization.

It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

What are the potential degradation pathways for this compound?

Imidazole rings, especially when halogenated, can be susceptible to degradation under certain conditions. While specific studies on this compound are limited, general degradation pathways for imidazoles include:

  • Oxidation: The imidazole ring can be susceptible to oxidative degradation, potentially leading to ring-opening.[7][8][9] This can be initiated by strong oxidizing agents or even air (autoxidation) under basic conditions, especially in solution.[9]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.[9]

  • Strong Acids/Bases: While generally stable, extreme pH conditions can potentially lead to decomposition over time. In aqueous media, brominated imidazoles can undergo ring degradation.[7]

To mitigate these, it is crucial to store the compound as recommended and to perform reactions under an inert atmosphere, especially when using strong bases or running reactions for extended periods.

Troubleshooting Guide for Synthetic Applications

This section provides a question-and-answer formatted guide to address specific issues that may be encountered during experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions, a common application for this substrate.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reaction

Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low or no conversion of my starting material. What could be the problem?

Answer: Low or no conversion in a Suzuki coupling can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Low Conversion

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start Low/No Conversion reagents Check Reagents & Solvents start->reagents conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalyst System start->catalyst reagent_purity Purity of Starting Materials? - this compound - Boronic acid (check for dehydration/deboronation) reagents->reagent_purity temperature Temperature? - Increase temperature (e.g., 80-120 °C) conditions->temperature catalyst_loading Catalyst Loading? - Increase loading (e.g., 1-2% to 3-5%) catalyst->catalyst_loading solvent_quality Solvent Quality? - Anhydrous? - Degassed? reagent_purity->solvent_quality base_quality Base Quality? - Anhydrous? - Finely powdered? solvent_quality->base_quality concentration Concentration? - Too dilute? temperature->concentration time Reaction Time? - Monitor by TLC/LC-MS to check if stalling concentration->time ligand Ligand Choice? - Try bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) catalyst_loading->ligand catalyst_deactivation Catalyst Deactivation? - Ensure strictly inert atmosphere ligand->catalyst_deactivation

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Detailed Explanation:

  • Reagent and Solvent Quality:

    • Inert Atmosphere: The most common cause of failure is the presence of oxygen, which can deactivate the palladium catalyst and lead to homocoupling of the boronic acid.[10] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas.[10][11]

    • Water Content: While some Suzuki reactions benefit from a small amount of water, especially with phosphate bases, excess water can be detrimental. Ensure your organic solvents are anhydrous if the protocol calls for it.

    • Base: The choice and quality of the base are critical. Use a fresh, finely powdered base to ensure good solubility and reactivity.[10] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10][11]

  • Catalyst System:

    • Catalyst and Ligand: For heteroaromatic bromides, standard Pd(PPh₃)₄ may not be optimal. Consider using more robust, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[12]

    • Catalyst Loading: If catalyst deactivation is suspected, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes drive the reaction to completion.[10]

  • Reaction Conditions:

    • Temperature: Imidazole bromides can be less reactive than other aryl bromides. Increasing the reaction temperature (typically in the range of 80-120 °C) can often overcome a high activation energy barrier.[10][11]

    • Solvent: The choice of solvent can significantly impact the reaction. If solubility is an issue, consider switching to a different solvent system, such as dioxane/water, toluene/water, or DMF.[13]

Issue 2: Significant Side Product Formation (Debromination and/or Homocoupling)

Question: My Suzuki coupling reaction is working, but I am getting significant amounts of debrominated starting material (2-isopropyl-1H-imidazole) and homocoupled boronic acid. How can I minimize these side products?

Answer: The formation of these side products is a common challenge in Suzuki couplings.

Minimizing Side Products

G cluster_debromination Debromination cluster_homocoupling Homocoupling start Side Product Formation debromination_node Formation of 2-isopropyl-1H-imidazole start->debromination_node homocoupling_node Formation of biaryl from boronic acid start->homocoupling_node sol_debromination1 Screen different bases (e.g., switch from carbonate to phosphate) debromination_node->sol_debromination1 sol_debromination2 Use high-purity reagents and solvents debromination_node->sol_debromination2 sol_debromination3 Lower reaction temperature if possible debromination_node->sol_debromination3 sol_homocoupling1 Ensure strictly inert atmosphere (rigorous degassing) homocoupling_node->sol_homocoupling1 sol_homocoupling2 Add boronic acid slowly or in portions homocoupling_node->sol_homocoupling2 sol_homocoupling3 Use fresh, high-quality boronic acid homocoupling_node->sol_homocoupling3

Caption: Strategies to minimize common side products in Suzuki coupling.

Detailed Explanation:

  • Debromination (Hydrodehalogenation): This side reaction replaces the bromine atom with a hydrogen atom.

    • Cause: It can be promoted by certain bases and impurities in the reaction mixture.[10] Some palladium-hydride species, which can form during the catalytic cycle, are responsible for this pathway.

    • Solution:

      • Base Selection: Screen different bases. Sometimes switching from a strong base like an alkoxide to a weaker base like a carbonate or phosphate can reduce debromination.[10]

      • Reagent Purity: Ensure high-purity reagents and solvents are used to minimize potential sources of hydride.[10]

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product from the boronic acid.

    • Cause: This is primarily caused by the presence of oxygen, which facilitates an oxidative coupling of the boronic acid.[10]

    • Solution:

      • Inert Atmosphere: The most effective solution is to rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining a positive pressure of an inert gas.[10]

      • Reagent Quality: Use fresh boronic acid, as older batches may have started to decompose, which can contribute to side reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and catalyst may be necessary for different boronic acids.

Reaction Setup Workflow

G A 1. Add solids to a dry flask: - this compound (1.0 eq) - Boronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B 2. Seal the flask and purge with inert gas (e.g., Argon) A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe B->C D 4. Purge the resulting suspension with inert gas for 10-15 minutes C->D E 5. Add the Palladium catalyst and ligand under positive inert gas pressure D->E F 6. Heat the reaction mixture with vigorous stirring E->F G 7. Monitor reaction progress by TLC or LC-MS F->G H 8. Workup and Purification G->H

Caption: Step-by-step workflow for setting up a Suzuki coupling reaction.

Methodology:

  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired boronic acid (1.1–1.5 eq.), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Bubble the inert gas through the suspension for another 10-15 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor and ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • PubMed. Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. [Link]

  • ACS Publications. Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide*. [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ACS Publications. Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide*. [Link]

  • The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. Biodegradability of imidazole structures. [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • SIELC. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. [Link]

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Technical Support Center: Safety Precautions for Working with Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a critical technical resource for researchers, scientists, and drug development professionals engaged in work with brominated imidazoles. These heterocyclic compounds are invaluable synthetic building blocks in pharmaceutical research and materials science. However, their utility is matched by potential hazards that necessitate stringent safety protocols. This support center is structured in a question-and-answer format to directly address specific issues you may encounter, ensuring that every experimental choice is informed by a deep understanding of safety causality.

Section 1: Core Safety Principles & Hazard Assessment (FAQs)

This section addresses the fundamental questions you should ask before bringing a brominated imidazole into your laboratory. A thorough understanding of the potential hazards is the first step in a successful and safe experiment.

Q1: What are the primary hazards associated with brominated imidazoles?

Brominated imidazoles, like many halogenated organic compounds, present a range of health hazards. The specific hazards can vary depending on the number and position of the bromine atoms and other functional groups on the imidazole ring. However, common hazards based on representative compounds like 2,4,5-tribromoimidazole and 4-bromo-1H-imidazole include:

  • Acute Toxicity: Many are classified as toxic or fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] For example, 2,4,5-tribromoimidazole is rated as "Fatal if swallowed" (H300), "Toxic in contact with skin" (H311), and "Toxic if inhaled" (H331).[1][2]

  • Skin Corrosion/Irritation: They are often categorized as causing skin irritation or, in more severe cases, serious skin burns.[5][6]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[1][6]

  • Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[1][7]

It is imperative to read the Safety Data Sheet (SDS) for the specific brominated imidazole you are using before beginning any work.

Q2: How do I properly assess the risks before starting my experiment?

A risk assessment is not merely paperwork; it is a dynamic process of scientific inquiry. For every experiment involving brominated imidazoles, you must:

  • Identify the Compound-Specific Hazards: Review the SDS to understand the GHS hazard statements and classifications for your specific reagent.[1][3]

  • Evaluate the Experimental Procedure: Consider every step of your workflow. Where is the potential for exposure? Weighing the solid? A solvent transfer? A reaction under reflux? An extractive workup?

  • Quantify the Risk: The risk is a function of both the hazard and the exposure. Handling milligrams on a lab bench carries a different risk profile than a kilogram-scale synthesis in a reactor.[8][9]

  • Implement Control Measures: Based on the risk, determine the necessary controls. This includes engineering controls (fume hood), administrative controls (Standard Operating Procedures), and Personal Protective Equipment (PPE).

Q3: Are there specific toxicity concerns beyond acute effects I should be aware of?

Yes. While acute toxicity is a primary concern, some related compounds have been flagged for other health effects. For instance, some imidazoles are suspected of causing reproductive harm or may have mutagenic effects.[10][11] Given the structural similarity, it is prudent to handle all new or poorly characterized brominated imidazoles as potentially having long-term health effects until proven otherwise. Always operate under the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and based on the specific risks of your task.

Q4: What is the minimum required PPE for handling brominated imidazoles?

The absolute minimum PPE for any work with brominated imidazoles, even for preparing solutions, includes:

  • Eye Protection: ANSI Z87-certified safety glasses with side shields are mandatory.[12] For tasks with a higher splash risk, switch to chemical splash goggles.

  • Body Protection: A knee-length laboratory coat, fully buttoned, with gathered cuffs.[12]

  • Gloves: Appropriate chemical-resistant gloves are required. Never touch anything outside of the immediate experimental area with gloved hands.[12][13]

  • Footwear: Closed-toe shoes are essential.[12]

All handling of solid brominated imidazoles or their volatile solutions should be performed inside a certified chemical fume hood.[14][15]

Q5: How do I select the right type of gloves?

Glove selection is critical and depends on the solvent being used, as the solvent is often the primary vehicle for skin exposure.

  • Causality: A glove material's effectiveness is determined by its resistance to degradation and permeation by the specific chemical it is exposed to. For example, latex gloves offer poor protection against many organic solvents.[13]

  • Recommended Practice:

    • Consult the SDS: The SDS for the chemical may recommend a specific glove type.

    • Consider the Solvent: If you are making a solution, the solvent dictates the choice. Nitrile gloves are a common starting point and are effective for limited exposure to many solvents, oils, and bases.[13] However, for more aggressive solvents or prolonged immersion, heavier-duty gloves like neoprene or Silver Shield® may be necessary.[16]

    • Check Manufacturer Guides: Always cross-reference your chemical and exposure time with the glove manufacturer's chemical resistance guide.

    • Inspect and Replace: Always inspect gloves for holes or tears before use. If you suspect contamination, remove the gloves immediately using the proper technique and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.[17]

Q6: When is respiratory protection necessary?

Respiratory protection is required when engineering controls, such as a fume hood, are insufficient to maintain exposure below occupational exposure limits or when the SDS explicitly states a respiratory hazard.[18]

  • For weighing fine powders: If there's a risk of dust generation that cannot be controlled within a fume hood or glove box, a respirator may be required. A P100 (HEPA) filter is effective for particulates.[18]

  • During large-scale spills or emergencies: In situations where vapor or dust concentrations are unknown or high, a full-face respirator with an appropriate combination cartridge (e.g., organic vapor and particulate) or even a self-contained breathing apparatus (SCBA) may be necessary.[16][18]

  • Authorization is Required: Remember, respirator use in an occupational setting requires a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.

Troubleshooting Guide: Dermal Exposure

Q: "My skin feels irritated after handling a brominated imidazole, even though I wore gloves. What happened?"

A: This indicates a breach in your PPE protocol. Several factors could be at play:

  • Incorrect Glove Choice: The solvent used may have permeated or degraded the glove material.

  • Glove Contamination: You may have inadvertently touched a contaminated surface and then your skin after removing the glove.

  • Micro-tears: The glove may have had a small, unnoticed puncture.

  • Delayed Reaction: The irritation may be a delayed effect from an earlier, unnoticed exposure.

Immediate Action:

  • Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[19]

  • Remove any contaminated clothing while under a safety shower if the area is large.[19]

  • Seek medical attention and report the incident to your supervisor. Provide the SDS to the medical personnel.[5]

  • Review your experimental procedure and glove selection to identify and rectify the cause of the exposure.

Section 3: Safe Handling & Storage

Proper handling and storage procedures are crucial engineering and administrative controls to minimize the risk of exposure.

Q7: What are the best practices for handling brominated imidazole powders to avoid inhalation?

The primary risk with powders is the generation of fine dust that can be easily inhaled.

  • Causality: Fine powders have a large surface-area-to-volume ratio and can remain airborne for extended periods, posing a significant inhalation hazard.

  • Recommended Practice:

    • Work in a Fume Hood: Always weigh and transfer solid brominated imidazoles inside a chemical fume hood to contain any dust.[14][15]

    • Minimize Air Currents: Close the fume hood sash to the lowest practical height to maintain containment velocity while minimizing turbulence.

    • Use Appropriate Tools: Use spatulas and weighing paper carefully. Avoid dropping or tapping containers in a way that generates a dust cloud.

    • Gentle Transfers: When adding the powder to a solvent, do so slowly and close to the surface of the liquid to prevent splashing and aerosolization.

    • Immediate Cleanup: Clean up any small spills on the work surface immediately with a damp cloth or paper towel to prevent the powder from drying and becoming airborne.

Q8: How should I store these compounds? What are the key incompatibilities?

Proper storage prevents degradation of the compound and avoids dangerous reactions.

  • Storage Conditions: Store brominated imidazoles in a tightly-closed container in a cool, dry, and well-ventilated area.[5][19] The storage area should be locked or otherwise secured.[5][6]

  • Incompatibilities: Keep them segregated from incompatible materials. Key incompatibilities often include:

    • Strong oxidizing agents[3][6][10]

    • Strong acids and bases[3][10]

    • Acid chlorides and acid anhydrides[10][20]

    • Sources of ignition[5]

Protocol: Weighing and Transferring Brominated Imidazole Powders
  • Preparation: Don appropriate PPE (lab coat, safety glasses, chemical-resistant gloves). Ensure the chemical fume hood is operational and the work surface is clean.

  • Staging: Place the stock container, a beaker or flask for the solution, the appropriate solvent, a spatula, and weighing paper inside the fume hood.

  • Weighing: Tare the balance with the weighing paper. Carefully use the spatula to transfer the desired amount of powder onto the weighing paper. Close the stock container immediately after dispensing.

  • Transfer: Gently crease the weighing paper and carefully add the powder to the solvent in the receiving flask.

  • Rinsing: Use a small amount of the solvent to rinse any residual powder from the weighing paper into the flask to ensure a complete transfer.

  • Cleanup: Dispose of the weighing paper in the designated solid hazardous waste container. Wipe down the spatula and the work surface with a damp paper towel and dispose of it in the same waste container.

  • Final Steps: Wash hands thoroughly after removing gloves.

Section 4: Emergency Procedures & Spill Response

Preparedness is key to mitigating the consequences of an accident. Every member of the lab must know these procedures.

Q9: What is the immediate first aid for skin or eye contact?

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][20] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[5] If the exposure is over a large area, use an emergency shower and remove all contaminated clothing.[14][20] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][22]

Q10: What should I do in case of a small-scale spill in the fume hood?

A small spill (a few grams) contained within a fume hood can typically be managed by lab personnel.

  • Alert Others: Inform nearby colleagues of the spill.

  • Containment: Ensure the spill is fully contained within the hood.

  • Neutralization/Absorption: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[20]

Q11: How do I handle a larger spill outside of a fume hood?

A large spill, or any spill outside of a containment area, is a major emergency.

  • Evacuate: Immediately alert everyone in the lab and evacuate the area.

  • Isolate: Close the doors to the lab to contain the spill.

  • Call for Help: Contact your institution's Environmental Health & Safety (EH&S) emergency line or call 911.[20]

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.

Protocol: Emergency Response for a Small-Scale Spill (in Fume Hood)
  • Assess: Confirm the spill is small and contained within the hood. Ensure you are wearing appropriate PPE.

  • Contain: Use an inert absorbent material (vermiculite, sand, or commercial spill pillows) to cover the spill.

  • Collect: Once absorbed, carefully scoop the material using non-sparking tools into a heavy-duty plastic bag or a sealable container.

  • Decontaminate: Wipe the area with a cloth soaked in soap and water. Place the cloth in the waste bag.

  • Package: Seal the waste bag/container, label it clearly with the contents ("Brominated Imidazole Spill Debris"), and arrange for hazardous waste pickup.

  • Report: Report the incident to your supervisor or lab manager.

Section 5: Waste Disposal

Q12: How do I properly dispose of brominated imidazole waste and contaminated materials?

All brominated imidazole waste is considered hazardous.

  • Waste Streams: Maintain separate, clearly labeled, and compatible waste containers for:

    • Solid Waste: Unused reagents, reaction byproducts, and contaminated consumables (gloves, weighing paper, spill debris).[20]

    • Liquid Waste: Halogenated organic waste streams from reactions and extractions. Do not mix with non-halogenated waste.[23]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.[20]

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. Consult with your EH&S department for guidance.[3][5][23]

Data Summaries & Workflow Diagrams

Table 1: GHS Hazard Summary for Representative Brominated Imidazoles
CompoundGHS PictogramsHazard StatementsSource(s)
2,4,5-Tribromoimidazole Skull and Crossbones, Exclamation MarkH300: Fatal if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH335: May cause respiratory irritation[1][2]
4-Bromo-1H-imidazole Skull and Crossbones, Exclamation MarkH301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
1-(3-Bromophenyl)imidazole Exclamation MarkH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]

Note: This table is not exhaustive. Always consult the specific SDS for the compound you are using.

Diagrams

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Plan to use Brominated Imidazole AssessTask Assess Task: Solid, Solution, or Reaction? Start->AssessTask AssessScale Assess Scale: mg, g, or kg? AssessTask->AssessScale BasePPE Minimum PPE: Safety Glasses (side shields) Lab Coat, Closed-toe Shoes AssessScale->BasePPE Gloves Select Gloves: Nitrile (default) Neoprene/Butyl (for harsh solvents) BasePPE->Gloves Goggles Upgrade to Chemical Goggles? Gloves->Goggles Splash potential? Respirator Respiratory Protection Needed? Gloves->Respirator No splash potential Goggles->Respirator Proceed Proceed with Experiment Respirator->Proceed All controls in place

Caption: PPE Selection Workflow for Handling Brominated Imidazoles.

Spill_Response_Logic Spill Spill Occurs Location Is spill inside fume hood? Spill->Location Size Is spill small (< 5g)? Location->Size Yes Evacuate EVACUATE AREA Close Doors Call EH&S/911 Location->Evacuate No Size->Evacuate No SelfClean Manage Spill In-House: 1. Alert colleagues 2. Use spill kit to absorb 3. Decontaminate area 4. Dispose as hazardous waste Size->SelfClean Yes

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 4-bromo-2-isopropyl-1H-imidazole. The focus is on providing practical, in-depth guidance for the detection, quantification, and troubleshooting of impurities, ensuring the quality and integrity of this critical chemical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analytical development process for this compound.

Q1: What are the likely impurities I should expect in my sample of this compound?

A1: Impurities can be broadly categorized into two classes: process-related impurities and degradation products.

  • Process-Related Impurities: These originate from the synthetic route. While the specific synthesis is often proprietary, common impurities for substituted imidazoles can include:

    • Starting Materials: Unreacted precursors used in the imidazole ring formation or bromination steps.

    • Isomeric Impurities: Positional isomers, such as 5-bromo-2-isopropyl-1H-imidazole, which can be difficult to separate due to similar physicochemical properties.

    • Related-Substance Impurities: Analogs lacking the bromo- or isopropyl- groups, or species with multiple brominations. For example, 2-isopropyl-1H-imidazole could be a potential impurity.

  • Degradation Products: These form over time due to exposure to environmental factors like heat, light, humidity, or through interaction with excipients.[1] Forced degradation studies are the primary tool used to intentionally generate and identify these potential degradants.[2][3]

Q2: What is the best initial analytical technique for routine impurity detection?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry-standard starting point for impurity analysis of non-volatile organic compounds.[4][5] It offers a robust balance of sensitivity, specificity, and accessibility. A reversed-phase (RP) method, typically on a C8 or C18 column, is recommended for initial screening due to the moderate lipophilicity conferred by the isopropyl and bromo substituents.[6][7][8]

Q3: My main peak for this compound is tailing in RP-HPLC. What is the cause and how can I fix it?

A3: This is a classic issue when analyzing basic compounds like imidazoles on silica-based columns. The imidazole ring contains a basic nitrogen atom (pKa of the conjugate acid is ~7) which can undergo secondary ionic interactions with acidic residual silanol groups on the HPLC column packing material.[9] This causes a portion of the analyte molecules to lag behind, resulting in a "tailing" peak.

Solutions:

  • Mobile Phase pH Control: Use a buffered mobile phase to maintain a consistent pH. For this compound, a pH between 3 and 5 is a good starting point. This protonates the imidazole ring, creating a consistent charge state, and suppresses the ionization of many silanol groups, minimizing secondary interactions.

  • Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column where most residual silanols have been chemically deactivated.

  • Lower Ionic Strength Buffer: Sometimes high buffer concentrations can increase peak tailing. Experiment with buffer concentrations in the 10-25 mM range.[8]

Q4: How do I develop a "stability-indicating" HPLC method?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any impurities, particularly degradation products.[1] The development process is mandated by regulatory bodies like the ICH.[10] The core of this process involves performing forced degradation studies.[3][11] You must intentionally stress your sample under various conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate degradants.[1] Your HPLC method is considered stability-indicating if it can separate all the resulting degradation peaks from the main API peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm this.

Q5: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for this analysis?

A5: GC-MS can be a very powerful tool, especially for identifying volatile or semi-volatile impurities.[12] Due to its imidazole core, this compound has moderate volatility but may exhibit poor peak shape on standard GC columns due to its polarity and hydrogen-bonding capability. For robust analysis, derivatization to block the active N-H group might be necessary to improve volatility and peak symmetry.[13][14] GC-MS is particularly well-suited for identifying process impurities like residual solvents.[5]

Section 2: Core Experimental Workflows & Protocols

Workflow 1: General Impurity Analysis and Characterization Strategy

This workflow outlines the logical progression from initial sample analysis to the complete characterization of impurities.

G cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Impurity Identification Sample Sample of This compound HPLC_Screen Initial RP-HPLC-UV Screening Sample->HPLC_Screen GC_Screen GC-MS Screening (for volatile impurities) Sample->GC_Screen Method_Opt HPLC Method Optimization HPLC_Screen->Method_Opt Forced_Deg Forced Degradation Studies (ICH Q1A/Q1B) Validation Full Method Validation (ICH Q2) Forced_Deg->Validation Method_Opt->Forced_Deg LCMS LC-MS Analysis for Mass Identification Validation->LCMS Isolation Preparative HPLC for Impurity Isolation LCMS->Isolation NMR NMR Spectroscopy for Structural Elucidation Isolation->NMR Report Final Report: Impurity Profile & Validated Method NMR->Report

Caption: A logical workflow for impurity analysis.

Protocol 1: Recommended RP-HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust impurity detection method. Optimization will be required based on the specific impurities present.

Objective: To separate and quantify potential impurities in this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention for moderately non-polar compounds.
Mobile Phase A 0.025 M Potassium Phosphate, pH 3.2 (adjusted with phosphoric acid) Buffered aqueous phase to ensure consistent analyte ionization and good peak shape.[8]
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70-10% B; 30-35 min: 10% B A gradient is essential to elute both polar and non-polar impurities in a single run.[15]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection Wavelength 220 nm or 254 nm Imidazole rings typically have UV absorbance in this region. Use a PDA to assess peak purity across the spectrum.
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. | Ensure the sample is fully dissolved to prevent column blockage. |

System Suitability Test (SST): Before running samples, inject a standard solution five times and verify:

  • Tailing Factor: Should be ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Theoretical Plates (N): Should be ≥ 2000.

Protocol 2: Forced Degradation Studies

Objective: To generate potential degradation products to prove the stability-indicating nature of the analytical method.[11] An extent of 5-20% degradation is typically targeted.[2]

Procedure: Prepare separate solutions of this compound (~0.5 mg/mL) for each stress condition. A control sample (unstressed) should be analyzed concurrently.

  • Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid powder to 80 °C for 24 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solution to a calibrated light source providing UV and visible light (ICH Q1B guidelines) for a specified duration.

Analyze all stressed samples using the developed HPLC method to check for new peaks and ensure the main peak is spectrally pure and separated from all degradants.

Section 3: Troubleshooting Guides

HPLC Troubleshooting Decision Tree

This guide addresses common chromatographic issues in a question-and-answer format.

Caption: A decision tree for common HPLC troubleshooting issues.

Q: I see a noisy or drifting baseline. What should I do?

A: Baseline instability is often related to the mobile phase or the detector.[15]

  • Check Mobile Phase: Ensure solvents are freshly prepared and adequately degassed. Air bubbles entering the pump or detector are a common cause of noise.

  • System Leaks: Check for any leaks in the system, from the pump to the detector flow cell. Even a small leak can cause pressure fluctuations and baseline noise.[15]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions. This can take 10-15 column volumes.

  • Detector Lamp: An aging detector lamp can cause baseline drift. Check the lamp energy and hours of use.

GC-MS Troubleshooting

Q: I am not seeing a peak for my compound, or it is very broad.

A: This often points to issues with analyte activity or thermal stability.

  • Inlet Temperature: The inlet temperature may be too low, causing incomplete volatilization, or too high, causing on-column degradation. Experiment with a temperature range (e.g., 220-280 °C).

  • Active Sites: The N-H group on the imidazole ring can interact with active sites in the GC inlet liner or column. Use a deactivated liner and consider derivatization of the sample to make it less polar and more volatile.[13]

  • Column Choice: A polar column may not be suitable. A mid-polarity column (e.g., DB-5ms) is a good starting point for this type of compound.[16]

Section 4: Advanced Characterization

When an unknown impurity is detected, its identification is crucial for regulatory submissions and safety assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for identifying unknown impurities.[5] By coupling the HPLC separation with a mass spectrometer, you can obtain the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and tandem MS (MS/MS) experiments can yield structural fragments, allowing for confident structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the impurity must often be isolated (e.g., by preparative HPLC) and analyzed by NMR.[5] ¹H and ¹³C NMR provide a complete map of the molecule's structure, allowing for unambiguous identification of isomers and degradation products.[17][18]

References

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC? Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • PubMed. (n.d.). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved from [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved from [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

  • ResearchGate. (2024). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

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  • (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

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  • PubMed. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Retrieved from [Link]

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Technical Support Center: Challenges in the Characterization of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-bromo-2-isopropyl-1H-imidazole. As a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), its correct synthesis and characterization are paramount.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address common challenges encountered by researchers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and why is this important?

A1: Proper storage is critical to maintain the compound's integrity. It should be stored at 2-8°C in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The imidazole ring can be susceptible to oxidation, and the bromo-substituent can make the compound sensitive to light-induced degradation. The secondary amine of the 1H-imidazole ring also has the potential to react with atmospheric components like CO2 over time.

Q2: My synthesis of this compound by direct bromination of 2-isopropyl-1H-imidazole resulted in a very low yield. What are the common causes?

A2: Low yields in imidazole synthesis and halogenation are a frequent challenge.[3][4] Several factors can be at play:

  • Formation of Regioisomers: Direct bromination can produce a mixture of 4-bromo and 5-bromo isomers, which can be difficult to separate and may lower the isolated yield of the desired 4-bromo product.[2]

  • Poly-bromination: The imidazole ring is activated towards electrophilic substitution, and harsh conditions or incorrect stoichiometry can lead to the formation of di- or tri-brominated byproducts, consuming your starting material.[5][6]

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, and the choice of brominating agent and solvent are crucial. Overly aggressive conditions can lead to product degradation.[3]

  • Inefficient Purification: The product may be lost during work-up or purification. Because of its polarity, care must be taken in selecting extraction solvents and chromatography conditions.[4][7]

Q3: What are the most likely impurities I will encounter after synthesis?

A3: Besides the starting material (2-isopropyl-1H-imidazole), the most common impurities are:

  • 5-bromo-2-isopropyl-1H-imidazole: The primary regioisomeric byproduct.

  • 4,5-dibromo-2-isopropyl-1H-imidazole: A common poly-halogenated byproduct.

  • Unreacted Starting Material: 2-isopropyl-1H-imidazole.

Identifying these requires a combination of chromatographic and spectroscopic methods, as detailed in the troubleshooting sections below.

Q4: Is this compound acidic or basic?

A4: Like its parent, imidazole, this compound is amphoteric.[8] The nitrogen atom at the 3-position is basic and can be protonated by strong acids to form stable salts. The proton on the nitrogen at the 1-position is weakly acidic and can be removed by a strong base.[8] This dual nature influences its solubility and reactivity.

Troubleshooting Guide: Synthesis & Purification

Problem: My crude product is a complex mixture. How can I design an effective purification strategy?

Solution: A multi-step approach is often necessary. The first step is to develop a good analytical method to visualize the mixture, typically Thin Layer Chromatography (TLC).

Workflow for Purification Strategy

Caption: Workflow for developing a purification strategy.

Flash column chromatography is generally the most effective method for separating imidazole isomers and byproducts.[7]

Protocol 1: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading") to ensure a narrow band upon application to the column.

  • Solvent System (Mobile Phase): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Begin with a low polarity mixture and gradually increase the polarity to elute the compounds. The typical elution order will be: Starting Material > Desired Product > More Polar Impurities.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: NMR Characterization

Problem: I am not sure if I have the 4-bromo or 5-bromo isomer. How can I use ¹H NMR to differentiate them?

Solution: While the ¹H NMR spectra of the two isomers will be very similar, the key is the chemical shift of the lone proton on the imidazole ring (C5-H for the 4-bromo isomer, C4-H for the 5-bromo isomer). The electron-withdrawing effect of the bromine atom will influence the adjacent proton. However, a definitive assignment often requires 2D NMR.

  • 1D ¹H NMR: The spectrum should show a doublet and a septet for the isopropyl group, a singlet for the imidazole proton, and a broad singlet for the N-H proton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most reliable method. A NOESY experiment will show spatial correlations between protons. For the desired This compound , you should observe a correlation (a cross-peak) between the isopropyl C-H proton and the imidazole C5-H proton. This correlation would be absent for the 5-bromo isomer.

Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR Predicted Shift (ppm)
Isopropyl -CH₃ (doublet)~1.3
Isopropyl -CH (septet)~3.1
Imidazole C5-H (singlet)~7.0
Imidazole N1-H (broad singlet)>10 (variable)
¹³C NMR Predicted Shift (ppm)
Isopropyl -CH₃~22
Isopropyl -CH~28
Imidazole C4-Br~105
Imidazole C5-H~120
Imidazole C2-isopropyl~155
Note: These are predicted values based on the structure and may vary depending on the solvent and concentration.[1]

Problem: The N-H proton peak in my spectrum is extremely broad or missing entirely. Is this a problem?

Solution: This is normal and expected. The N-H proton is acidic and undergoes rapid chemical exchange with other acidic protons (like trace water in the NMR solvent) or slow exchange, leading to a broad signal. Furthermore, the nitrogen atom (¹⁴N) has a quadrupole moment which can also cause broadening of adjacent proton signals.

Protocol 2: D₂O Shake Experiment

To confirm the identity of the N-H peak, you can perform a D₂O shake.

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • The N-H proton will exchange with deuterium from the D₂O, and its corresponding peak in the spectrum will disappear or significantly diminish. This confirms its identity as a labile proton.

Troubleshooting Guide: Mass Spectrometry Characterization

Problem: My mass spectrum shows two intense peaks of nearly equal height, separated by two mass units (e.g., m/z 188 and 190). Does this indicate an impurity?

Solution: No, this is the hallmark of a pure, monobrominated compound and is one of the most definitive pieces of evidence for successful bromination. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost a 1:1 natural abundance.[9] Therefore, the molecular ion of your compound will appear as a pair of peaks:

  • [M]⁺: The ion containing the ⁷⁹Br isotope (C₆H₉⁷⁹BrN₂⁺).

  • [M+2]⁺: The ion containing the ⁸¹Br isotope (C₆H₉⁸¹BrN₂⁺).

The mass difference is two units, and their intensity ratio should be approximately 1:1.

Impurity Identification via Mass Spectrometry

You can use the expected molecular weights of likely impurities to screen for their presence in your mass spectrum. Look for the characteristic M and M+2 peaks for any brominated impurities.

Compound Formula Molecular Weight ( g/mol ) Expected [M]⁺ and [M+2]⁺ Peaks (m/z)
2-isopropyl-1H-imidazole (Starting Material)C₆H₁₀N₂110.16110 (No M+2)
This compound (Product) C₆H₉BrN₂ 189.05 188 / 190
4,5-dibromo-2-isopropyl-1H-imidazoleC₆H₈Br₂N₂267.96266 / 268 / 270 (1:2:1 ratio)

References

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  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis. ChemicalBook.
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  • ResearchGate. (2025). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections | Request PDF.
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  • National Center for Biotechnology Information. (n.d.). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PubMed Central.
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Technical Support Center: Cost-Effective Synthesis of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the cost-effective synthesis of 4-bromo-2-isopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our focus is on practical, scalable, and scientifically sound methodologies that prioritize both yield and cost-effectiveness.

I. Strategic Overview: A Two-Stage Approach to Cost-Effective Synthesis

The most economically viable and scalable synthesis of this compound is best approached in two distinct stages:

  • Synthesis of the Precursor: Preparation of 2-isopropyl-1H-imidazole.

  • Regioselective Bromination: Introduction of the bromine atom at the C4 position.

This guide will provide detailed protocols and troubleshooting for each stage, ensuring a high-purity final product.

II. Stage 1: Cost-Effective Synthesis of 2-isopropyl-1H-imidazole via the Radziszewski Reaction

The Radziszewski imidazole synthesis is a powerful and cost-effective one-pot method for preparing substituted imidazoles.[1] It involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and an ammonia source. This multicomponent reaction is highly atom-economical, making it an excellent choice for scalable synthesis.[2][3][4]

Experimental Protocol: One-Pot Synthesis of 2-isopropyl-1H-imidazole

This protocol is adapted from a high-yield industrial method and is optimized for laboratory scale.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
Isobutyraldehyde72.1172.1 g (1.0 mol)1.0
25% Aqueous Ammonia17.03 (as NH₃)150.0 g (2.2 mol)2.2
40% Aqueous Glyoxal58.04145.0 g (1.0 mol)1.0
Methanol32.04120 g-

Procedure:

  • To a reaction vessel, add 120 g of methanol and 150.0 g of 25% aqueous ammonia.

  • With stirring, add 72.1 g of isobutyraldehyde dropwise over approximately 30 minutes at 25 °C.

  • To the resulting mixture, add 145.0 g of 40% aqueous glyoxal solution dropwise over about 2 hours at 25 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by distillation.

Expected Yield: ~95%[5]

Troubleshooting the Radziszewski Synthesis

Q1: My yield of 2-isopropyl-1H-imidazole is lower than expected. What are the common causes?

Low yields in the Radziszewski synthesis can often be attributed to several factors:

  • Side Reactions: The formation of oxazole byproducts is a known competing reaction. To minimize this, ensure a sufficient excess of ammonia is used and maintain a basic pH.[6]

  • Incomplete Reaction: Monitor the reaction closely by TLC to ensure the complete consumption of the starting aldehyde. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied, but be cautious as excessive heat can promote side reactions.[6]

  • Purity of Reagents: The purity of glyoxal and isobutyraldehyde is critical. Use freshly distilled aldehydes if purity is a concern.

Q2: I'm observing a significant amount of a dark, tar-like byproduct. How can I prevent this?

The formation of polymeric or tar-like substances can occur, especially with prolonged reaction times or excessive heat. To mitigate this:

  • Control Temperature: Maintain the reaction at the recommended temperature.

  • Optimize Reaction Time: Do not let the reaction run significantly longer than necessary once the starting materials are consumed.

  • Efficient Stirring: Ensure good mixing throughout the reaction.

III. Stage 2: Regioselective Bromination of 2-isopropyl-1H-imidazole

The direct electrophilic bromination of 2-isopropyl-1H-imidazole is the most straightforward route to this compound. The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity and avoid the formation of undesired isomers (5-bromo) and polybrominated products.[7]

N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation. It is a solid, making it safer and easier to handle than liquid bromine, and its reactivity can be modulated by the choice of solvent.[8][9][10]

Experimental Protocol: Selective Bromination with NBS

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
2-isopropyl-1H-imidazole110.1611.0 g (0.1 mol)1.0
N-Bromosuccinimide (NBS)177.9818.7 g (0.105 mol)1.05
Anhydrous Dichloromethane (DCM)84.93200 mL-

Procedure:

  • In a round-bottom flask, dissolve 11.0 g of 2-isopropyl-1H-imidazole in 200 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 18.7 g of NBS portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed to the work-up and purification.

Work-up and Purification

A common challenge in reactions using NBS is the removal of the succinimide byproduct. The following work-up procedure is effective for its removal.[6][7][11]

  • Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and wash with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and wash with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting the Bromination Reaction

Q3: I am getting a mixture of 4-bromo and 5-bromo isomers. How can I improve the regioselectivity?

Achieving high regioselectivity can be challenging due to the similar reactivity of the C4 and C5 positions. To favor the 4-bromo isomer:

  • Solvent Choice: Using a polar aprotic solvent like DMF can sometimes enhance para-selectivity in the bromination of aromatic compounds.[8] However, DCM is a good starting point.

  • Low Temperature: Maintaining a low temperature during the addition of NBS is crucial.

  • Protecting Group Strategy (Advanced): For the highest selectivity, a protecting group can be installed on one of the imidazole nitrogens to sterically hinder one position, directing bromination to the other. This adds steps but can be necessary for very high purity requirements.

Q4: My reaction is producing a significant amount of di-brominated product. How can I avoid this?

Over-bromination is a common issue. To prevent it:

  • Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS.

  • Controlled Addition: Add the NBS slowly and in portions to avoid localized high concentrations of the brominating agent.

  • Reaction Monitoring: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q5: How do I effectively remove the succinimide byproduct?

Succinimide has some solubility in organic solvents, which can make its removal challenging.

  • Aqueous Wash: The recommended work-up with sodium bicarbonate is usually effective. Multiple washes may be necessary.[6][11]

  • Filtration: If the reaction is performed in a solvent where succinimide is poorly soluble (e.g., CCl₄), it may precipitate and can be removed by filtration.[7]

  • Column Chromatography: A well-run silica gel column will effectively separate the product from any remaining succinimide.

IV. Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

Physical Properties:

PropertyValue
Molecular FormulaC₆H₉BrN₂
Molecular Weight189.05 g/mol [7]
AppearancePowder or crystals
Storage2-8 °C, inert atmosphere, dark place

Spectroscopic Data (Predicted):

  • ¹H NMR:

    • Imidazole CH: A singlet between δ 6.8-7.2 ppm.

    • Isopropyl CH: A septet between δ 3.0-3.5 ppm.

    • Isopropyl CH₃: A doublet between δ 1.2-1.4 ppm.

    • NH: A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • C2 (with isopropyl): ~δ 155-160 ppm.

    • C4 (with bromo): ~δ 110-115 ppm.

    • C5: ~δ 120-125 ppm.

    • Isopropyl CH: ~δ 28-32 ppm.

    • Isopropyl CH₃: ~δ 20-23 ppm.

Analytical Techniques:

  • TLC: Useful for monitoring reaction progress and assessing purity.

  • HPLC: Can be used for quantitative purity analysis and for separating regioisomers if they are formed.[13]

  • Mass Spectrometry: To confirm the molecular weight.

V. Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Bromination isobutyraldehyde Isobutyraldehyde precursor 2-isopropyl-1H-imidazole isobutyraldehyde->precursor Radziszewski Reaction (One-Pot) glyoxal Glyoxal glyoxal->precursor Radziszewski Reaction (One-Pot) ammonia Ammonia ammonia->precursor Radziszewski Reaction (One-Pot) precursor_s2 2-isopropyl-1H-imidazole final_product This compound precursor_s2->final_product Electrophilic Bromination (DCM, 0°C to RT) nbs NBS nbs->final_product Electrophilic Bromination (DCM, 0°C to RT)

Caption: Overall synthetic workflow for this compound.

VI. Reaction Mechanism

ReactionMechanism cluster_bromination Electrophilic Bromination Mechanism imidazole 2-isopropyl-1H-imidazole intermediate Sigma Complex (Resonance Stabilized) imidazole->intermediate + Br⁺ (from NBS) nbs NBS succinimide Succinimide nbs->succinimide + H⁺ product This compound intermediate->product - H⁺

Caption: Simplified mechanism for the electrophilic bromination of 2-isopropyl-1H-imidazole with NBS.

VII. References

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-bromo-2-isopropyl-1H-imidazole: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-2-isopropyl-1H-imidazole is a vital heterocyclic building block in the landscape of medicinal and synthetic chemistry. Its structure, featuring an imidazole core, a reactive bromo substituent, and an isopropyl group, makes it a valuable precursor for a diverse range of biologically active molecules.[1] The bromo group at the 4-position serves as a versatile handle for functionalization through various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The isopropyl group at the 2-position influences the compound's lipophilicity and metabolic stability, critical parameters in drug design.[1] This guide provides an in-depth comparison of common synthetic routes to this compound, offering experimental data and insights to aid researchers in selecting the optimal method for their specific needs.

Primary Synthetic Route: Direct Electrophilic Bromination

The most direct and frequently employed method for the synthesis of this compound is the electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole.[1] This approach leverages the electron-rich nature of the imidazole ring, which is susceptible to electrophilic attack.

Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent is critical to achieving high yield and selectivity while minimizing the formation of di- and tri-brominated byproducts. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent in a laboratory setting. NBS is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. It provides a slow, controlled release of electrophilic bromine, which can lead to enhanced regioselectivity for the desired mono-brominated product. The reaction is typically conducted in a polar aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at reduced temperatures (0 °C to ambient) to manage the exothermicity of the reaction and further improve selectivity.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification 2-isopropyl-1H-imidazole 2-isopropyl-1H-imidazole Reaction Electrophilic Bromination (0°C to RT) 2-isopropyl-1H-imidazole->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent THF or DCM Solvent->Reaction Quench Quench with Na2S2O3 Reaction->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for Direct Electrophilic Bromination.

Alternative Synthetic Route: Multi-step Synthesis from 4-bromo-1H-imidazole

An alternative, though less direct, approach involves a multi-step sequence starting from a commercially available, pre-brominated imidazole scaffold, such as 4-bromo-1H-imidazole. This route introduces the isopropyl group in a subsequent step.

Mechanism and Rationale

This strategy typically requires the protection of the imidazole nitrogen to prevent side reactions, followed by the introduction of the isopropyl group at the 2-position. One common method involves a deprotonation/alkylation sequence. After N-protection (e.g., with a tosyl or SEM group), the C2-proton, now the most acidic proton on the ring, can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). The resulting lithiated intermediate is then quenched with an isopropyl electrophile, such as 2-bromopropane or acetone (which would require a subsequent reduction step). The final step is the deprotection of the nitrogen to yield the target compound.

G cluster_start Starting Material cluster_synthesis Synthetic Steps 4-bromo-1H-imidazole 4-bromo-1H-imidazole Protect N-Protection (e.g., SEM-Cl) 4-bromo-1H-imidazole->Protect Lithiate Lithiation at C2 (n-BuLi, -78°C) Protect->Lithiate Alkylate Quench with Isopropyl Electrophile Lithiate->Alkylate Deprotect N-Deprotection (e.g., TBAF) Alkylate->Deprotect Product This compound Deprotect->Product

Caption: Workflow for Multi-step Synthesis.

Comparative Analysis of Synthetic Routes

The choice between these synthetic strategies depends on several factors including scale, cost, available equipment, and the chemist's expertise. The following table provides a comparative summary:

ParameterDirect BrominationMulti-step Synthesis
Starting Materials 2-isopropyl-1H-imidazole, NBS4-bromo-1H-imidazole, Protecting Agent, n-BuLi, Isopropyl Electrophile
Number of Steps 13-4
Typical Overall Yield Good to Excellent (60-85%)Moderate to Low (20-40%)
Scalability High; amenable to large-scale production.Moderate; challenges with low temperatures and organometallics.
Cost-Effectiveness Generally more cost-effective due to fewer steps and cheaper reagents.Can be more expensive due to the cost of reagents like n-BuLi and protecting groups.
Safety & Handling NBS is a safer alternative to Br₂. Standard laboratory precautions.Requires handling of pyrophoric n-BuLi under inert atmosphere and cryogenic conditions.
Atom Economy HighLow
Purification Column chromatography is typically required to remove isomers.Multiple chromatographic purifications are often necessary after each step.

Experimental Protocols

Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

  • Extraction: Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Multi-step Synthesis (Illustrative Example)

Note: This is a representative protocol and requires optimization based on the specific protecting group and reagents used.

  • N-Protection: Dissolve 4-bromo-1H-imidazole (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) (1.2 eq) dropwise. Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and purify by column chromatography to obtain N-SEM-4-bromo-1H-imidazole.

  • Lithiation and Alkylation: Dissolve the protected imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C. Add 2-bromopropane (1.5 eq) and stir for an additional 2 hours at -78 °C before allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • N-Deprotection: Dissolve the N-protected product in THF. Add tetrabutylammonium fluoride (TBAF) (1.5 eq, 1 M in THF) and heat the mixture to 60 °C for 4-6 hours. After cooling, concentrate the mixture and purify by column chromatography to yield the final product, this compound.

Conclusion

The synthesis of this compound can be effectively achieved through different methodologies. For most applications, the direct electrophilic bromination of 2-isopropyl-1H-imidazole stands out as the superior method due to its high efficiency, operational simplicity, and cost-effectiveness, making it highly suitable for both small-scale and large-scale synthesis. The multi-step synthesis from 4-bromo-1H-imidazole, while more complex and lower-yielding, provides a viable alternative when the direct precursor is unavailable. The selection of the synthetic route should be guided by a careful evaluation of factors such as precursor availability, project scale, and laboratory capabilities.

References

  • Erner, W. E. (1965). Preparation of substituted imidazoles. U.S. Patent No. 3,177,223. Washington, DC: U.S. Patent and Trademark Office.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(41), 8343-8358. Available at: [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, J., et al. (Date unavailable). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-halogen-1H-imidazole. CN106674121A.
  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

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A Guide to the Spectroscopic Gauntlet: Unambiguous Structure Confirmation of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the molecular structure is the foundational blueprint from which all biological activity, pharmacokinetic properties, and safety profiles are derived. An error in structural assignment can lead to the misinterpretation of critical data, costing invaluable time and resources. The heterocyclic scaffold, 4-bromo-2-isopropyl-1H-imidazole (CAS 1256643-65-8), represents a valuable building block in this arena.[1] Its substituted imidazole core is a known pharmacophore, while the bromo- and isopropyl- groups provide handles for synthetic diversification and modulation of physicochemical properties like lipophilicity and metabolic stability.[1]

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unequivocally confirm the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices will be explained, demonstrating how these techniques, when used in concert, create a self-validating system for structural elucidation that provides researchers and drug development professionals with the highest degree of confidence.

The Analytical Workflow: An Integrated Approach

The confirmation of a molecular structure is not a linear process but rather a convergence of complementary data points. Each spectroscopic technique provides a unique piece of the puzzle, and their collective agreement forms the basis of our structural proof. The overall workflow is designed to first determine the molecular formula and then meticulously map the atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Structural Framework cluster_2 Functional Group ID cluster_3 Confirmation MS Mass Spectrometry (Molecular Formula & Weight) Confirmation Integrated Data Analysis & Structure Confirmation MS->Confirmation Provides C₆H₉BrN₂ NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) NMR->Confirmation Provides C-H Framework IR Infrared Spectroscopy (Bond Vibrations) IR->Confirmation Confirms N-H, C-H

Caption: Overall workflow for the spectroscopic confirmation of the target molecule.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Experience: Our first objective is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this. We opt for an electrospray ionization (ESI) source, a "soft" ionization technique, to maximize the abundance of the molecular ion and minimize initial fragmentation, ensuring a clear determination of the parent mass.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

Trustworthiness (Data Analysis): The key to confirming the molecular formula lies in observing the distinct isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool that validates the presence of a single bromine atom.

Table 1: Expected High-Resolution Mass Spectrometry Data
Ion SpeciesCalculated m/z (C₆H₁₀BrN₂⁺)Observed m/zIdentity
[M+H]⁺189.0025~189.0025Molecular ion with ⁷⁹Br
[M+2+H]⁺191.0005~191.0005Molecular ion with ⁸¹Br

Further fragmentation analysis, typically using a harder ionization technique like Electron Ionization (EI), can provide structural clues. The molecular ion is energetically unstable and breaks into smaller, characteristic pieces.[3][4]

G M_ion [C₆H₉BrN₂]⁺• m/z 188/190 frag1 [C₃H₂BrN₂]⁺ m/z 145/147 M_ion->frag1 - •C₃H₇ (loss of isopropyl) frag2 [C₆H₉N₂]⁺ m/z 109 M_ion->frag2 - •Br (loss of bromine)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

¹H and ¹³C NMR Spectroscopy: Mapping the Atomic Skeleton

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity. Our choice of solvent is critical. We use deuterated dimethyl sulfoxide (DMSO-d₆) because its polarity effectively dissolves the sample and, crucially, its deuterium atom does not readily exchange with the acidic N-H proton of the imidazole ring, allowing this proton to be observed as a distinct signal.

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans, observing the spectral window from 0 to 14 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans using proton decoupling, observing the spectral window from 0 to 160 ppm.

Trustworthiness (Data Analysis): The structure of this compound predicts a specific set of signals. The isopropyl group should present as a classic doublet (for the six equivalent methyl protons) and a septet (for the single methine proton).[5] The imidazole ring has only one proton, which will appear as a singlet. The N-H proton will typically be a broad singlet. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with the carbon attached to the electronegative bromine atom and the C2 carbon flanked by two nitrogen atoms being significantly downfield.[6][7]

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H
~7.2s1HC5-H
~3.0septet1H-CH (CH₃)₂
~1.2d6H-CH(CH₃ )₂
Table 3: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~155C 2 (imidazole)
~120C 5 (imidazole)
~115C 4 (imidazole, attached to Br)
~28-C H(CH₃)₂
~22-CH(C H₃)₂

The combination of chemical shifts, signal integrations, and coupling patterns in the NMR spectra provides a robust and internally consistent map of the molecule's C-H framework, which must agree with the molecular formula derived from MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: While NMR and MS define the molecular skeleton, IR spectroscopy provides rapid confirmation of the functional groups present by measuring the vibrations of chemical bonds. We utilize the Attenuated Total Reflectance (ATR) technique as it requires minimal sample preparation and provides high-quality data for solid samples.

Experimental Protocol (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Trustworthiness (Data Analysis): The IR spectrum serves as a final cross-validation. We expect to see characteristic absorption bands that correspond to the functional groups identified by NMR and MS. The presence of a broad N-H stretching band confirms the imidazole N-H group, while distinct C-H stretching and aromatic ring vibrations confirm the isopropyl and imidazole moieties, respectively.[8][9][10]

Table 4: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3150-3300Broad, MediumN-H StretchImidazole N-H
~2970-2870Medium-SharpC-H StretchIsopropyl aliphatic C-H
~3100Weak-MediumC-H StretchImidazole aromatic C-H
~1550-1600MediumC=N, C=C StretchImidazole ring vibrations
~1450-1490MediumC-H BendIsopropyl C-H bending

Conclusion: A Triangulated Proof of Structure

The structural confirmation of this compound is not achieved by a single technique but by the logical and rigorous integration of complementary spectroscopic data.

  • Mass Spectrometry establishes the molecular formula (C₆H₉BrN₂) and confirms the presence of one bromine atom through its characteristic isotopic signature.[2]

  • NMR Spectroscopy meticulously maps the atomic connectivity, confirming the presence and relative positions of an isopropyl group on a substituted imidazole ring.

  • Infrared Spectroscopy provides orthogonal validation, confirming the presence of the key N-H and C-H functional groups.

Each piece of data cross-validates the others, creating a self-consistent and undeniable body of evidence. This integrated approach ensures the highest level of scientific integrity, providing researchers with absolute confidence in the molecular structure of this important synthetic building block and enabling the advancement of their discovery programs.

References

  • ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... [Link]

  • PubChem. 1H-Imidazole, 2-(1-methylethyl)-. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole - NIST WebBook. [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.. [Link]

  • Scirp.org. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]

  • Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • ResearchGate. Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel B) regions of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic liquid and (b) [MmIm]4[SiW12O40] hybrid molecular material.. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.. [Link]

  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Chemistry LibreTexts. 13.7: Uses of ¹³C NMR Spectroscopy. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

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A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-2-isopropyl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Haloimidazoles in Synthesis

The 2-isopropyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting diverse biological pathways. The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. 4-Bromo-2-isopropyl-1H-imidazole and its iodo-analogue, 4-iodo-2-isopropyl-1H-imidazole, serve as pivotal building blocks for this purpose. The carbon-halogen bond at the C4 position is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[1][2]

This guide provides an in-depth comparison of the reactivity of these two key intermediates. We will dissect the fundamental principles governing their performance in palladium-catalyzed reactions, offer field-proven insights into experimental design, and provide robust protocols to empower researchers in their synthetic endeavors. The choice between a bromo or iodo substituent is not trivial; it has significant implications for reaction kinetics, catalyst selection, and overall synthetic efficiency.

Theoretical Foundation: Unpacking the Carbon-Halogen Bond's Role in Catalysis

Palladium-catalyzed cross-coupling reactions have become a mainstay of modern organic synthesis.[3] Transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions all proceed through a common catalytic cycle. The critical, and often rate-determining, first step of this cycle is the oxidative addition of the halo-imidazole to a palladium(0) complex.[4][5]

The mechanism involves the insertion of the Pd(0) center into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The efficiency of this step is directly governed by the nature of the halogen. The general order of reactivity for aryl halides is:

C-I > C-Br > C-Cl [6][7]

This trend is rooted in the bond dissociation energies (BDEs) of the respective C-X bonds. The C-I bond is significantly weaker than the C-Br bond, resulting in a lower activation energy for the oxidative addition step.[7] Consequently, aryl iodides can often react under milder conditions—lower temperatures, shorter reaction times, and with a broader range of catalysts—compared to their bromide counterparts.

cluster_reactivity Oxidative Addition Reactivity C_I R-I (Weaker Bond) Pd_II_I R-Pd(II)-I C_I->Pd_II_I Lower Ea Faster Rate C_Br R-Br (Stronger Bond) Pd_II_Br R-Pd(II)-Br C_Br->Pd_II_Br Higher Ea Slower Rate Pd_0 Pd(0)L₂

Caption: Comparative energy profile for the oxidative addition step.

Performance Comparison in Key Cross-Coupling Reactions

The inherent reactivity difference between the C-I and C-Br bonds translates directly to practical performance in the lab. While both 4-bromo- and 4-iodo-2-isopropyl-1H-imidazole are competent coupling partners, the iodo-derivative consistently offers greater synthetic flexibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and an organoboron reagent, is a cornerstone of biaryl synthesis.[8][9]

  • 4-Iodo-2-isopropyl-1H-imidazole: This substrate is highly reactive and couples efficiently with a wide range of aryl- and heteroarylboronic acids. Reactions often proceed to completion at moderate temperatures (e.g., 80-100 °C) within a short timeframe, sometimes in minutes under microwave irradiation.[3][10] Standard catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are typically very effective.

  • This compound: While also a viable substrate, it generally requires more forcing conditions to achieve comparable yields.[1] This may involve higher temperatures, longer reaction times, or the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) that are designed to facilitate the more challenging oxidative addition of aryl bromides.[11]

Data Presentation: Representative Suzuki-Miyaura Coupling Data

SubstrateCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
4-Iodo-2-isopropyl-1H-imidazolePdCl₂(dppf) (2 mol%)K₂CO₃Dioxane/H₂O901 h~95%
This compoundPdCl₂(dppf) (2 mol%)K₂CO₃Dioxane/H₂O901 h~60%
This compoundPd₂(dba)₃ / SPhos (4 mol%)K₃PO₄Toluene/H₂O11012 h~92%
Note: Data is illustrative, based on general reactivity trends for halo-heterocycles.[12][13]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable arylalkyne structures.[14][15] This reaction typically employs a dual-catalyst system of palladium and copper(I).[16][17]

  • 4-Iodo-2-isopropyl-1H-imidazole: The high reactivity of the C-I bond makes this the substrate of choice. Couplings often proceed smoothly at or near room temperature, showing broad functional group tolerance.[14][18]

  • This compound: Sonogashira couplings with the bromo-analogue are feasible but almost always require elevated temperatures. This can sometimes lead to side reactions, such as the Glaser homocoupling of the alkyne, particularly if the reaction is sluggish.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[19][20]

  • 4-Iodo-2-isopropyl-1H-imidazole: This substrate couples readily with a diverse range of amines. The development of bidentate phosphine ligands like BINAP and DPPF provided a significant breakthrough for the efficient coupling of aryl iodides.[19]

  • This compound: The amination of aryl bromides is also well-established but often necessitates the use of more specialized, sterically demanding ligands and potentially higher temperatures to overcome the less favorable oxidative addition.[21][22] In some cases, using the bromo-derivative can be advantageous for sequential couplings if another, more reactive halide is present elsewhere in the molecule.

Visualization of Catalytic & Experimental Workflows

Catalytic_Cycle center Pd Cycle OA Oxidative Addition PdII_X R¹-Pd(II)L₂-X OA->PdII_X RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Prod Ar-R² (Product) RE->Prod TM Transmetalation PdII_R R¹-Pd(II)L₂-R² TM->PdII_R MX M-X TM->MX Pd0->OA PdII_X->TM PdII_R->RE ArX Ar-X (Halo-imidazole) ArX->OA Nu R²-M (Coupling Partner) Nu->TM Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with halo-imidazole, coupling partner, base, and catalyst B Add degassed solvent under inert atmosphere (N₂/Ar) A->B C Heat to desired temperature with stirring B->C D Monitor progress (TLC, LC-MS) C->D E Cool to RT, quench, and perform aqueous extraction D->E F Dry organic layer and concentrate in vacuo E->F G Purify by column chromatography F->G

Caption: Standard experimental workflow for cross-coupling reactions.

Experimental Protocols

The following protocols are self-validating starting points. Researchers should optimize conditions for their specific substrates. Note on N-Protection: The imidazole N-H is acidic and can interfere with the reaction. While some protocols for unprotected haloimidazoles exist, [13]protection (e.g., with SEM, Trityl, or Boc groups) is often recommended to ensure reproducibility and high yields, especially when using strong bases.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add the halo-imidazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Expert Insight: For 4-iodo-2-isopropyl-1H-imidazole, start at 80-90 °C for 1-4 hours. For the 4-bromo analogue, a higher temperature of 100-110 °C and extended reaction times (6-18 hours) may be required. Consider using a ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ for the bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask, add the halo-imidazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature.

    • Expert Insight: With 4-iodo-2-isopropyl-1H-imidazole, the reaction often proceeds efficiently at room temperature over 3-12 hours. For the 4-bromo derivative, heating to 50-80 °C is typically necessary.

  • Work-up: Dilute the reaction with diethyl ether and filter through a pad of Celite® to remove solids. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. [16]6. Purification: Purify the product via flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).

  • Reagent Addition: Add the halo-imidazole (1.0 equiv) and the amine (1.1-1.5 equiv), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with stirring.

    • Expert Insight: The choice of ligand is critical. For the more reactive 4-iodo substrate, ligands like BINAP may suffice at 80-100 °C. For the 4-bromo substrate, more robust systems using ligands like XPhos or RuPhos are recommended, often requiring temperatures of 100-120 °C.

  • Work-up: After cooling, carefully quench the reaction with water or saturated aq. NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification: Purify the desired aryl amine product by flash column chromatography.

Conclusion and Strategic Recommendations

Both 4-bromo- and 4-iodo-2-isopropyl-1H-imidazole are valuable precursors in synthetic chemistry. However, their reactivity profiles dictate distinct strategic applications.

  • Choose 4-Iodo-2-isopropyl-1H-imidazole for:

    • Maximizing Reactivity: When rapid reaction times and mild conditions are a priority.

    • Broad Substrate Scope: When coupling with sensitive or complex partners where high temperatures could be detrimental.

    • Initial SAR Studies: To ensure coupling success across a wide range of building blocks with minimal optimization.

  • Choose this compound for:

    • Cost-Effectiveness: Aryl bromides are often less expensive than the corresponding iodides.

    • Sequential Cross-Coupling: When its lower reactivity is exploited for selective functionalization in the presence of a more reactive site (e.g., an iodide or triflate) elsewhere on the molecule. [11] * Late-Stage Functionalization: When the synthetic route provides the bromide as the most accessible intermediate.

By understanding the fundamental principles of C-X bond activation and leveraging the appropriate catalytic systems, researchers can effectively utilize both building blocks to accelerate the discovery and development of novel chemical entities.

References

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A Comparative Guide to the Biological Activity of 4-bromo-2-isopropyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on the therapeutic potential of a specific, yet underexplored subclass: 4-bromo-2-isopropyl-1H-imidazole derivatives.

While direct experimental data on this particular scaffold is limited, its structural features—a halogenated imidazole core with an isopropyl substitution—provide a strong rationale for investigating its biological efficacy. The presence of a bromine atom at the 4-position offers a reactive site for further chemical modifications, making it an excellent starting point for creating diverse compound libraries.[4] The isopropyl group at the 2-position influences the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.[4]

This guide will synthesize data from structurally related compounds to build a predictive framework for the biological activities of this compound derivatives. We will delve into comparative analyses with known imidazole-based agents, provide detailed experimental protocols for validation, and outline future research directions.

Comparative Analysis of Potential Biological Activities

The imidazole ring is a privileged structure capable of interacting with various biological targets through hydrogen bonding, hydrophobic forces, and van der Waals interactions.[1] The introduction of a bromine atom often enhances biological activity.[4] Here, we compare the potential of this compound derivatives against known activities of other substituted imidazoles.

Antifungal Activity

Imidazole derivatives are a well-established class of antifungal agents, with prominent drugs like ketoconazole, miconazole, and clotrimazole forming the bedrock of many therapies.[5][6] Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

Structure-activity relationship (SAR) studies have shown that hydrophobic and electron-withdrawing groups on the imidazole ring can significantly enhance antifungal potency by improving penetration of the fungal membrane.[5][6] The this compound scaffold aligns with these principles; the bromine atom acts as an electron-withdrawing group, and the isopropyl group adds hydrophobicity. It is plausible that derivatives of this scaffold could exhibit potent antifungal activity, potentially comparable or superior to existing treatments.

Table 1: Comparative Antifungal Activity of Reference Imidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
KetoconazoleCandida albicans0.125 - 8 µg/mL[7]
FluconazoleCandida albicans0.25 - 64 µg/mL[5][6]
ClotrimazoleCandida albicans5 µg/mL[7]
Compound 3h¹Aspergillus fumigatus12.5 µg/mL[8]
Compound 3l²Candida albicans12.5 µg/mL[8]

¹2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole ²2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Antibacterial Activity

The emergence of drug-resistant bacteria necessitates the development of novel antimicrobial agents.[9] Imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9] The presence of electron-withdrawing groups on the imidazole ring has been correlated with increased antibacterial efficacy.[10]

For instance, studies on 4-bromo-1H-indazole derivatives, a related heterocyclic system, have shown potent activity against resistant Staphylococcus aureus strains by inhibiting the FtsZ protein, which is essential for bacterial cell division.[11] This suggests that the 4-bromo-imidazole scaffold could be a promising starting point for developing new FtsZ inhibitors or agents with other antibacterial mechanisms.

Table 2: Comparative Antibacterial Activity of Substituted Imidazole and Indazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
NorfloxacinBacillus subtilis12.5 µg/mL[10]
CiprofloxacinS. pyogenes8 µg/mL[11]
Compound 18¹S. aureus (Penicillin-resistant)Not specified, but 256-fold more potent than 3-methoxybenzamide[11]
Copper Complex of a tetra-substituted imidazole²Gram-positive and Gram-negative bacteriaMost active among tested metal complexes[9]

¹A 4-bromo-1H-indazole derivative ²4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol complexed with Copper(II)

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Imidazole derivatives have shown significant anti-inflammatory properties, with some rivaling the efficacy of acetylsalicylic acid in reducing carrageenan-induced inflammation.[12] The mechanisms often involve the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2) or p38 MAP kinase.[1][13]

Tri-substituted imidazoles have generally demonstrated better anti-inflammatory activity than their di-substituted counterparts.[8] Furthermore, compounds with minimal gastrointestinal irritation are highly sought after. Several imidazole derivatives have been identified as potent anti-inflammatory agents with a better safety profile than standard drugs like indomethacin.[8]

Table 3: Comparative Anti-inflammatory Activity of Imidazole Derivatives

CompoundAssayIC₅₀ / % InhibitionReference
DiclofenacAlbumin DenaturationIC₅₀ = 24.72 ± 1.96 µg/mL[13]
IndomethacinCarrageenan-induced paw edema62.11% inhibition[8]
Compound AA6¹p38 Kinase InhibitionIC₅₀ = 403.57 ± 6.35 nM[13]
Compound 3h²Carrageenan-induced paw edema53.64% inhibition[8]
Compound 3l³Carrageenan-induced paw edema58.02% inhibition[8]

¹A novel synthesized imidazole derivative ²2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole ³2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Anticancer Activity

The imidazole scaffold is present in numerous compounds investigated for their anticancer properties.[1] These derivatives can target various signaling pathways involved in cancer cell proliferation and survival, such as kinase inhibition.[14][15] For example, a structural isomer of our target compound, 2-bromo-5-isopropyl-1H-imidazole, has been suggested to have potential anticancer properties through the suppression of DUX4 expression.[4]

Furthermore, certain pyrimidinyl-imidazole derivatives have exhibited potent antiproliferative activity against melanoma cell lines, proving to be selective and potent CRAF inhibitors.[14] Bromo-substituted benzimidazoles have also shown pro-apoptotic activity by inhibiting PIM-1 kinase in leukemia and breast cancer cells.[16] This body of evidence strongly suggests that derivatives of this compound are worthy candidates for anticancer drug discovery.

Table 4: Comparative Anticancer Activity of Imidazole and Benzimidazole Derivatives

CompoundCell LineIC₅₀Reference
SorafenibA375P (Melanoma)> 10 µM[14]
ErlotinibMCF-7 (Breast Cancer)1.32 µM[15]
Compound 7a¹A375P (Melanoma)0.62 µM[14]
Compound 14b²MDA-MB-231 (Breast Cancer)0.57 µM[15]
TBBi derivative³CCRF-CEM (Leukemia)Not specified, but showed pronounced pro-apoptotic activity[16]

¹A pyrimidin-4-yl-1H-imidazol-2-yl derivative ²A phthalazine derivative ³1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, rigorous and standardized experimental protocols are essential.

Workflow for Screening Biological Activity

The following diagram outlines a logical workflow for the initial screening and validation of newly synthesized derivatives.

G cluster_0 Synthesis & Characterization cluster_2 Secondary Screening & Mechanism of Action Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assay (MTT/SRB) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assay (Albumin Denaturation) Purification->Anti_inflammatory Dose_Response Dose-Response Studies (IC50/EC50) Antimicrobial->Dose_Response Anticancer->Dose_Response Anti_inflammatory->Dose_Response MOA Mechanism of Action (e.g., Kinase Inhibition, Apoptosis Assay) Dose_Response->MOA Toxicity In vitro Toxicity (Normal Cell Lines) Dose_Response->Toxicity

Caption: A generalized workflow for synthesizing and evaluating the biological activity of novel chemical compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. In the first column, add 100 µL of the test compound stock solution. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the absorbance at 600 nm.

Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17]

Materials:

  • Cancer cell lines (e.g., MCF-7, A375).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action: Kinase Inhibition

Many imidazole-based anticancer and anti-inflammatory agents function by inhibiting protein kinases.[1][13][16] Kinases are critical regulators of cell signaling pathways that control cell growth, differentiation, and apoptosis. The diagram below illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Imidazole Derivative (e.g., CRAF Inhibitor) Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for imidazole-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. Based on extensive structure-activity relationship data from related imidazole derivatives, compounds derived from this scaffold are strong candidates for exhibiting potent antifungal, antibacterial, anti-inflammatory, and anticancer activities.

The immediate future for research in this area should focus on:

  • Synthesis of a Focused Library: Creating a diverse set of derivatives by leveraging the reactive bromine atom for cross-coupling reactions to introduce various functional groups.

  • Broad Biological Screening: Systematically evaluating this library using the high-throughput screening protocols outlined in this guide.

  • Lead Optimization: For promising hits, further chemical modifications should be made to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most active compounds exert their effects.

By following a logical and evidence-based approach, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic building block is not a matter of simple percentages but a cornerstone of experimental reproducibility, safety, and regulatory compliance. The compound 4-bromo-2-isopropyl-1H-imidazole is a valuable precursor for a variety of active pharmaceutical ingredients (APIs), prized for its versatile imidazole core and the reactive bromo substituent that allows for further molecular diversification through cross-coupling reactions.[1][2] Ensuring its purity is paramount to the success of multi-step syntheses and the ultimate quality of the final drug substance.

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of this compound. Moving beyond mere procedural lists, we will explore the causality behind methodological choices, establish self-validating protocols, and ground our discussion in authoritative standards.

Chapter 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC is the method of choice. This technique separates the target compound from its non-volatile organic impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

The Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard starting point. Its long alkyl chains provide sufficient hydrophobic retention for the imidazole derivative.

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the basic imidazole ring) and an organic solvent like acetonitrile or methanol is crucial. A gradient, where the proportion of organic solvent is increased over time, allows for the effective elution of both more polar and less polar impurities within a reasonable timeframe.[3][4]

  • Detection: The aromatic imidazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector, typically set around 210-230 nm, provides excellent sensitivity for the analyte and most organic impurities.[5]

Experimental Protocol: HPLC Purity Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be less than 2.0%. The tailing factor for the peak should be between 0.8 and 1.5.

  • Data Analysis: Purity is typically reported as area percent, calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase Diluent inject Inject into HPLC prep->inject 10 µL separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment.

Chapter 2: Analysis of Residual Solvents by Headspace GC-MS

Residual solvents are volatile organic impurities that remain from the synthesis and purification processes.[6][7] These solvents have no therapeutic benefit and can be toxic, making their control a critical regulatory requirement outlined in guidelines such as the United States Pharmacopeia (USP) <467> and the International Council for Harmonisation (ICH) Q3C.[8][9] Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the gold standard for this analysis.[8][10]

The Causality of Method Design:

  • Headspace Sampling: Heating the sample in a sealed vial partitions the volatile solvents into the gas phase (headspace) above the sample. Injecting this gas prevents non-volatile matrix components from contaminating the GC system.

  • GC Separation: A capillary column with a polar stationary phase is used to separate the various volatile solvents based on their boiling points and interaction with the column.

  • MS Detection: A Mass Spectrometer provides definitive identification of the solvents based on their unique mass fragmentation patterns, offering higher confidence than an FID.

Experimental Protocol: Residual Solvent Analysis
  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • GC Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Sample Preparation: Accurately weigh about 100 mg of the test compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling-point solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[9][10]

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify and quantify solvents by comparing their retention times and mass spectra to a certified reference standard mixture containing expected solvents from the synthesis (e.g., chloroform, ethanol, ethyl acetate, hexanes).

Table 1: Common Solvents and ICH Q3C Limits
Solvent ClassSolvent ExampleConcentration Limit (ppm)
Class 1 (To be avoided)Benzene2
Carbon Tetrachloride4
Class 2 (To be limited)Acetonitrile410
Chloroform60
Dichloromethane600
Hexane290
Class 3 (Low toxic potential)Acetic Acid5000
Ethanol5000
Ethyl Acetate5000
This table is a selection of common solvents. For a complete list, refer to the ICH Q3C guidelines.[7][8]

Chapter 3: Structural Verification and Purity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the main compound against proton-bearing impurities without the need for individual impurity reference standards.

The Causality of Spectral Interpretation:

  • Chemical Shift: The position of a signal (ppm) indicates the electronic environment of the protons. The aromatic protons on the imidazole ring will appear downfield compared to the aliphatic protons of the isopropyl group.

  • Integration: The area under each peak is proportional to the number of protons. By setting the integral of a known peak from the target molecule to its correct number of protons, the relative quantity of impurities can be determined from their peak integrals.[11]

  • Potential Impurities: Unreacted 2-isopropyl-1H-imidazole would show two distinct imidazole ring protons, while the product shows only one. A potential regioisomeric impurity, 5-bromo-2-isopropyl-1H-imidazole, would exhibit a different chemical shift for its single ring proton due to the different electronic environment.[2]

Experimental Protocol: ¹H NMR Purity Analysis
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>256:1 for the main peaks).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[12]

    • Carefully integrate all peaks corresponding to the product and any visible impurities.

  • Purity Calculation: Purity can be estimated by comparing the integral of a characteristic product peak to the integrals of impurity peaks. For a more accurate quantitative NMR (qNMR) analysis, a certified internal standard of known purity and weight would be added to the sample.

Synthesis_Impurities SM 2-Isopropyl-1H-imidazole (Starting Material) Product This compound (Desired Product) SM->Product  Direct Bromination Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 5-bromo-2-isopropyl-1H-imidazole (Regioisomer) Product->Impurity2 Lack of Regioselectivity Impurity3 4,5-dibromo-2-isopropyl-1H-imidazole (Over-bromination) Product->Impurity3 Excess Brominating Agent BrominatingAgent Brominating Agent (e.g., NBS, Br₂)

Caption: Potential impurities from the synthesis of this compound.

Chapter 4: Molecular Weight Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is a definitive technique for confirming the molecular weight of the synthesized compound. The presence of a bromine atom provides a highly characteristic isotopic signature that serves as a powerful diagnostic tool.

The Bromine Isotopic Pattern: Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any molecule containing a single bromine atom will exhibit two peaks in its mass spectrum of almost equal intensity, separated by 2 mass-to-charge units (m/z).[1] For this compound (C₆H₉BrN₂), the expected molecular ion peaks would be at m/z 188 (for the ⁷⁹Br isotope) and m/z 190 (for the ⁸¹Br isotope). The observation of this distinct [M]⁺ and [M+2]⁺ pattern is strong evidence for the successful incorporation of one bromine atom.[13]

Fragmentation_Pattern Parent [M]⁺ m/z 188/190 Frag1 [M - Br]⁺ m/z 109 Parent->Frag1 - •Br Frag2 [M - C₃H₇]⁺ m/z 145/147 Parent->Frag2 - •C₃H₇

Caption: Predicted primary fragmentation of this compound.

Chapter 5: A Comparative Overview of Analytical Techniques

No single technique provides a complete purity profile. A multi-faceted approach is essential for a comprehensive assessment.

Table 2: Comparison of Purity Assessment Methods
FeatureHPLC-UVHS-GC-MS¹H NMRMass Spectrometry (Direct Infusion)
Primary Use Quantifies non-volatile impuritiesIdentifies & quantifies volatile impurities (residual solvents)Structural confirmation & quantification of all protonated speciesMolecular weight confirmation
Selectivity High for structurally different compoundsVery high, separates by volatility and massHigh, resolves individual protonsHigh, resolves by mass-to-charge ratio
Sensitivity High (ppm to ppb)Very high (ppm to ppb)Moderate (low % levels)High (sub-ppm)
Quantification Excellent (with standards)Excellent (with standards)Excellent (qNMR with internal standard)Poor for purity; primarily qualitative
Throughput ModerateModerateLow to ModerateHigh
Key Advantage Robust, precise quantification of major impuritiesGold standard for regulated residual solventsProvides structural proof and quantification without standards for all impuritiesConfirms molecular formula and isotopic patterns

Conclusion

Assessing the purity of synthesized this compound requires an integrated analytical strategy. HPLC serves as the primary tool for quantifying related substances and determining overall chromatographic purity. HS-GC-MS is essential for ensuring compliance with safety limits for residual solvents. Finally, NMR and Mass Spectrometry provide orthogonal confirmation of the compound's identity, structure, and molecular weight, while also offering another layer of purity assessment. By employing these techniques in concert, researchers and drug development professionals can proceed with confidence, knowing their foundational building block meets the rigorous quality standards demanded by the pharmaceutical industry.

References

  • Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. (2025, November 17). Rondaxe. Retrieved January 27, 2024, from [Link]

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. Retrieved January 27, 2024, from [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. (2016, May 18). RSC Publishing. Retrieved January 27, 2024, from [Link]

  • Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho. Retrieved January 27, 2024, from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed. Retrieved January 27, 2024, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, October 15). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Imidazole Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 27, 2024, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). NIH. Retrieved January 27, 2024, from [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025, August 8). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). RSC Publishing. Retrieved January 27, 2024, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. Retrieved January 27, 2024, from [Link]

Sources

A Researcher's Guide to the Biological Evaluation of Novel Compounds Derived from 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the imidazole scaffold represents a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3] The specific scaffold, 4-bromo-2-isopropyl-1H-imidazole, offers a unique starting point for novel drug discovery. Its reactive bromo substituent at the 4-position is a versatile handle for chemical modifications, such as metal-catalyzed cross-coupling reactions, while the isopropyl group at the 2-position provides distinct steric and electronic properties that can influence lipophilicity and metabolic stability—critical parameters in drug design.[4]

This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from this promising scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a structure for comparing the performance of newly synthesized derivatives against relevant alternatives.

The Strategic Importance of the this compound Scaffold

The strategic value of this particular imidazole derivative lies in its potential for diversification. The bromine atom allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).[4] While specific biological activity data for derivatives of this compound is not yet widely published, its structural isomer, 2-bromo-5-isopropyl-1H-imidazole, has shown potential anticancer and antimicrobial properties.[4] This suggests that the bromo-isopropyl-imidazole core is a promising starting point for developing new therapeutic agents.[4]

The primary areas of investigation for novel derivatives should initially focus on antimicrobial and anticancer activities, as these are common and well-documented properties of the broader imidazole class.[1][2][5][6][7]

Proposed Workflow for Biological Evaluation

A systematic approach is crucial for efficiently evaluating the biological potential of newly synthesized compounds. The following workflow outlines a logical progression from initial screening to more detailed characterization.

Biological Evaluation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & SAR cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis Antimicrobial Screening Antimicrobial Screening Synthesis->Antimicrobial Screening Test Compounds Cytotoxicity Screening Cytotoxicity Screening Synthesis->Cytotoxicity Screening Test Compounds MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Active Hits IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Active Hits SAR Analysis SAR Analysis MIC Determination->SAR Analysis IC50 Determination->SAR Analysis Mechanism Studies Mechanism Studies SAR Analysis->Mechanism Studies Lead Compounds

Caption: A proposed workflow for the biological evaluation of novel imidazole derivatives.

Part 1: Antimicrobial Activity Assessment

Given the known antimicrobial properties of many imidazole derivatives, this is a logical first step in the evaluation process.[5][6][8][9] The mechanism of action for antimicrobial imidazoles often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the antimicrobial efficacy of compounds.[8][10][11]

1. Preparation of Materials:

  • Synthesized imidazole derivatives dissolved in an appropriate solvent (e.g., DMSO).
  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) for comparison.[10]
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[6][8]
  • Muller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • 96-well microtiter plates.

2. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
  • Results should be compared to the standard antimicrobial agents.
Data Presentation: Comparative MIC Values

Summarizing the data in a table allows for a clear comparison of the antimicrobial potency of the different derivatives.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Lead-001 -Phenyl16328
Lead-002 -4-Chlorophenyl8164
Lead-003 -4-Methoxyphenyl326416
CiprofloxacinN/A10.5N/A
FluconazoleN/AN/AN/A2

Causality Behind Experimental Choices: The selection of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, along with a common fungal pathogen (C. albicans), provides a broad-spectrum view of the compounds' antimicrobial activity.[6][8] Comparing the results to well-established drugs like ciprofloxacin and fluconazole provides a benchmark for potency.[10] The structure-activity relationship can be initially assessed by observing how different R-group modifications on the imidazole core affect the MIC values. For example, the addition of an electron-withdrawing group like chlorine may enhance activity, as has been observed in other imidazole series.[5]

Part 2: Anticancer Activity Evaluation

The imidazole scaffold is a key component of several anticancer agents, often acting as a kinase inhibitor.[2] Therefore, evaluating the cytotoxic potential of new derivatives against cancer cell lines is a critical step.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

1. Cell Culture and Seeding:

  • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[2][13]
  • Culture the cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the synthesized imidazole derivatives and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the test compounds.
  • Include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO) and a negative control (untreated cells).
  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

3. MTT Assay and Data Collection:

  • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative IC50 Values

A tabular format is ideal for comparing the cytotoxic potency of the derivatives across different cancer cell lines.

Compound IDR-Group ModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Lead-001 -Phenyl25.438.132.5
Lead-002 -4-Chlorophenyl9.815.212.7
Lead-003 -4-Methoxyphenyl45.1>50>50
DoxorubicinN/A0.81.21.0

Causality Behind Experimental Choices: Using a panel of cancer cell lines from different tissue origins helps to identify if a compound has broad-spectrum activity or is selective for a particular cancer type.[2] The IC50 value is a standard metric for cytotoxicity, allowing for direct comparison of potency between different compounds and with standard chemotherapeutic agents like Doxorubicin.[13] This comparative data is the foundation for SAR studies, which can guide the synthesis of more potent and selective analogs.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening data from the antimicrobial and anticancer assays will form the basis of a preliminary SAR study.[14][15][16][17] By correlating the structural modifications of the this compound core with their biological activity, researchers can identify key chemical features that enhance potency and selectivity.[14]

For instance, if derivatives with electron-withdrawing groups at a certain position consistently show higher activity, this provides a rationale for synthesizing more analogs with similar electronic properties. Conversely, if bulky substituents diminish activity, this suggests a steric hindrance at the biological target.

SAR Cycle Synthesis Synthesis Biological_Testing Biological_Testing Synthesis->Biological_Testing New Derivatives Data_Analysis Data_Analysis Biological_Testing->Data_Analysis Activity Data SAR_Hypothesis SAR_Hypothesis Data_Analysis->SAR_Hypothesis Identify Trends SAR_Hypothesis->Synthesis Design Next Generation

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-isopropyl-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it an ideal scaffold for interacting with various biological targets, including enzymes and receptors. The core structure of 4-bromo-2-isopropyl-1H-imidazole presents several key features for medicinal chemistry exploration:

  • The Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, providing a platform for diverse chemical modifications.

  • The 2-Isopropyl Group: This bulky, lipophilic group can influence steric interactions within a binding pocket and impact the compound's overall solubility and metabolic stability.

  • The 4-Bromo Substituent: The bromine atom, a halogen, can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets. It also serves as a versatile chemical handle for further synthetic modifications.

This guide will delve into how modifications at these and other positions on the imidazole ring impact the biological activity of this class of compounds, drawing on data from studies on related imidazole analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the imidazole ring. Below, we explore the SAR of these compounds, focusing on two key areas of therapeutic interest: kinase inhibition and antimicrobial activity.

Kinase Inhibition: Targeting p38α Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it an attractive target for the development of anti-inflammatory drugs.[1] Imidazole-based compounds have been extensively studied as p38 MAPK inhibitors, with many acting as ATP-competitive inhibitors.[1] The following SAR insights are derived from studies on related pyridinyl- and 4-fluorophenyl-imidazole analogs.

Key Structural Modifications and Their Impact on p38α MAPK Inhibition:

A study on 4-fluorophenyl-imidazole derivatives provides valuable insights into the SAR of this class of compounds as p38α MAPK inhibitors.[2] The following table summarizes the inhibitory activity of selected analogs:

CompoundR1R2IC50 (nM) for p38α MAPK
Analog 1 HPyridin-4-yl>10000
Analog 2 HPyrimidin-4-yl250
Analog 3 CH2OHPyrimidin-4-yl96

Table 1: Inhibitory activity of selected 4-fluorophenyl-imidazole analogs against p38α MAPK. Data sourced from Seerden et al., 2014.[2]

Analysis of Substitutions:

  • Substitution at the 2-Position (R1): The data suggests that substitution at the 2-position of the imidazole ring can significantly impact potency. The introduction of a hydroxymethyl group (CH2OH) in Analog 3 resulted in a more than two-fold increase in inhibitory activity compared to the unsubstituted analog (Analog 2 ).[2] This highlights the potential for hydrogen bonding interactions in this region of the binding pocket.

  • Substitution at the 4-Position: While the core of our interest is a 4-bromo substituent, the study by Seerden et al. utilizes a 4-(4'-fluorophenyl) group. This phenyl group is crucial for occupying a hydrophobic pocket in the enzyme's active site. The fluorine atom can also contribute to favorable interactions.

  • Substitution at the 5-Position (R2): The nature of the heterocyclic ring at the 5-position is a critical determinant of activity. Replacing a pyridin-4-yl group (Analog 1 ) with a pyrimidin-4-yl group (Analog 2 ) led to a dramatic increase in potency, with the IC50 value dropping from >10,000 nM to 250 nM.[2] This indicates that the nitrogen arrangement in the pyrimidine ring is more favorable for interaction with the kinase.

Logical Flow of SAR for Kinase Inhibition:

SAR_Kinase cluster_imidazole Imidazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Imidazole 2,4,5-Trisubstituted Imidazole Core R1 2-Position (e.g., -H, -CH2OH) Imidazole->R1 Influences Potency R2 4-Position (e.g., -Br, -Aryl) Imidazole->R2 Key for Hydrophobic Interactions R3 5-Position (e.g., -Pyridinyl, -Pyrimidinyl) Imidazole->R3 Critical for Selectivity & Potency Activity p38α MAPK Inhibition (IC50) R1->Activity R2->Activity R3->Activity

Caption: Relationship between imidazole core modifications and p38α MAPK inhibitory activity.

Antimicrobial Activity

Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities.[3][4] The structural features of these compounds can be tuned to enhance their efficacy against various bacterial and fungal pathogens.

Key Structural Modifications and Their Impact on Antimicrobial Activity:

A study on 2,4,5-trisubstituted imidazoles provides valuable data on their antibacterial properties.[5] The following table summarizes the minimum inhibitory concentration (MIC) values for selected analogs against Staphylococcus aureus.

CompoundR1R2R3MIC (µg/mL) against S. aureus
Analog 4 4-HydroxyphenylPhenylPhenyl0.50
Analog 5 4-NitrophenylPhenylPhenyl6.1
Analog 6 4-ChlorophenylPhenylPhenyl1.11

Table 2: Minimum Inhibitory Concentration (MIC) of selected 2,4,5-trisubstituted imidazole analogs against Staphylococcus aureus. Data sourced from Khan et al., 2013.[5]

Analysis of Substitutions:

  • Substitution at the 2-Position (R1): The electronic nature of the substituent at the 2-position of the imidazole ring appears to be a key factor in determining antibacterial activity. An electron-donating hydroxyl group (Analog 4 ) resulted in the most potent activity (MIC = 0.50 µg/mL).[5] In contrast, a strongly electron-withdrawing nitro group (Analog 5 ) led to a significant decrease in activity (MIC = 6.1 µg/mL).[5] A halogen substituent, such as chlorine (Analog 6 ), provided intermediate activity.[5]

  • Substitutions at the 4- and 5-Positions (R2 and R3): In this particular study, the 4- and 5-positions were consistently substituted with phenyl groups. While this limits a direct comparison of substitutions at these positions, the phenyl groups likely contribute to the overall lipophilicity of the molecules, which can be important for penetrating bacterial cell membranes.

Logical Flow of SAR for Antimicrobial Activity:

SAR_Antimicrobial cluster_imidazole Imidazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Imidazole 2,4,5-Trisubstituted Imidazole Core R1 2-Position (Electronic Effects: -OH, -NO2, -Cl) Imidazole->R1 Influences Potency R2_R3 4- & 5-Positions (Lipophilicity) Imidazole->R2_R3 Affects Cell Penetration Activity Antibacterial Activity (MIC) R1->Activity R2_R3->Activity

Caption: Influence of imidazole substituent electronics and lipophilicity on antibacterial activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments.

Synthesis of 2,4,5-Trisubstituted Imidazole Analogs

The synthesis of the imidazole core can be achieved through various methods. A common approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired 1,2-dicarbonyl compound (e.g., benzil), the corresponding aldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as glacial acetic acid.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and then purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2,4,5-trisubstituted imidazole.

Experimental Workflow for Imidazole Synthesis:

Synthesis_Workflow Start Start Reactants Combine 1,2-Dicarbonyl, Aldehyde, and Ammonia Source in Glacial Acetic Acid Start->Reactants Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Workup Cool and Pour into Ice-Water Reflux->Workup Isolation Collect Precipitate by Filtration Workup->Isolation Purification Recrystallize from Appropriate Solvent Isolation->Purification End Pure Imidazole Analog Purification->End

Caption: General workflow for the synthesis of 2,4,5-trisubstituted imidazole analogs.

p38α MAPK Inhibition Assay

The inhibitory activity of the synthesized compounds against p38α MAPK can be determined using an in vitro kinase assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant p38α MAPK enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds (dissolved in DMSO) to the wells. Include a positive control (a known p38 MAPK inhibitor like SB203580) and a negative control (DMSO vehicle).[7]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescence-based assay.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of the compounds against various bacterial strains is determined using the broth microdilution method.[9]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[9]

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship data from related imidazole analogs clearly demonstrate that targeted modifications to the imidazole ring can lead to potent and selective compounds. As kinase inhibitors, substitutions at the 2- and 5-positions are critical for enhancing potency and achieving selectivity. For antimicrobial applications, the electronic properties of the substituent at the 2-position play a crucial role in determining efficacy. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new analogs based on this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3584-3587. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Bolos, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(21), 2463-2481. [Link]

  • Gautam, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17789-17801. [Link]

  • Kumar, P., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-677. [Link]

  • Khan, F. A., et al. (2013). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. Bioinformation, 9(14), 735-739. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Parab, R. H., et al. (2007). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 19(1), 549-556. [Link]

  • Garcia-Alvarez, J., et al. (2017). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 22(10), 1633. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Parab, R. H., et al. (2007). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 19(1), 549-556. [Link]

  • Garcia-Alvarez, J., et al. (2017). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 22(10), 1633. [Link]

  • Munoz, L., et al. (2007). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of Neuroinflammation, 4, 21. [Link]

  • Kumar, D., et al. (2018). Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. European Journal of Medicinal Chemistry, 157, 1021-1035. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Kumar, D., et al. (2005). Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives. Bioorganic & Medicinal Chemistry, 13(6), 2219-2226. [Link]

  • Rashdan, M. A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(10), 6891-6913. [Link]

  • Khan, F. A., et al. (2013). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. Bioinformation, 9(14), 735-739. [Link]

  • Adela, R., et al. (2020). p38 MAPK inhibition: A promising therapeutic approach for COVID-19. Journal of Molecular and Cellular Cardiology, 144, 63-65. [Link]

  • Adela, R., et al. (2020). p38 MAPK inhibition: A promising therapeutic approach for COVID-19. Journal of Molecular and Cellular Cardiology, 144, 63-65. [Link]

  • Kumar, D., et al. (2023). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Szychlinska, M. A., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(22), 16428. [Link]

Sources

A Comparative Guide to Catalytic Systems for Cross-Coupling with 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The imidazole core, in particular, is a privileged structure found in numerous pharmaceuticals and biologically active molecules. The targeted modification of this ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. 4-bromo-2-isopropyl-1H-imidazole serves as a versatile and valuable building block, with the bromine atom providing a reactive handle for various transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of different catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions with this compound. We will delve into the nuances of catalyst selection, ligand effects, and reaction conditions, supported by experimental data from analogous systems to provide a robust framework for methodological development.

The Challenge of Imidazole Coupling

Cross-coupling reactions with N-heterocycles like imidazole present unique challenges. The lone pair of electrons on the imidazole nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This necessitates careful selection of ligands that can stabilize the catalyst and promote the desired catalytic cycle over off-cycle pathways. For imidazoles with an unprotected N-H group, the acidic proton can also interfere with certain catalytic systems, often requiring the use of strong bases or N-protection strategies.

Palladium-Catalyzed Cross-Coupling: A Comparative Overview

Palladium-based catalysts are the workhorses of cross-coupling chemistry, offering a broad scope and high functional group tolerance. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand dictates the efficiency and selectivity of the transformation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods. For substrates like this compound, several palladium-based systems have proven effective in analogous N-heterocyclic systems.

Catalytic System Comparison for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Catalyst SystemBaseSolventTemp (°C)TimeYield (%)Notes
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O14015-30 min (MW)70-90Microwave irradiation significantly reduces reaction times.[1][2]
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O10012 h85-95RuPhos is a bulky electron-rich ligand effective for heteroaryl couplings.[1]
PdCl₂(dppf)K₂CO₃DMF8012 h80-92A common and reliable catalyst system for a range of aryl bromides.
Pd/C (ligand-free)TBAF·3H₂OToluene11024 hGood-ExcellentHeterogeneous catalyst, useful for simplified workup, though may require longer reaction times.

Causality Behind Experimental Choices:

  • Ligands: Bulky and electron-rich phosphine ligands like RuPhos and SPhos are often preferred for heterocyclic substrates. Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers. The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide.

  • Base: The choice of base is crucial for both activating the boronic acid and, in the case of unprotected imidazoles, deprotonating the N-H group. Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Solvent: A mixture of an aprotic solvent like 1,4-dioxane or THF with water is typical. Water is necessary for the transmetalation step, while the organic solvent ensures the solubility of the reactants and catalyst.

  • Microwave Irradiation: The use of microwave heating can dramatically accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles by minimizing thermal decomposition of sensitive substrates and catalysts.[1][2][3][4]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines. The challenge of catalyst inhibition by the imidazole nitrogen is particularly pronounced in this reaction. Groundbreaking work by Buchwald and coworkers has led to the development of highly effective catalyst systems for the amination of unprotected bromoimidazoles.[5][6][7]

Optimized Catalytic System for Amination of 4-Bromo-1H-imidazole

Catalyst SystemBaseSolventTemp (°C)Time (h)Amine ScopeYield (%)
Pd precatalyst / tBuBrettPhosLHMDSTHFRT - 8012-24Aryl, Heteroaryl, Alkyl60-95

Data derived from studies on 4-bromo-1H-imidazole, which is expected to have similar reactivity to the 2-isopropyl derivative.[5][6]

Expertise in Action: Why this System Excels

The success of this system hinges on the tBuBrettPhos ligand. This biarylphosphine ligand possesses significant steric bulk around the phosphorus atom, which creates a coordinatively unsaturated palladium center that is highly reactive in the catalytic cycle. This bulk also accelerates the C-N reductive elimination, which is often the rate-limiting step. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) is critical for deprotonating both the amine nucleophile and the imidazole N-H without interfering with the catalyst.[5][6]

Heck Coupling: Vinylation of the Imidazole Core

The Heck reaction provides a means to install vinyl groups onto the imidazole scaffold. This reaction typically requires a palladium(0) catalyst, a phosphine ligand, and a base. For N-heterocyclic substrates, catalyst inhibition can again be a concern, and N-protection is sometimes employed, though successful couplings on unprotected systems are known.

Representative Catalytic Systems for Heck Coupling of Bromo-N-Heterocycles

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF10012-2460-85A classic and widely used system.[5][8]
Pd(OAc)₂ (ligand-less)K₂CO₃ / TBABDMF/H₂O80470-90Phase-transfer catalyst (TBAB) can be crucial for ligand-free systems.
Pd EnCat®40AcONa / Et₄NClEtOH140 (MW)0.5Good-ExcellentA heterogeneous catalyst that allows for easy removal and potential recycling.[9]

Mechanistic Insight:

The base in the Heck reaction plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle. Organic bases like triethylamine are common, but inorganic bases can also be effective, particularly with the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility and ionic exchange.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for creating rigid structural linkers. The classic Sonogashira protocol utilizes a palladium catalyst and a copper(I) co-catalyst. However, copper-free systems have gained popularity to avoid issues with alkyne homocoupling (Glaser coupling) and the potential toxicity of copper.

Comparison of Sonogashira Catalytic Systems for Bromo-N-Heterocycles

System TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Classic (Cu-catalyzed) Pd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineRT - 602-6 h70-95Highly effective, but risk of alkyne homocoupling.
Copper-Free Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane80-10065-90Avoids Glaser coupling and simplifies purification.
Copper-Free (NHC Ligand) [Pd(IPr)Cl₂]₂K₂CO₃DMSO120Good-ExcellentN-Heterocyclic carbene (NHC) ligands offer high stability and activity.[7]

The Rationale for Copper-Free Systems:

While the copper co-catalyst in the traditional Sonogashira reaction facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, it also promotes the oxidative dimerization of the terminal alkyne.[10][11] Copper-free methods circumvent this side reaction.[1][10][11] In these systems, a strong base is used to deprotonate the alkyne, and a highly active palladium catalyst, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, is used to drive the catalytic cycle.[6][7]

Experimental Protocols

The following are generalized protocols based on established methods for analogous substrates. Optimization for this compound is recommended.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a 3:1:1 mixture of 1,4-dioxane, ethanol, and water (5 mL).

  • Seal the vial and place it in a microwave reactor. Irradiate at 140°C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox, add the Pd precatalyst (e.g., [Pd(cinnamyl)Cl]₂), tBuBrettPhos ligand, and this compound (1.0 mmol) to an oven-dried Schlenk tube.

  • Add the amine (1.2 mmol) and anhydrous THF (4 mL).

  • Add LHMDS (1.0 M in THF, 2.2 mmol) dropwise.

  • Seal the tube and stir at room temperature or heat to 80°C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Visualization of Catalytic Cycles

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Nu)L₂ OA_complex->TM_complex Transmetalation (Suzuki, Sonogashira) or Amine Association/ Deprotonation (Buchwald) TM_complex->Pd0 Reductive Elimination Product Ar-Nu TM_complex->Product ArX Ar-X (Substrate) ArX->OA_complex NuM Nu-M (Coupling Partner) NuM->OA_complex Base Base Base->OA_complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Alkene_Coord [Ar-Pd(II)(alkene)L₂]⁺X⁻ OA_complex->Alkene_Coord Alkene Coordination Insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂X Alkene_Coord->Insertion_complex Migratory Insertion Insertion_complex->Pd0 Base-mediated Catalyst Regeneration Product Ar-Alkene Insertion_complex->Product β-Hydride Elimination ArX Ar-X ArX->OA_complex Alkene Alkene Alkene->Alkene_Coord Base Base Base->Insertion_complex

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly viable and versatile strategy for the synthesis of novel, high-value compounds. While direct experimental data for this specific substrate remains somewhat limited in the public domain, a robust framework for methods development can be constructed from the wealth of information available for analogous N-heterocyclic systems.

For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands have demonstrated superior performance, effectively overcoming the challenges associated with catalyst inhibition. For Heck and Sonogashira couplings, both traditional and modern catalytic systems offer viable routes, with a notable trend towards copper-free Sonogashira protocols to improve reaction efficiency and product purity. The application of microwave irradiation stands out as a key technology to accelerate these transformations, leading to shorter reaction times and often improved yields.

As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more efficient, robust, and sustainable catalytic systems for the cross-coupling of challenging substrates like this compound will remain an active and important area of research.

References

  • Guastavino, J. F., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(3), 203-209.
  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 124-127. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Tan, Y. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Khan, I., & Saeed, A. (2019). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Molecules, 24(15), 2729.
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A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Development

4-Bromo-2-isopropyl-1H-imidazole is a key heterocyclic building block in medicinal and synthetic chemistry.[1] Its structural motif is found in numerous biologically active molecules, making it a compound of significant interest for drug discovery and development. The reactive bromo-substituent at the 4-position provides a versatile handle for creating diverse molecular libraries through cross-coupling reactions.[1]

Given its role as a critical intermediate, ensuring the purity, identity, and stability of this compound is paramount. This necessitates the development and validation of robust analytical methods. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[2] This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The validation strategies presented are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure scientific soundness and regulatory compliance.[3][4]

Pillar 1: The Foundation of Trustworthy Data - Understanding Validation Parameters

Before delving into specific methods, it is crucial to understand the "why" behind validation. The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This is achieved by assessing a set of core performance parameters as defined by the ICH.[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[5] Forced degradation studies are a cornerstone for demonstrating specificity and the stability-indicating nature of a method.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]

Pillar 2: Comparative Methodologies & Validation Protocols

The selection of an analytical technique is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC-MS offer distinct advantages.

Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis, ideal for quantifying non-volatile and thermally stable compounds. Its versatility makes it the primary choice for determining the assay (purity) of this compound and for quantifying process-related impurities and degradation products.

cluster_dev Method Development cluster_val Validation Protocol cluster_exp Experimental Execution cluster_rep Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity & Forced Degradation (Acid, Base, Oxidation, Heat, Light) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ (S/N Ratio) Precision->LOQ Robustness Robustness (Flow, pH, % Organic) LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for HPLC-UV method validation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a logical starting point. The nonpolar stationary phase effectively retains the moderately polar imidazole ring while allowing for separation based on subtle differences in hydrophobicity from potential impurities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is used to control the ionization state of the imidazole nitrogens, ensuring consistent retention and sharp peak shapes.

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient elution is recommended to separate non-polar impurities from the main analyte peak.

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm, a common wavelength for imidazole derivatives.[9][10] A PDA detector is highly recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent and at the same concentration.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 80°C, UV/Vis light).[11]Analyte peak is free from interference. Peak purity index > 0.995. The method resolves degradation products from the analyte peak (Resolution > 2.0).
Linearity Analyze at least 5 concentrations from LOQ to 150% of the target assay concentration (e.g., 0.05 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.As defined by the linearity study.
Accuracy Analyze spiked samples at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the standard solution.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat analysis on a different day with a different analyst.Overall RSD for both sets of data ≤ 2.0%.
LOQ Determine concentration with a signal-to-noise ratio (S/N) of ~10.RSD for precision at LOQ ≤ 10%.
Robustness Vary flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).System suitability parameters (e.g., tailing factor, resolution) remain within limits. Assay results are not significantly impacted.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and High Specificity

GC-MS is exceptionally well-suited for analyzing volatile and thermally stable compounds.[12] For this compound, it serves as an excellent confirmatory method and is superior for identifying and quantifying volatile organic impurities, residual solvents from synthesis, or specific, more volatile degradation products. The mass spectrometer provides unparalleled specificity.

cluster_dev Method Development cluster_val Validation Protocol cluster_exp Experimental Execution cluster_rep Reporting Dev Develop GC-MS Method (Column, Temp Program, etc.) Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity (Selected Ion Monitoring) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ (S/N Ratio) Precision->LOQ Robustness Robustness (Flow, Oven Ramp) LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for GC-MS method validation.

  • Instrumentation: Gas chromatograph coupled to a Mass Selective Detector (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is chosen for its versatility in separating a wide range of organic molecules.[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270 °C. This temperature ensures rapid volatilization without causing thermal degradation of the analyte.

    • Injection Mode: Split (e.g., 50:1) to avoid overloading the column when analyzing a high-concentration sample.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 20 °C/min to 280 °C.

      • Final Hold: 5 min at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and specificity.

    • SIM Ions: The molecular ion isotopic cluster (m/z 188/190 due to ⁷⁹Br/⁸¹Br) and a key fragment ion (e.g., m/z 107, loss of isopropyl and Br) would be monitored.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh and dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a final concentration of 0.1 mg/mL.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank solvent and spiked samples. Confirm peak identity by comparing mass spectra with a reference standard.No interfering peaks at the retention time of the analyte in the selected ion chromatograms. Mass spectrum match score > 90%.
Linearity Analyze at least 5 concentrations from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by the linearity, accuracy, and precision data.As defined by the linearity study.
Accuracy Analyze spiked samples at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 95.0% and 105.0%.
Precision (Repeatability) 6 replicate injections of the standard solution.RSD ≤ 2.0%.
Precision (Intermediate) Repeat analysis on a different day.Overall RSD ≤ 3.0%.
LOQ Determine concentration with an S/N ratio of ~10 in SIM mode.RSD for precision at LOQ ≤ 15%.
Robustness Vary He flow rate (±0.1 mL/min) and oven ramp rate (±2°C/min).Retention time shift should be predictable. Assay results are not significantly impacted.

Pillar 3: Data Synthesis and Advanced Applications

Comparative Performance Summary

The following table provides a summary of the expected performance characteristics of the two validated methods, allowing researchers to select the most appropriate technique for their specific needs.

ParameterHPLC-UVGC-MSRationale for Difference
Primary Application Assay, Purity, StabilityImpurity ID, Volatiles, Trace AnalysisHPLC is robust for quantitative bulk analysis; GC-MS excels at sensitive and specific detection.
Specificity Good (Peak Purity via PDA)Excellent (Mass Spectrum)Mass fragmentation provides a chemical fingerprint, offering higher confidence in peak identity.
Linearity (r²) ≥ 0.999≥ 0.995UV detectors often exhibit superior linear response over a wider dynamic range compared to MS detectors.
LOQ (Typical) ~0.01% of assay conc.< 0.005% of assay conc. (SIM)SIM mode in GC-MS significantly reduces noise, allowing for much lower quantitation limits.
Precision (RSD) ≤ 1.0%≤ 2.0%HPLC systems generally offer slightly better injection and flow rate precision, leading to lower variability.
Sample Throughput Moderate (~35 min/run)Moderate (~25 min/run)The GC method has a slightly shorter run time, but sample preparation can be a factor.
Beyond Validation: Structural Elucidation of Degradation Products

A key outcome of forced degradation studies is the potential discovery of unknown degradation products.[7] Validating a method's specificity is only the first step; identifying these products is crucial for understanding the molecule's stability profile. This requires a multi-technique approach.

Start Forced Degradation Sample Shows Unknown Peak in HPLC LCMS Analyze by LC-MS/MS Start->LCMS Isolate Isolate Degradant via Preparative HPLC Start->Isolate MS_Data Obtain Accurate Mass (HRMS) & Fragmentation Pattern (MS/MS) LCMS->MS_Data Formula Propose Elemental Formula MS_Data->Formula Structure Elucidate Structure Formula->Structure NMR Acquire NMR Spectra (1H, 13C, COSY, HSQC) Isolate->NMR NMR->Structure

Caption: Workflow for identifying unknown degradation products.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides the accurate mass needed to determine the elemental formula of the degradant. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about its structure.[14] For unambiguous identification, the degradant can be isolated using preparative HPLC and its structure fully elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy techniques like COSY and HSQC.[15][16][17]

Conclusion

The validation of analytical methods for this compound is a scientifically rigorous process essential for guaranteeing data quality in pharmaceutical research and development. Both HPLC-UV and GC-MS are powerful, complementary techniques.

  • HPLC-UV is the preferred method for routine quality control, including assay and purity testing, due to its robustness, precision, and broad applicability.

  • GC-MS provides superior specificity and sensitivity, making it the ideal choice for trace-level impurity analysis, identification of volatile byproducts, and as a confirmatory technique.

By implementing the detailed validation protocols outlined in this guide, researchers can establish a suite of reliable analytical methods, ensuring the integrity of their data and contributing to the development of safe and effective medicines. This structured approach, grounded in ICH principles, transforms routine analysis into a self-validating system of quality assurance.

References

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The Synthetic Chemist's Compass: A Comparative Guide to 4-Bromo-2-isopropyl-1H-imidazole and its Halogenated Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a candidate molecule. Among the myriad of heterocyclic scaffolds, the imidazole core stands as a privileged structure, integral to numerous FDA-approved drugs and clinical candidates.[1] This guide provides an in-depth technical comparison of 4-bromo-2-isopropyl-1H-imidazole, a versatile synthetic intermediate, with its iodo- and chloro-analogs. We will delve into a comparative analysis of their synthesis, reactivity in cross-coupling reactions, and the downstream implications for their application, particularly in the synthesis of kinase inhibitors. This document is intended to serve as a practical resource, supported by experimental protocols and comparative data, to inform rational decision-making in your research endeavors.

Introduction: The Strategic Value of 4-Halo-2-isopropyl-1H-imidazoles

The 2-isopropyl-1H-imidazole scaffold is of significant interest in medicinal chemistry. The isopropyl group at the 2-position can impart favorable steric and electronic properties, potentially influencing a molecule's lipophilicity and metabolic stability—key parameters in drug design.[1] Halogenation at the 4-position introduces a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] This allows for the facile introduction of a wide array of substituents, enabling the exploration of chemical space and the optimization of a compound's structure-activity relationship (SAR).

The choice of the halogen—iodine, bromine, or chlorine—is not trivial. It profoundly impacts the reactivity of the C-X bond, the cost and availability of the starting material, and potentially the biological activity of the final product through halogen bonding or other interactions. This guide will dissect these differences to provide a clear rationale for selecting the optimal building block for your specific synthetic campaign.

Synthesis of 4-Halo-2-isopropyl-1H-imidazoles: A Comparative Overview

The most direct and common route to 4-halo-2-isopropyl-1H-imidazoles is through the electrophilic halogenation of the parent 2-isopropyl-1H-imidazole. The choice of halogenating agent and reaction conditions are tailored to the desired halogen.

General Synthetic Workflow

The synthesis of these halogenated imidazoles typically follows a straightforward electrophilic aromatic substitution pathway. The imidazole ring is sufficiently electron-rich to react with electrophilic halogens.

G start 2-Isopropyl-1H-imidazole halogenation Electrophilic Halogenation start->halogenation Halogenating Agent (e.g., NBS, NCS, I2/KI) workup Aqueous Work-up & Purification halogenation->workup product 4-Halo-2-isopropyl-1H-imidazole workup->product

Caption: General workflow for the synthesis of 4-halo-2-isopropyl-1H-imidazoles.

Experimental Protocols

While specific peer-reviewed protocols for this compound are not extensively detailed, reliable procedures can be adapted from the synthesis of analogous compounds. Below are representative protocols for the synthesis of the bromo, chloro, and iodo derivatives.

Protocol 1: Synthesis of this compound (Adapted from similar brominations)

  • Reaction Setup: To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, cool the mixture to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled imidazole solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 4-Chloro-2-isopropyl-1H-imidazole (Representative Protocol)

  • Reaction Setup: Dissolve 2-isopropyl-1H-imidazole (1.0 eq) in a solvent such as DMF.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18-36 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Synthesis of 4-Iodo-2-isopropyl-1H-imidazole (Adapted from direct iodination methods) [2]

  • Preparation of Iodinating Solution: In a separate flask, dissolve iodine (I₂) (1.0 eq) and potassium iodide (KI) (1.0 eq) in water.

  • Reaction Setup: Dissolve 2-isopropyl-1H-imidazole (1.2 eq) in an aqueous solution of sodium hydroxide.

  • Iodination: Slowly add the iodine/potassium iodide solution to the imidazole solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature.

  • Work-up: Adjust the pH of the reaction mixture to neutral (pH 7-8) with a dilute acid (e.g., HCl). The product may precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/n-hexane).

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 4-haloimidazoles is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The reactivity of the C-X bond is a critical factor in determining the efficiency of these transformations.

Theoretical Framework and Reactivity Trends

The Suzuki-Miyaura coupling mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. The rate of this step is often rate-determining and is influenced by the strength of the C-X bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of the 4-halo-2-isopropyl-1H-imidazoles in Suzuki-Miyaura coupling is expected to follow the trend:

Iodo > Bromo > Chloro

This higher reactivity of the iodo- and bromo-derivatives often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-analog.

G cluster_0 Reactivity in Suzuki-Miyaura Coupling 4-Iodo-2-isopropyl-1H-imidazole 4-Iodo-2-isopropyl-1H-imidazole This compound This compound 4-Iodo-2-isopropyl-1H-imidazole->this compound Decreasing Reactivity 4-Chloro-2-isopropyl-1H-imidazole 4-Chloro-2-isopropyl-1H-imidazole This compound->4-Chloro-2-isopropyl-1H-imidazole Decreasing Reactivity

Caption: Expected reactivity trend of 4-halo-2-isopropyl-1H-imidazoles in Suzuki-Miyaura coupling.

Comparative Experimental Data (Analogous Systems)

Direct, side-by-side comparative data for the Suzuki-Miyaura coupling of 4-halo-2-isopropyl-1H-imidazoles is limited in the peer-reviewed literature. However, data from analogous systems of other halogenated heterocycles provides a strong basis for comparison. The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various halo-heterocycles, illustrating the general reactivity trends.

Heterocyclic Halide (Analog)Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazolePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1002486[3]
4-Chloro-1H-indolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001891[3]
2-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295Representative
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1002488Representative

Note: This table presents data from different studies on analogous systems to illustrate general reactivity trends and should not be considered a direct head-to-head comparison.

From this representative data, it is evident that while chloro-heterocycles can be effectively coupled, they often require more specialized and expensive phosphine ligands (e.g., XPhos, SPhos) and potentially longer reaction times or higher temperatures compared to their bromo-counterparts.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The imidazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The ability to functionalize the 4-position of the imidazole ring is crucial for tuning the selectivity and potency of these inhibitors.

Signaling Pathway Context

Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases such as cancer. For instance, inhibitors of protein kinase B (Akt) or Polo-like kinase 4 (PLK4) are of significant interest in oncology. The functionalization of a core scaffold like 2-isopropyl-1H-imidazole can lead to compounds that modulate these pathways.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->Akt Inhibition

Caption: Simplified representation of a kinase signaling pathway targeted by imidazole-based inhibitors.

Strategic Choice of Halogen in Multi-step Synthesis

In a multi-step synthesis of a complex kinase inhibitor, the choice between 4-bromo-, 4-chloro-, and 4-iodo-2-isopropyl-1H-imidazole can have significant strategic implications:

  • 4-Iodo-2-isopropyl-1H-imidazole: The high reactivity of the C-I bond makes it ideal for reactions where mild conditions are required to preserve sensitive functional groups elsewhere in the molecule. However, iodo-compounds are generally more expensive and less stable than their bromo- and chloro-analogs.

  • This compound: This building block offers a good balance of reactivity and stability. It is generally reactive enough for most cross-coupling reactions under standard conditions and is more cost-effective than the iodo-analog. This often makes it the workhorse for many discovery and development projects.

  • 4-Chloro-2-isopropyl-1H-imidazole: While less reactive, the C-Cl bond's stability can be advantageous for selective, sequential cross-coupling reactions. For instance, if a molecule contains both a bromo and a chloro substituent, the bromo position can often be selectively functionalized first, leaving the chloro group for a subsequent transformation. Chloro-analogs are also typically the most cost-effective.

Conclusion and Recommendations

The selection of the appropriate 4-halo-2-isopropyl-1H-imidazole is a strategic decision that should be guided by the specific requirements of the synthetic route and the overall goals of the research program.

  • For rapid SAR exploration and syntheses where mild conditions are paramount , 4-iodo-2-isopropyl-1H-imidazole is the preferred choice due to its superior reactivity, albeit at a higher cost.

  • For general-purpose synthesis, process development, and scale-up , This compound represents the optimal balance of reactivity, stability, and cost-effectiveness.

  • For cost-sensitive projects or syntheses requiring sequential cross-coupling , 4-chloro-2-isopropyl-1H-imidazole is a viable option, provided that appropriate modern catalytic systems are employed to overcome its lower reactivity.

By understanding the nuanced differences in the synthesis and reactivity of these valuable building blocks, researchers can make more informed decisions, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Google Patents. Imidazole derivatives, processes for preparing them and their uses. EP2050736A1.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5553–5557. Available from: [Link]

  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
  • Google Patents. Preparation method of 4-halogen-1H-imidazole. CN106674121A.
  • Google Patents. Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. CN111269183A.
  • Google Patents. Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole. CN111018789A.
  • The Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Syntheses. 4-PENTENOYLATION OF 4,5-DIIODOIMIDAZOLE AND CONCOMITANT IODINE-MAGNESIUM EXCHANGE. Available from: [Link]

  • Google Patents. Preparation method of 4-iodine-1H-imidazole. CN110938036A.
  • Google Patents. Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. CN111662233B.

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benchmarking the synthesis of 4-bromo-2-isopropyl-1H-imidazole against other methods

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of synthetic methodologies for 4-bromo-2-isopropyl-1H-imidazole, a key building block in modern medicinal chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and present comparative data to empower researchers in making informed decisions for their specific applications.

The Strategic Importance of this compound in Drug Discovery

The imidazole scaffold is a cornerstone in pharmacology, present in numerous clinically approved drugs.[1][2] Its value lies in its aromatic nature, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups.[2][3] The specific decoration of the imidazole ring with a 2-isopropyl group and a 4-bromo substituent, as seen in this compound (CAS 1256643-65-8), confers a unique combination of properties highly sought after in drug development.[4]

The isopropyl group at the 2-position provides steric bulk and enhances lipophilicity, which can significantly influence a molecule's metabolic stability and binding affinity to protein targets.[4] More critically, the bromine atom at the 4-position serves as a versatile synthetic handle. It is primed for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse molecular fragments.[4] This makes this compound a valuable precursor for generating libraries of complex derivatives in the pursuit of novel kinase inhibitors, enzyme modulators, and other therapeutic agents.[4][5]

Given its utility, the efficient and selective synthesis of this building block is of paramount importance. This guide benchmarks the primary synthetic route—direct electrophilic bromination—against potential alternative strategies, providing the necessary data and protocols for practical application.

Methodology 1: Direct Electrophilic Bromination of 2-Isopropyl-1H-imidazole

The most direct and atom-economical approach to synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 2-isopropyl-1H-imidazole. The imidazole ring is electron-rich, making it susceptible to electrophilic attack. The challenge lies in controlling the regioselectivity and preventing over-bromination.

Approach A: Bromination using N-Bromosuccinimide (NBS)

Expertise & Rationale: N-Bromosuccinimide (NBS) is often the preferred brominating agent over liquid bromine (Br₂) for laboratory-scale synthesis.[6] It is a crystalline solid that is significantly safer and easier to handle, mitigating the risks associated with the volatility and corrosiveness of Br₂. The reaction proceeds by the in-situ generation of a low concentration of electrophilic bromine. The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) can facilitate the reaction. Controlling the temperature, typically by starting at 0 °C, is crucial to moderate the reaction rate and minimize the formation of di- and tri-brominated byproducts.[7] Stoichiometric control, using only a slight excess of NBS (e.g., 1.05-1.1 equivalents), is key to favoring mono-bromination.[7]

Experimental Protocol: Synthesis via NBS Bromination

  • Materials: 2-isopropyl-1H-imidazole, N-Bromosuccinimide (NBS), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Saturated Sodium Thiosulfate solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator, separatory funnel.

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous DMF.

    • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

    • Reagent Addition: Add NBS (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]

    • Quenching: Quench the reaction by pouring the mixture into a beaker of ice-cold water.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Washing & Drying: Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove any unreacted bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate.[7]

    • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification start Dissolve 2-isopropyl-1H-imidazole in anhydrous DMF cool Cool to 0 °C in ice bath start->cool add_nbs Add NBS (1.05 eq) in portions (< 5 °C) cool->add_nbs react Stir at 0 °C (1h), then warm to RT (2-4h) add_nbs->react monitor Monitor by TLC react->monitor quench Quench with ice-cold water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Na₂S₂O₃ and Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Flash Column Chromatography dry->purify

Caption: Workflow for the synthesis of this compound via NBS.

Approach B: Bromination using Elemental Bromine (Br₂)

Expertise & Rationale: While more hazardous, using elemental bromine can be effective and is sometimes preferred for larger-scale reactions where the cost of NBS is a factor. The reaction is typically performed in a solvent like chloroform or acetic acid.[8] When using acetic acid, a base such as sodium acetate is often added to buffer the hydrobromic acid (HBr) byproduct, which can otherwise protonate the imidazole ring and deactivate it towards further electrophilic substitution.[8] This method requires stringent safety precautions, including excellent ventilation and proper personal protective equipment.

Alternative Strategy: Multi-Step Synthesis for Enhanced Regioselectivity

Expertise & Rationale: A significant challenge in imidazole chemistry is achieving regiocontrol, especially when multiple positions on the ring are available for substitution. Direct bromination of 2-isopropyl-1H-imidazole could potentially yield the 5-bromo isomer or the 4,5-dibromo product. While the 2-isopropyl group offers some steric hindrance that may favor 4-substitution, separating a mixture of regioisomers can be challenging and costly, especially at scale.[5]

A more robust, albeit longer, strategy involves the use of a protecting group on one of the imidazole nitrogens. This approach, demonstrated in the synthesis of related substituted imidazoles, can lock the tautomeric form and use sterics to direct the incoming electrophile to a specific position.[9]

A plausible three-step sequence would be:

  • Protection: The N1 position of 2-isopropyl-1H-imidazole is protected with a suitable bulky group (e.g., SEM-Cl, 2-(trimethylsilyl)ethoxymethyl chloride).[9]

  • Directed Bromination: The bulky protecting group sterically hinders the N-adjacent C5 position, thereby directing the electrophilic brominating agent (NBS) preferentially to the C4 position.

  • Deprotection: Removal of the protecting group under specific conditions (e.g., with acid) yields the desired this compound with high regiochemical purity.[9]

While this method adds steps and reduces the overall atom economy, the benefit is a potentially cleaner product profile, simplified purification, and a more reliable, scalable process for achieving high-purity material.[5]

G start 2-isopropyl-1H-imidazole step1 Step 1: Protection (e.g., SEM-Cl, Base) start->step1 intermediate N1-Protected 2-isopropyl-imidazole step1->intermediate step2 Step 2: Directed Bromination (NBS) intermediate->step2 bromo_intermediate Protected 4-bromo- 2-isopropyl-imidazole step2->bromo_intermediate step3 Step 3: Deprotection (e.g., Acidic conditions) bromo_intermediate->step3 product This compound step3->product

Caption: Multi-step regioselective synthesis pathway using a protecting group strategy.

Performance Benchmark: A Comparative Analysis

The choice of synthetic route depends heavily on the project's specific goals, such as required purity, scale, and available resources.

ParameterDirect Bromination (NBS)Multi-Step Protecting Group Strategy
Number of Steps 13
Key Reagents 2-isopropyl-1H-imidazole, NBS2-isopropyl-1H-imidazole, Protecting Agent, Base, NBS, Deprotecting Agent
Safety Moderate (NBS is an irritant)Varies with reagents; involves more handling steps
Regioselectivity Moderate to Good; potential for 5-bromo isomerExcellent; designed for high regioselectivity
Key Byproducts 5-bromo isomer, 4,5-dibromo-2-isopropyl-imidazoleByproducts from protection/deprotection steps
Purification May require careful chromatographic separation of isomersSimpler purification of the final product
Scalability Good, but purification can be a bottleneckExcellent; predictable and clean, justifying the extra steps for large quantities[5]
Yield Variable; dependent on reaction controlPotentially higher overall yield of pure desired product despite more steps

Conclusion and Recommendations

For the synthesis of this compound, there is a clear trade-off between procedural simplicity and regiochemical purity.

  • Direct Bromination is an excellent choice for rapid, small-scale synthesis, particularly for initial screening or when purification capabilities are robust. The use of NBS is strongly recommended for safety and ease of handling. Careful monitoring and control of reaction conditions are essential to maximize the yield of the desired 4-bromo isomer.

  • The Multi-Step Protecting Group Strategy is the superior approach when high purity is critical, when isomer separation proves difficult, or when a highly scalable and reproducible process is required for producing larger quantities of the building block for advanced drug development stages.[5] Although it involves more steps, the investment in this robust methodology can lead to significant savings in time and resources during purification.

Ultimately, the optimal synthetic route will be dictated by the specific needs of the researcher and the intended application of this versatile chemical intermediate.

References

  • LookChem. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Retrieved from [Link]

  • Kumar, A., et al. (2021). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 4-Bromo-1H-imidazole. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Institute of Metallophysics. (2020). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]

  • Google Patents. (2020). CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.
  • Cogent Chemistry. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Bromidotetrakis(2-isopropyl-1H-imidazole-κN 3)copper(II) bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 4-BroMo-1-(iso-propyl)-1H-iMidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

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A Comparative Analysis of the Biological Effects of Substituted Imidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to engage in hydrogen bonding and coordinate with metal ions, have rendered it a privileged structure in the design of therapeutic agents.[1][3] This guide provides a comparative analysis of the biological effects of substituted imidazoles, delving into their anticancer, antifungal, and anti-inflammatory activities. We will explore the intricate relationship between chemical structure and biological function, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted imidazoles have emerged as a versatile class of anticancer agents, exhibiting a multitude of mechanisms to combat tumor growth and proliferation.[4][5] These compounds can induce apoptosis, arrest the cell cycle at various checkpoints, and inhibit key enzymes and signaling pathways crucial for cancer cell survival.[6]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of substituted imidazoles stems from their ability to interact with diverse molecular targets. A prominent mechanism involves the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[6][7] For instance, certain 1-substituted-2-aryl imidazoles have demonstrated potent antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines.[7]

Furthermore, many imidazole derivatives act as kinase inhibitors, targeting signaling pathways such as the PI3K/AKT/mTOR and EGFR pathways, which are frequently dysregulated in cancer.[8][9] Inhibition of these pathways can suppress cell proliferation, survival, and angiogenesis. Some benzimidazole derivatives, which are isosteres of purine bases, have also been shown to act as DNA alkylating agents, leading to DNA damage and apoptosis.[4]

Comparative Anticancer Potency

The substitution pattern on the imidazole ring profoundly influences the anticancer activity. The following table summarizes the cytotoxic effects of various substituted imidazoles against different cancer cell lines, providing a comparative overview of their potency.

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
Compound 6 Imidazole1-(3,4,5-trimethoxyphenyl)-2-phenylMDA-MB-4680.4 (tubulin polymerization)[7]
IPM714 1H-imidazole[4,5-f][8][10]phenanthroline-HCT1161.74[8]
Compound 37 Benzimidazole-pyrazole-A5492.2[8]
Kim-161 Substituted imidazole-MCF7, HCT116, PC3, HL600.2 - 74.16[11]
Compound 22 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine-NUGC-30.05[4]
Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental method to assess the anticancer potential of substituted imidazoles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compounds and a vehicle control. Incubate for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[8]

The causality behind this protocol lies in the principle that viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Visualizing the Mechanism: Inhibition of the PI3K/AKT/mTOR Pathway

The following diagram illustrates how substituted imidazoles can inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival in cancer.

PI3K_AKT_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole Substituted Imidazole Imidazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by substituted imidazoles.

Antifungal Activity: Combating Fungal Pathogens

Imidazole-based compounds have long been a mainstay in the treatment of fungal infections.[12] Their primary mechanism of action involves the disruption of fungal cell membrane integrity.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The antifungal activity of most imidazole derivatives stems from their ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[1][12] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[12] Some imidazoles can also affect the synthesis of triglycerides and phospholipids and may lead to the intracellular accumulation of toxic hydrogen peroxide.[12]

Comparative Antifungal Potency

The antifungal efficacy of substituted imidazoles varies depending on the specific substitutions and the target fungal species. The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various fungal strains.

Compound IDSubstituentsFungal StrainMIC (µg/mL)Reference
Compound 3h 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenylC. albicans, A. niger, etc.12.5[13]
Compound 3l 2,4-di-(4-methoxyphenyl)-1-phenylC. albicans, A. niger, etc.12.5[13]
Compound 31 Imidazole with 2,4-dienone motifCandida spp.0.5 - 8[14]
Compound 42 Imidazole with 2,4-dienone motifCandida spp.2 - 32[14]
Compound IV 3-methyl-4-[1-(1-naphthyl-4-chloro-1Нimidazole-5-yl)-2-nitroethyl-]-1H-pyrazole-5-oleC. albicans31.3[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain to be tested.

  • Serial Dilution: Perform serial two-fold dilutions of the substituted imidazole compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

This protocol provides a quantitative measure of the antifungal potency of a compound, allowing for direct comparison between different derivatives.

Visualizing the Mechanism: Disruption of Fungal Cell Membrane

The following diagram illustrates the mechanism of action of antifungal imidazoles, leading to the disruption of the fungal cell membrane.

Antifungal_Mechanism Imidazole Substituted Imidazole Lanosterol_Demethylase Lanosterol 14α-demethylase Imidazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Fungal_Cell_Membrane Component of Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Leads to

Caption: Antifungal mechanism of substituted imidazoles.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted imidazoles also possess significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory disorders.[13][16]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[1][17] Additionally, some substituted imidazoles can modulate the activity of transcription factors such as NF-κB and signaling pathways like the p38 MAPK pathway, which play pivotal roles in the inflammatory response.[16][17]

Comparative Anti-inflammatory Potency

The anti-inflammatory activity of substituted imidazoles can be evaluated using in vivo models such as the carrageenan-induced paw edema test. The following table provides a comparison of the anti-inflammatory effects of different imidazole derivatives.

Compound IDSubstituents% Inhibition of Paw EdemaReference
Compound 2h 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H51.02[13]
Compound 2l 2,4-di-(4-methoxyphenyl)-1H49.79[13]
Compound 3g 2-(3-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl49.58[13]
Compound 3h 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl58.02[13]
Compound 3l 2,4-di-(4-methoxyphenyl)-1-phenyl55.43[13]
Compound 3m 2-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl52.88[13]
Indomethacin (Standard) -70.78[13]
Compound 4c Pyrazole-substituted imidazoleModerate (50% inhibition at 1.58-4.3 mg/kg)[18]
Compound 6b Pyrazole-substituted imidazole85.23[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the substituted imidazole compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

The injection of carrageenan induces a localized inflammatory response characterized by swelling, providing a reliable and quantifiable measure of a compound's anti-inflammatory efficacy.

Visualizing the Mechanism: Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates how substituted imidazoles can inhibit the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Imidazole Substituted Imidazole Imidazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted imidazoles.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The biological activity of substituted imidazoles is intrinsically linked to the nature and position of the substituents on the imidazole ring.[8][19] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

  • Lipophilicity: The lipophilicity of the molecule, often influenced by the substituents, can affect its ability to cross cell membranes and reach its target.[20]

  • Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density of the imidazole ring, influencing its binding affinity to target proteins. For example, in some anti-inflammatory series, electron-withdrawing groups at the para-position of a phenyl ring attached to the imidazole core enhanced activity.[13]

  • Steric Factors: The size and shape of the substituents can play a critical role in the compound's ability to fit into the active site of an enzyme or the binding pocket of a receptor.[19]

A generalized workflow for SAR studies in drug discovery is depicted below:

SAR_Workflow Lead_Compound Lead Compound Identification Analog_Synthesis Analog Synthesis (Systematic Modification) Lead_Compound->Analog_Synthesis Biological_Screening Biological Screening (In vitro & In vivo assays) Analog_Synthesis->Biological_Screening SAR_Analysis SAR Analysis (Data Interpretation) Biological_Screening->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

Substituted imidazoles represent a remarkably versatile and promising class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antifungal, and anti-inflammatory agents underscores their significance in drug discovery. The continued exploration of their structure-activity relationships, coupled with the elucidation of their molecular mechanisms of action, will undoubtedly pave the way for the development of novel and more effective imidazole-based therapeutics. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to minimize off-target effects and enhance their clinical utility.

References

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  • 12 A review: Imidazole synthesis and its biological activities. (n.d.).
  • (PDF) A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES - ResearchGate. (2023, July 28).

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 4-Bromo-2-isopropyl-1H-imidazole Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a hypothetical series of novel 4-bromo-2-isopropyl-1H-imidazole analogs. The content herein is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and methodologies used to evaluate such compounds. While direct studies on a wide array of these specific analogs are limited in publicly accessible literature, this guide synthesizes data from closely related imidazole derivatives to present a representative analysis of their potential therapeutic applications.

The core structure, this compound, is a versatile scaffold in medicinal chemistry. The bromine atom at the 4-position serves as a key handle for synthetic modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the introduction of diverse functional groups.[1] The isopropyl group at the 2-position influences the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.[1] Imidazole-containing compounds are known to interact with a wide range of biological targets, often acting as enzyme inhibitors or receptor ligands.[1][2][3]

This guide will explore a hypothetical series of analogs (Compounds 1a-1d ) where the bromine at the 4-position is substituted with different aryl groups, and the N-H of the imidazole ring is substituted with a methyl group for potential improvements in pharmacokinetic properties.

Hypothetical Analogs for Comparison:

  • Compound 1a: 2-isopropyl-4-(phenyl)-1-methyl-1H-imidazole

  • Compound 1b: 2-isopropyl-4-(4-fluorophenyl)-1-methyl-1H-imidazole

  • Compound 1c: 2-isopropyl-4-(4-methoxyphenyl)-1-methyl-1H-imidazole

  • Compound 1d (Reference): this compound

In Vitro Studies: Unraveling a Mechanism of Action

In vitro assays are fundamental to understanding the biological activity of novel compounds at the cellular and molecular level. For our hypothetical series, we will focus on their potential as anti-cancer agents, a common application for novel imidazole derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with increasing concentrations of Compounds 1a-1d (0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.

Comparative In Vitro Data
CompoundTarget Cancer Cell LineAssay TypeIC50 (µM) [Representative Data]
1a MCF-7 (Breast)MTT15.2
DU-145 (Prostate)MTT12.8
1b MCF-7 (Breast)MTT8.5
DU-145 (Prostate)MTT7.1
1c MCF-7 (Breast)MTT25.6
DU-145 (Prostate)MTT22.4
1d MCF-7 (Breast)MTT>100
DU-145 (Prostate)MTT>100

This data is representative and synthesized from studies on analogous imidazole compounds for illustrative purposes.

From this hypothetical data, the introduction of a 4-fluorophenyl group (1b ) appears to significantly enhance the cytotoxic activity against both breast and prostate cancer cell lines compared to the unsubstituted phenyl analog (1a ) and the methoxy-substituted analog (1c ). The parent compound (1d ) shows minimal activity.

Experimental Protocol: Western Blot for Apoptosis Marker

To investigate if the observed cytotoxicity is due to apoptosis, a Western blot for cleaved PARP-1 (a marker of apoptosis) can be performed.

Step-by-Step Methodology:

  • Protein Extraction: DU-145 cells are treated with Compound 1b at its IC50 concentration for 24 hours. Cells are then lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against cleaved PARP-1 overnight at 4°C. An antibody against a housekeeping protein like β-actin is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: After further washing, the signal is detected using a chemiluminescent substrate and an imaging system.[4]

  • Data Analysis: Band intensities are quantified and normalized to the loading control.

An increase in the cleaved PARP-1 band in cells treated with Compound 1b would suggest the induction of apoptosis.

In Vivo Studies: Assessing Efficacy and Safety in a Living System

In vivo studies are crucial for evaluating the therapeutic potential and safety profile of a lead compound in a whole organism. Based on our in vitro data, Compound 1b is selected for further investigation in a mouse xenograft model of prostate cancer.

Experimental Protocol: Prostate Cancer Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Male athymic nude mice (6-8 weeks old) are used for this study. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation: DU-145 cells (5 x 10⁶ cells in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100 mm³). The mice are then randomly assigned to two groups: a vehicle control group and a treatment group (Compound 1b ).

  • Dosing: Compound 1b is administered intraperitoneally at a dose of 20 mg/kg daily for 21 days. The vehicle control group receives the same volume of the vehicle (e.g., a solution of DMSO, PEG300, and saline).

  • Monitoring: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., t-test) is used to compare the tumor volumes and weights between the treatment and control groups.

Comparative In Vivo Data
Treatment GroupAverage Final Tumor Volume (mm³) [Representative Data]Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+2.5
Compound 1b (20 mg/kg)550 ± 8056-1.8

This data is representative and synthesized from studies on analogous imidazole compounds for illustrative purposes.

The hypothetical in vivo data suggests that Compound 1b significantly inhibits tumor growth in a prostate cancer xenograft model with minimal impact on the body weight of the mice, indicating a potentially favorable safety profile.

Visualizing the Path Forward

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Hypothetical Signaling Pathway for Compound 1b-Induced Apoptosis

G Compound 1b Compound 1b Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Compound 1b->Pro-apoptotic Proteins (Bax, Bak) Upregulates Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Compound 1b->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Downregulates Cell Membrane Cell Membrane Mitochondria Mitochondria Pro-apoptotic Proteins (Bax, Bak)->Mitochondria Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP-1 PARP-1 Caspase-3->PARP-1 Cleaved PARP-1 Cleaved PARP-1 PARP-1->Cleaved PARP-1 Cleavage Apoptosis Apoptosis Cleaved PARP-1->Apoptosis

Caption: A potential signaling pathway for Compound 1b-induced apoptosis.

Experimental Workflow for In Vivo Xenograft Study

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing Dosing Randomization->Dosing Monitoring Monitoring Endpoint Endpoint Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-bromo-2-isopropyl-1H-imidazole. As a halogenated heterocyclic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principle: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like many of its brominated imidazole analogs, is classified as a hazardous substance.[1] The primary hazards associated with this class of compounds are summarized below.

Table 1: GHS Hazard Classification for Brominated Imidazoles
Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH301/H302Toxic or harmful if swallowed.[1][2][3]
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4][5]
Respiratory IrritationH335May cause respiratory irritation.[3][4][5]

The Critical Factor: Halogenated Organic Waste

The presence of a bromine atom classifies this compound as a halogenated organic compound .[6] This is the single most important factor for its disposal. Waste streams are segregated because halogenated compounds require specialized, high-temperature incineration with acid gas scrubbers to neutralize corrosive byproducts like hydrogen bromide.[7] Improperly mixing this waste with non-halogenated solvents can damage equipment and violate federal and local regulations.[6][8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory. The goal is to create a complete barrier between you and the substance.

  • Eye Protection : Wear tightly fitting safety goggles that conform to NIOSH or EN 166 standards.[1] Standard safety glasses are insufficient as they do not protect against dusts or splashes.

  • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile). Always check the manufacturer's breakthrough time for imidazoles or similar chemicals. Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact.[10]

  • Body Protection : A buttoned, full-length laboratory coat is required.[11] For handling larger quantities or cleaning spills, consider a chemical-resistant apron or suit.[12]

  • Respiratory Protection : All handling of solid this compound should occur inside a certified chemical fume hood to prevent inhalation of dust particles.[12]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation at the Point of Generation

The moment you identify this compound as waste (e.g., residual material, contaminated consumables), it must be segregated.

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Causality : This immediate segregation prevents accidental mixing with other waste streams, such as non-halogenated organics or aqueous waste.[6] Cross-contamination can create dangerous chemical reactions or result in costly re-packaging of an entire drum of waste by your institution's safety office.

Step 2: Proper Containerization and Labeling
  • Action : Place the waste into a sealable, airtight, and chemically compatible container.[11] A wide-mouth polyethylene or glass jar with a screw-top lid is ideal. For contaminated sharps (needles, scalpels), use a designated sharps container.

  • Labeling : Affix your institution's official hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate list of all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Causality : Accurate and complete labeling is a legal requirement and provides critical information for waste handlers, preventing dangerous consolidation errors downstream.[11]

Step 3: Temporary On-Site Storage
  • Action : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Storage Conditions : Keep the container away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[11]

  • Causality : Storing waste in a designated, contained area minimizes the risk of spills and accidental contact. Segregating from incompatibles prevents the generation of heat, gas, or violent reactions within the waste container.

Step 4: Final Disposal via Institutional EHS
  • Action : Once the container is full or you are finished with the project, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[11] Follow their specific procedures for requesting a waste collection.

  • Critical Note : Under no circumstances should you attempt to dispose of this chemical down the drain or in the regular trash.[13] This is a serious regulatory violation and poses a significant environmental hazard. Laboratory personnel are not authorized to transport hazardous waste or contract with outside disposal vendors.[11]

Emergency Procedures: Spill and Exposure Management

Accidents require a calm and prepared response.

Spill Cleanup
  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper PPE. For large spills, evacuate the area and contact EHS.

  • Cleanup :

    • Wear the full PPE detailed in Section 2.

    • Gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow to avoid generating dust.[1][10]

    • Carefully sweep or scoop the material into your designated halogenated solid waste container.[5]

    • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5][14]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[2][14]

  • Inhalation : Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.[5][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal Start Waste Generation (e.g., residual chemical, contaminated labware) Segregate Step 1: Segregate as 'Halogenated Organic Waste' Start->Segregate Spill Emergency Event: Spill Occurs Start->Spill Potential Deviation Container Step 2: Place in Approved Waste Container Segregate->Container Label Step 3: Attach Completed 'Hazardous Waste' Label Container->Label Store Step 4: Store in Designated Satellite Accumulation Area Label->Store EHS_Pickup Step 5: Request Pickup by Institutional EHS Store->EHS_Pickup Incineration Final Disposal: Approved Hazardous Waste Facility (High-Temp Incineration) EHS_Pickup->Incineration Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Spill_Cleanup->Container

Caption: Disposal workflow for this compound.

References

  • 4-Bromo-1-methyl-2-nitro-1h-imidazole proper disposal procedures. (n.d.). Benchchem.
  • 4-Bromo-2-methyl-1H-imidazole Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Imidazole Safety Data Sheet. (2018, January 23). Thermo Fisher Scientific.
  • 5-Bromo-2-methyl-4-nitro-1H-imidazole Safety Data Sheet. (2025, December 20). Thermo Fisher Scientific.
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Hazardous Waste Segregation. (n.d.). College of Science, George Mason University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • 4-Bromo-1H-imidazole Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Safety Data Sheet 2,4,5-Tribromo-1-isopropyl-1H-imidazole. (2024, December 19). CymitQuimica.
  • 1H-Imidazole, 4-bromo-. (n.d.). PubChem, National Institutes of Health.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Legal Information Institute, Cornell Law School.
  • Safety Data Sheet: Imidazole. (2020, April 20). Chemos GmbH&Co.KG.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency.
  • Imidazole Safe Handling Guideline. (2025, February 28). University of Washington, Environmental Health & Safety.

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Personal protective equipment for handling 4-bromo-2-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Safe Handling and Disposal of 4-bromo-2-isopropyl-1H-imidazole

For laboratory researchers, scientists, and professionals in drug development, the mastery of chemical handling protocols is not merely a procedural formality—it is the bedrock of innovation and safety. This document serves as an essential guide to the safe management of this compound, a heterocyclic compound valuable in synthetic chemistry. As your Senior Application Scientist, my objective is to provide a narrative that integrates technical precision with practical, field-tested insights, ensuring every step is part of a self-validating safety system.

Hazard Profile: A Proactive Assessment

Understanding a chemical's hazard profile is the critical first step. For this compound, while a specific, comprehensive toxicological profile may be limited, we can infer its potential hazards from its structural components: a brominated aromatic ring and an imidazole moiety.

Aggregated GHS information for the closely related compound, 4-bromo-1H-imidazole, indicates it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, we must handle this compound with the assumption of similar or greater hazards until proven otherwise. The primary risks involve exposure via ingestion, skin/eye contact, and inhalation of dust particles.

Inferred Hazard Classification:

Hazard TypeClassificationRationale
Acute Oral Toxicity Presumed ToxicBased on analogs like 4-bromo-1H-imidazole[1][2].
Skin Corrosion/Irritation Causes Skin IrritationCommon for halogenated heterocyclic compounds[1][3][4].
Eye Damage/Irritation Causes Serious Eye IrritationA frequent hazard for this chemical class[1][3][4].
Respiratory Irritation May Cause Respiratory IrritationInhalation of fine dust should be avoided[1][4].

Personal Protective Equipment (PPE): An Essential Barrier

Your Personal Protective Equipment (PPE) is the most direct barrier between you and potential chemical exposure. The selection of PPE is not arbitrary; it is a calculated response to the identified risks.

  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and contamination of personal clothing.

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[5]. For tasks with a high risk of splash, consider double-gloving.

  • Eye Protection: Chemical splash goggles are essential. Safety glasses with side shields are the minimum requirement, but goggles provide a more complete seal against splashes and dust[6].

  • Face Shield: When handling larger quantities (>1 liter) outside of a fume hood or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face[7].

The Operational Plan: From Benchtop to Waste

A successful experiment is a safe experiment. This workflow is designed to minimize exposure and prevent accidents at every stage of handling.

Workflow for Safe Handling

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal A Review SDS & Protocols B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D Begin work E Perform Reaction in Hood D->E F Monitor Reaction E->F G Quench Reaction Safely F->G Reaction complete H Segregate Halogenated Waste G->H I Decontaminate Glassware H->I J Dispose of Contaminated PPE I->J G cluster_waste Waste Characterization & Segregation cluster_container Containerization & Storage cluster_disposal Final Disposal A Generated Waste (Solutions, Solids) B Is it a Halogenated Organic? (Contains F, Cl, Br, I) A->B C YES: Halogenated Organic Waste Stream B->C True D NO: Non-Halogenated Organic Waste Stream B->D False E Select Compatible, Sealable Container C->E F Attach 'Hazardous Waste' Label E->F G Store in Secondary Containment F->G H Arrange Pickup by EHS G->H

Caption: Decision workflow for the proper segregation and disposal of chemical waste.

Step-by-Step Disposal Protocol:
  • Classification: this compound and any solutions containing it must be classified as Halogenated Organic Waste .[5][8] This is the most critical step. Do not mix halogenated waste with non-halogenated waste, as this complicates and increases the cost of disposal.[8]

  • Containerization:

    • Use a designated, leak-proof, and sealable container compatible with the chemical waste.[5][8]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[5][9]

  • Final Disposal: Adhere to your institution's guidelines for hazardous waste disposal, which typically involves contacting the EHS office for collection.[3][10]

By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to handling and disposal protocols, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • 1H-Imidazole, 4-bromo-. PubChem, National Institutes of Health. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Personal Protective Equipment. American Chemistry Council. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. Available at: [Link]

  • Standard Operating Procedure: Imidazole. Washington State University. Available at: [Link]

  • Convenient synthesis of polybrominated imidazole building blocks. ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.